Dihydroartemisinin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C15H24O5 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
(1S,4S,5R,8S,9R,10S,12R,13S)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14+,15+/m1/s1 |
InChIキー |
BJDCWCLMFKKGEE-ITYWPALDSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Dihydroartemisinin mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanisms of Action of Dihydroartemisinin (B1670584) in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (DHA), a semi-synthetic derivative of artemisinin, has long been a cornerstone of antimalarial therapy.[1] In recent years, a substantial body of evidence has illuminated its potent anticancer activities across a wide range of malignancies, including breast, lung, pancreatic, ovarian, and prostate cancers, as well as melanoma and glioblastoma.[1][2][3][4] DHA's efficacy in oncology stems from its multifaceted mechanism of action, which distinguishes it from conventional cytotoxic agents. A hallmark of its activity is the iron-dependent generation of reactive oxygen species (ROS), which induces severe oxidative stress, leading to various forms of programmed cell death such as apoptosis and ferroptosis.[1][5][6] Furthermore, DHA modulates critical cellular processes by inhibiting proliferation, angiogenesis, and metastasis while also inducing cell cycle arrest, autophagy, and endoplasmic reticulum (ER) stress.[2][3][7] Its ability to sensitize cancer cells to traditional chemotherapy and radiotherapy, often with minimal toxicity to normal cells, positions DHA as a promising candidate for further preclinical and clinical investigation in cancer therapy.[1][8] This guide provides a detailed technical overview of these core mechanisms, supported by quantitative data, experimental protocols, and visual pathways to facilitate a deeper understanding for research and development professionals.
Core Mechanisms of Action
DHA exerts its anti-neoplastic effects through a variety of interconnected mechanisms. These processes collectively disrupt cancer cell homeostasis, leading to reduced viability and tumor progression.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress
The central mechanism of DHA's anticancer activity is its ability to induce oxidative stress through the generation of ROS.[1][6] This process is catalyzed by the presence of intracellular ferrous iron (Fe²⁺), which is often found in higher concentrations in cancer cells compared to normal cells. The endoperoxide bridge within the DHA molecule reacts with ferrous iron, breaking to form cytotoxic carbon-centered radicals and ROS.[5][9]
This overproduction of ROS overwhelms the cellular antioxidant defense systems, leading to widespread damage to macromolecules, including lipids, proteins, and DNA.[10][11] This oxidative damage is a primary trigger for downstream events, including apoptosis, ferroptosis, and autophagy.[9][12][13] For instance, DHA-induced ROS can lead to mitochondrial damage, a key step in initiating the intrinsic apoptotic pathway.[9][11] Studies have shown that the cytotoxic effects of DHA can be significantly attenuated by the use of ROS scavengers like N-acetyl-l-cysteine (NAC), confirming the critical role of oxidative stress in its mechanism.[11][12]
Caption: DHA interacts with iron to generate ROS, causing oxidative damage.
Induction of Ferroptosis
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[5] DHA is a potent inducer of ferroptosis in various cancer cells, including glioblastoma and head and neck carcinoma.[5][14] This mechanism is closely linked to ROS production and iron metabolism.
DHA promotes ferroptosis primarily by inhibiting Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[5] The reduction in GPX4 activity leads to an accumulation of lipid ROS, causing lethal membrane damage.[5] Additionally, DHA can increase the intracellular labile iron pool by promoting the lysosomal degradation of ferritin, an iron-storage protein.[15] This elevated free iron further fuels the generation of ROS via the Fenton reaction, amplifying lipid peroxidation and sensitizing cancer cells to ferroptosis.[9][15] The induction of ferroptosis by DHA can be reversed by treatment with ferroptosis inhibitors like ferrostatin-1.[5]
Caption: DHA induces ferroptosis via GPX4 inhibition and iron accumulation.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which DHA eliminates cancer cells. DHA can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[1][3]
-
Intrinsic Pathway: The most commonly reported mechanism involves the ROS-mediated disruption of the mitochondrial membrane potential.[11] This leads to the release of cytochrome c from the mitochondria into the cytosol.[3][11] Cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3.[1][16] DHA also modulates the balance of Bcl-2 family proteins, increasing the expression of pro-apoptotic proteins (e.g., Bax, Bim) and decreasing anti-apoptotic proteins (e.g., Bcl-2), which further promotes mitochondrial permeabilization.[1][3]
-
Extrinsic Pathway: Some studies show that DHA can increase the expression of caspase-8, a key initiator of the extrinsic pathway.[3]
Caption: DHA triggers the mitochondrial pathway of apoptosis.
Inhibition of Angiogenesis and Metastasis
DHA effectively disrupts the processes of angiogenesis (new blood vessel formation) and metastasis (cancer spread), which are crucial for tumor growth and progression.[1][17][18]
-
Anti-Angiogenesis: DHA inhibits angiogenesis by downregulating the expression of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[17][19] It also suppresses the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix to allow for new vessel formation.[1][19] These effects are often mediated by the inhibition of signaling pathways like PI3K/Akt, NF-κB, and HIF-1α.[1][17][19][20]
-
Anti-Metastasis: DHA impedes cancer cell migration and invasion.[1][4] It achieves this by inhibiting the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells gain migratory and invasive properties.[1] DHA has been shown to downregulate key EMT-regulating transcription factors like Snail and Slug.[3][21] It also inhibits signaling pathways implicated in metastasis, such as the TGF-β pathway.[1][21]
Caption: DHA inhibits key factors driving angiogenesis and metastasis.
Modulation of Key Signaling Pathways
DHA's anticancer effects are underpinned by its ability to modulate numerous intracellular signaling pathways that are often dysregulated in cancer.[3][6]
-
Inhibitory Effects: DHA has been shown to suppress several critical pro-survival and proliferative pathways, including:
-
PI3K/Akt/mTOR: Inhibition of this pathway reduces cancer cell growth, proliferation, and survival.[1][17][18]
-
NF-κB: By blocking NF-κB, DHA reduces inflammation, angiogenesis, and cell survival.[19][20]
-
STAT3: DHA can inhibit the STAT3 pathway, which is involved in cell proliferation, apoptosis, and immune evasion.[1][22]
-
Wnt/β-catenin & Hedgehog: DHA has been found to inhibit these developmental pathways that are aberrantly activated in some cancers.[3][23]
-
-
Activatory Effects: Conversely, DHA can activate stress-response pathways that promote cell death, such as:
Other Mechanisms
-
Cell Cycle Arrest: DHA can halt the cancer cell cycle at various checkpoints, most commonly G1/S or G2/M phase, thereby preventing cell division.[8][14][16] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and downregulation of cyclins such as Cyclin D1.[16]
-
Induction of Autophagy: DHA can induce autophagy, a cellular recycling process.[3][13] While autophagy can sometimes be a survival mechanism, DHA-induced autophagy is often cytotoxic or contributes to apoptosis in cancer cells.[9][13]
-
Endoplasmic Reticulum (ER) Stress: DHA can induce ER stress, leading to the unfolded protein response (UPR).[1][25] Prolonged or severe ER stress can trigger apoptosis.[25]
Quantitative Data: Cytotoxicity of this compound
The cytotoxic efficacy of DHA varies across different cancer cell lines, treatment durations, and experimental conditions. The following tables summarize representative data on its effects on cell viability.
Table 1: IC50 Values of DHA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Duration (hours) | Assay | Reference |
|---|---|---|---|---|---|
| IGROV-1 | Ovarian Cancer | ~40 | 72 | MTT | [26] |
| Hey | Ovarian Cancer | ~40 | 72 | MTT | [26] |
| MDA-MB-231 | Breast Cancer | 23.7 (as LPC-DHA) | Not Specified | Not Specified | [27] |
| BxPC-3 | Pancreatic Cancer | Not specified (Dose-dependent inhibition) | 24, 48, 72 | MTT | [16] |
| AsPC-1 | Pancreatic Cancer | Not specified (Dose-dependent inhibition) | 24, 48, 72 | MTT | [16] |
| SKOV3 | Ovarian Cancer | Not specified (Dose-dependent inhibition) | 24, 48, 72 | CCK-8 | [23] |
| HO8910 | Ovarian Cancer | Not specified (Dose-dependent inhibition) | 24, 48, 72 | CCK-8 |[23] |
Table 2: Effect of DHA Concentration on Cancer Cell Viability
| Cell Line | Cancer Type | DHA Conc. (µM) | % Viability Reduction / Effect | Duration (hours) | Reference |
|---|---|---|---|---|---|
| LS174T | Colorectal Cancer | 50 | Significant reduction | 48 & 72 | [28] |
| LS174T | Colorectal Cancer | 100 | Significant reduction | 24, 48, 72 | [28] |
| LS174T | Colorectal Cancer | 150 | Significant reduction | 24, 48, 72 | [28] |
| A549 | Non-Small Cell Lung | 50 | Dramatic decrease in cell growth | Not Specified | [29] |
| A549 | Non-Small Cell Lung | 50 | Early apoptosis: 6.98%, Late: 6.51% | Not Specified | [29] |
| IGROV-1 & Hey | Ovarian Cancer | 100 | 80-90% loss of viability | 72 |[26] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanisms of DHA. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of DHA (e.g., 5-160 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).[16][23]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with DHA as described for the viability assay.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
ROS Detection (DCFH-DA Staining)
This assay measures intracellular ROS levels.
-
Cell Treatment: Treat cells with DHA for the desired time. A positive control (e.g., H₂O₂) and a negative control (pre-treatment with NAC) should be included.[11]
-
Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Cell Harvesting & Analysis: Harvest the cells, wash with PBS, and analyze immediately by flow cytometry, measuring the fluorescence intensity in the FITC channel.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, or cell cycle regulation.
-
Protein Extraction: Lyse DHA-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody (e.g., anti-Caspase-3, anti-Bcl-2, anti-p-Akt, anti-VEGF) overnight at 4°C.[6]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).[6]
Caption: A general workflow for studying DHA's anticancer mechanisms.
Conclusion and Future Directions
This compound is a promising anticancer agent with a diverse and potent range of mechanisms of action.[3][6] Its ability to simultaneously induce ROS-mediated cell death through apoptosis and ferroptosis, while also inhibiting critical tumor progression pathways like angiogenesis and metastasis, makes it an attractive candidate for development.[1] The preferential accumulation of iron in cancer cells provides a basis for its selective toxicity, a highly desirable trait for any therapeutic agent.[5]
Future research should focus on several key areas:
-
Clinical Trials: While preclinical data is extensive, more robust clinical trials are needed to validate the efficacy and safety of DHA in cancer patients, both as a monotherapy and in combination with existing treatments.[1][3]
-
Combination Therapies: Further exploration of synergistic combinations of DHA with chemotherapy, radiotherapy, and targeted therapies is warranted to enhance therapeutic outcomes and overcome drug resistance.[7][8]
-
Drug Delivery: The development of nanoformulations and other advanced drug delivery systems could improve the bioavailability and tumor-targeting of DHA, maximizing its efficacy while minimizing potential side effects.[7]
-
Biomarker Identification: Identifying biomarkers that predict sensitivity to DHA could enable patient stratification and personalized treatment approaches.
References
- 1. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of this compound on the Proliferation and Migration of Melanoma Cells and Experimental Lung Metastasis From Melanoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploring combinations of this compound for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docosahexaenoic Acid Induces Oxidative DNA Damage and Apoptosis, and Enhances the Chemosensitivity of Cancer Cells [mdpi.com]
- 11. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DJ-1 mediates the resistance of cancer cells to this compound through reactive oxygen species removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Effect of this compound via Dual Control of ROS-induced Apoptosis and Protective Autophagy in Prostate Cancer 22Rv1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits growth of pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits melanoma migration and metastasis by affecting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound inhibits melanoma migration and metastasis by affecting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound inhibits angiogenesis in breast cancer via regulating VEGF and MMP-2/-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound inhibits angiogenesis in pancreatic cancer by targeting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound inhibits the tumorigenesis and metastasis of breast cancer via downregulating CIZ1 expression associated with TGF-β1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound inhibits tumor progress via blocking ROR1-induced STAT3-activation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound enhances the anti-tumor activity of oxaliplatin in colorectal cancer cells by altering PRDX2-reactive oxygen species-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response‑induced upregulation of CHAC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Docosahexaenoic acid (DHA), an omega-3 fatty acid, inhibits tumor growth and metastatic potential of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin: A Technical Guide on its History, Discovery, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (B1670584) (DHA), the active metabolite of artemisinin (B1665778) and its derivatives, stands as a cornerstone in the treatment of malaria and a compound of burgeoning interest for its anticancer properties. This technical guide provides an in-depth exploration of the history, discovery, and core scientific principles of DHA. It details the pivotal role of Chinese scientist Tu Youyou and Project 523 in its discovery, presents modern experimental protocols for its synthesis, and summarizes its physicochemical, pharmacokinetic, and pharmacodynamic properties in structured tables. Furthermore, this guide visualizes the key signaling pathways involved in its antimalarial and anticancer mechanisms of action through detailed diagrams, offering a comprehensive resource for researchers in pharmacology and drug development.
History and Discovery
The journey to uncovering this compound is intrinsically linked with the discovery of its parent compound, artemisinin. This narrative unfolds against the backdrop of the Vietnam War and China's Cultural Revolution.
Project 523: A Secret Military Endeavor
In response to the growing resistance of the malaria parasite to existing drugs like chloroquine, which was causing significant casualties, the Chinese government launched a secret military program on May 23, 1967, codenamed "Project 523".[1][2] The project's primary objective was to discover new antimalarial therapies.[1][2] This nationwide effort involved over 500 scientists from various institutions.[1]
Tu Youyou and the Rediscovery of an Ancient Remedy
A crucial stream of Project 523 focused on investigating traditional Chinese medicine.[1] Tu Youyou, a researcher at the Institute of Chinese Materia Medica, was appointed to lead a research group in 1969.[3][4] Her team meticulously combed through ancient medical texts and folk remedies, eventually compiling and screening over 2,000 recipes and 380 herbal extracts.[4][5] Their focus narrowed to the sweet wormwood plant, Artemisia annua (qinghao), which had been used for "intermittent fevers," a characteristic symptom of malaria.[4][6]
Initial extractions using traditional boiling methods yielded inconsistent results.[7] A critical breakthrough came when Tu Youyou, inspired by a 1,600-year-old text, "A Handbook of Prescriptions for Emergencies" by Ge Hong, hypothesized that the high temperatures were destroying the active compound.[8] Her team then developed a low-temperature extraction method using ether, which successfully isolated a neutral extract with 100% efficacy against the malaria parasite in rodent models in 1971.[2][5][9] In 1972, they isolated the pure crystalline substance, which they named qinghaosu, now known as artemisinin.[4][10]
The Serendipitous Synthesis of this compound
In 1973, while investigating the chemical structure of artemisinin to confirm the presence of a carbonyl group, Tu Youyou and her team accidentally synthesized this compound.[4][7][8] This new compound was found to be the active metabolite of artemisinin and its derivatives, such as artesunate (B1665782) and artemether, and proved to be significantly more potent than its parent compound.[8][10][11] Early clinical trials, in which Tu Youyou herself was one of the first human subjects to ensure its safety, confirmed its efficacy in malaria patients.[4][7] Due to the confidential nature of Project 523, these groundbreaking findings were not widely published internationally until the early 1980s.[2][4] For her pivotal role in the discovery of artemisinin and this compound, Tu Youyou was awarded the 2015 Nobel Prize in Physiology or Medicine.[4]
Physicochemical and Pharmacokinetic Properties
This compound is a sesquiterpene lactone, and its chemical and pharmacokinetic properties are crucial for its therapeutic application.
Physicochemical Data
The key physicochemical properties of this compound are summarized in Table 1. Its low water solubility presents a challenge for formulation, but it is soluble in organic solvents like acetone (B3395972) and ethanol.[3][12]
| Property | Value |
| Chemical Formula | C₁₅H₂₄O₅ |
| Molar Mass | 284.35 g/mol |
| Melting Point | 140-145 °C |
| Appearance | White crystalline powder |
| Solubility | Insoluble in water (<0.1 g/L)[3]; Soluble in acetone and ethanol[12] |
| IUPAC Name | (3R,5aS,6R,8aS,9R,12S,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol |
Table 1: Physicochemical Properties of this compound.
Pharmacokinetic Data
This compound is rapidly absorbed and eliminated. It exhibits a short plasma half-life. A summary of its pharmacokinetic parameters in humans is provided in Table 2.
| Parameter | Value | Population |
| Oral Clearance (Cl/F) | 1.1 - 2.9 L/h/kg | Adult Patients |
| 4.0 L/h/kg (median) | Pregnant Women | |
| Apparent Volume of Distribution (Vd/F) | 1.5 - 3.8 L/kg | Adult Patients |
| 3.4 L/kg (median) | Pregnant Women | |
| Terminal Elimination Half-life (t₁/₂) | 0.83 - 1.9 hours | Adult Patients |
| 1.0 hour (median) | Pregnant Women |
Table 2: Pharmacokinetic Parameters of this compound in Humans. [2][13]
Experimental Protocols
Synthesis of this compound from Artemisinin
The synthesis of this compound from artemisinin is a reduction reaction. While historical protocols from Project 523 are not available in detail, modern, optimized methods are well-established. The following is a general laboratory protocol for the synthesis of DHA using sodium borohydride (B1222165).
Materials:
-
Artemisinin
-
Methanol (B129727) (CH₃OH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Cold deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve artemisinin (e.g., 2 g, 7.08 mmol) in methanol in a round-bottom flask with stirring.
-
Cool the solution to 0–5 °C in an ice bath.
-
Slowly add sodium borohydride (e.g., 0.40 g, 10.62 mmol) to the stirred solution over a period of 20 minutes, maintaining the temperature between 0–5 °C.
-
Continue stirring the reaction mixture for an additional 3 hours at 0–5 °C.
-
Neutralize the reaction mixture with glacial acetic acid while still maintaining the temperature at 0–5 °C.
-
Concentrate the mixture by evaporating most of the methanol using a rotary evaporator.
-
Dilute the concentrated mixture with cold water (e.g., 100 mL) and stir for 15 minutes at room temperature to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the collected precipitate with water (e.g., 3 x 100 mL).
-
Dry the final product to obtain this compound.
Expected Yield: ~97%
This protocol is based on a method described by a 2013 study on the synthesis of novel DHA derivatives.[14]
Experimental Workflow for Synthesis
The workflow for the synthesis of this compound can be visualized as a series of sequential steps.
References
- 1. scispace.com [scispace.com]
- 2. ClinPGx [clinpgx.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. Comparison of Oral Artesunate and this compound Antimalarial Bioavailabilities in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. JCI - From branch to bedside: Youyou Tu is awarded the 2011 Lasker~DeBakey Clinical Medical Research Award for discovering artemisinin as a treatment for malaria [jci.org]
- 8. Tu Youyou - Wikipedia [en.wikipedia.org]
- 9. nobelprize.org [nobelprize.org]
- 10. laskerfoundation.org [laskerfoundation.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound - LKT Labs [lktlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of in vivo and in vitro antimalarial activity of artemisinin, this compound and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin: A Technical Guide to Synthesis, Derivatives, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (B1670584) (DHA), the active metabolite of the celebrated antimalarial drug artemisinin (B1665778), stands as a cornerstone in the treatment of malaria.[1] Its semi-synthetic nature allows for the creation of more soluble and pharmacokinetically favorable derivatives, including artesunate (B1665782), artemether, and arteether. Beyond its potent antimalarial activity, a growing body of evidence highlights the therapeutic potential of DHA and its derivatives in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the synthesis of this compound and its principal derivatives, supported by detailed experimental protocols. Furthermore, it elucidates the core mechanisms of action, presenting key signaling pathways and a compilation of quantitative data to facilitate comparative analysis for research and drug development professionals.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives is a critical process in the production of artemisinin-based combination therapies (ACTs), the frontline treatment for malaria. The processes are well-established, allowing for large-scale and efficient production.
This compound (DHA) Synthesis
DHA is synthesized from its parent compound, artemisinin, through a reduction reaction. The most common and industrially scalable method involves the use of sodium borohydride (B1222165) (NaBH₄) in methanol (B129727).
Materials:
-
Artemisinin
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄), granular
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Suspend artemisinin (e.g., 10.0 g, 35.4 mmol) in methanol (e.g., 60 cm³) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0–5 °C using an ice bath.
-
Slowly add sodium borohydride (e.g., 3.35 g, 88.5 mmol) in small portions over a period of 30 minutes while maintaining the temperature between 0–5 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously until thin-layer chromatography (TLC) indicates the complete consumption of artemisinin (approximately 30 minutes).[2]
-
Neutralize the reaction mixture to a pH of 5–6 by adding a solution of 30% acetic acid in methanol.[2]
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Lyophilize the concentrated residue to obtain a white powder.
-
For purification, the crude product can be precipitated by adding cold water, collected by filtration, washed with water, and dried.[1] Alternatively, for higher purity, the residue can be extracted with ethyl acetate (B1210297), and the solvent evaporated.
Characterization:
-
Melting Point: 143–145 °C[1]
-
Spectroscopic Data: Confirm structure using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Artesunate Synthesis
Artesunate, a hemisuccinate ester of DHA, is synthesized by reacting DHA with succinic anhydride (B1165640) in the presence of a base. This process enhances the water solubility of the compound.
Materials:
-
This compound (DHA)
-
Succinic anhydride
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Dichloromethane (B109758) (CH₂Cl₂) or Isopropyl acetate
-
Deionized water
-
Sulfuric acid (2 N)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve succinic anhydride (e.g., 4.93 g, 49.2 mmol) in isopropyl acetate (e.g., 30 cm³) in a round-bottom flask under an argon atmosphere.[2]
-
Add triethylamine (e.g., 2.94 cm³, 21.1 mmol) to the solution.[2]
-
Add this compound (e.g., 10.0 g, 35.2 mmol) portion-wise over 30 minutes.[2]
-
Stir the reaction mixture at ambient temperature for approximately 4 hours.[2]
-
Quench the reaction by adding deionized water.
-
Adjust the pH to 5 with 2 N sulfuric acid and stir to achieve phase separation.[2]
-
Extract the aqueous phase with isopropyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to yield artesunate as fine white needles.[2]
Characterization:
-
Melting Point: 131–133 °C[2]
-
Spectroscopic Data: Confirm structure using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Artemether Synthesis
Artemether is the methyl ether derivative of DHA. It is synthesized by reacting DHA with methanol in the presence of an acid catalyst.
Materials:
-
This compound (DHA)
-
Methanol (MeOH)
-
An acid catalyst (e.g., BF₃·OEt₂, p-toluenesulfonic acid, or chlorotrimethylsilane)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvent for extraction (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in methanol.
-
Add the acid catalyst to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to a full day depending on the catalyst used.[3]
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench the reaction (e.g., with a sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain artemether.
-
Purify the product using column chromatography if necessary.[3]
Characterization:
-
Confirm the structure and purity using NMR spectroscopy and mass spectrometry.
Arteether Synthesis
Arteether, the ethyl ether derivative of DHA, is synthesized in a similar manner to artemether, using ethanol (B145695) instead of methanol.
Materials:
-
This compound (DHA)
-
Dry ethanol (EtOH)
-
An acid catalyst (e.g., p-toluenesulfonic acid, anhydrous AlCl₃, or chlorotrimethylsilane)[4]
-
Triethylorthoformate (optional, can improve yield)
-
Deionized water
-
Non-polar organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (e.g., 50 mg) in dry ethanol (e.g., 3 ml).[4]
-
Add the acid catalyst (e.g., 25 mg of p-toluenesulfonic acid) and, if used, triethylorthoformate (e.g., 2 ml).[4]
-
Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes).[4]
-
Add deionized water (e.g., 50 ml) to the reaction mixture.
-
Extract the product with a non-polar organic solvent such as dichloromethane (e.g., 3 x 30 ml).[4]
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain pure arteether.[4]
Characterization:
-
Confirm the structure and purity using IR, Mass, and ¹H NMR spectroscopy.[4]
Quantitative Data
The following tables summarize key quantitative data for this compound and its derivatives, providing a comparative overview of their physicochemical properties, pharmacokinetics, and biological activities.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility | LogP |
| This compound | C₁₅H₂₄O₅ | 284.35 | 143–145[1] | 0.13 ± 0.01 mg/mL[5] | 2.35 - 2.73[6] |
| Artesunate | C₁₉H₂₈O₈ | 384.42 | 131–135[5] | 565 mg/L (at pH 7.2)[5] | 2.77[5] |
| Artemether | C₁₆H₂₆O₅ | 298.38 | 86-88 | Poorly soluble | 3.2 |
| Arteether | C₁₇H₂₈O₅ | 312.40 | 78-82 | Poorly soluble | 3.7 |
Table 2: Pharmacokinetic Parameters
| Compound | Route of Administration | Elimination Half-life | Bioavailability | Active Metabolite |
| This compound | Oral | ~1 hour | - | - |
| Artesunate | Oral, IV | < 1 hour[7] | 61-88% (oral)[8] | This compound[7] |
| Artemether | Oral, IM | 2-4 hours[7] | Low | This compound[9] |
| Arteether | IM | ~20 hours | - | This compound[10] |
Table 3: Antimalarial Activity (IC₅₀ Values against P. falciparum)
| Compound | Strain | IC₅₀ (nM) | Reference |
| This compound | Yaounde isolates | 1.11 (Geometric Mean) | [11] |
| This compound | Chloroquine-sensitive | 1.25 (Geometric Mean) | [11] |
| This compound | Chloroquine-resistant | 0.979 (Geometric Mean) | [11] |
| This compound | Dd2 (resistant) | 243 (DHA-resistant clone) | [12] |
| This compound | Kenyan isolates | 2 (Median) | [13] |
| Artemether | - | 2.1 | [14] |
| Artesunate | - | 3.8 | [14] |
Table 4: Anticancer Activity (IC₅₀ Values)
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |
| This compound | PC9 | Lung Cancer | 19.68 | 48 | [15] |
| This compound | NCI-H1975 | Lung Cancer | 7.08 | 48 | [15] |
| This compound | Hep3B | Liver Cancer | 29.4 | 24 | [15] |
| This compound | Huh7 | Liver Cancer | 32.1 | 24 | [15] |
| This compound | PLC/PRF/5 | Liver Cancer | 22.4 | 24 | [15] |
| This compound | HepG2 | Liver Cancer | 40.2 | 24 | [15] |
| This compound | MCF-7 | Breast Cancer | 129.1 | 24 | [16] |
| This compound | MDA-MB-231 | Breast Cancer | 119.2 | 24 | [16] |
| This compound | SW620 | Colorectal Cancer | 15.08 ± 1.70 | 24 | [17] |
| This compound | DLD-1 | Colorectal Cancer | 38.46 ± 4.15 | 24 | [17] |
| Artesunate | MCF-7 | Breast Cancer | 83.28 | 24 | [16] |
| Artesunate | MDA-MB-231 | Breast Cancer | 78.65 | 24 | [16] |
Core Mechanisms of Action and Signaling Pathways
The biological activity of this compound and its derivatives is primarily attributed to the endoperoxide bridge within their sesquiterpene lactone structure.
Antimalarial Mechanism
The prevailing mechanism of antimalarial action involves the iron-mediated cleavage of the endoperoxide bridge.[7] The malaria parasite, during its intraerythrocytic stage, digests hemoglobin, releasing large amounts of heme and free ferrous iron (Fe²⁺). This iron catalyzes the cleavage of the endoperoxide bridge in DHA, generating highly reactive oxygen species (ROS) and carbon-centered radicals.[18][19] These radicals then indiscriminately alkylate and damage essential parasite macromolecules, including proteins and lipids, leading to oxidative stress and parasite death.[7]
Figure 1. Antimalarial mechanism of this compound.
Anticancer Mechanisms
The anticancer activity of DHA also leverages the generation of ROS, as cancer cells often have higher intracellular iron concentrations compared to normal cells.[20] However, the mechanisms are more complex and involve the modulation of various signaling pathways that regulate cell proliferation, apoptosis, angiogenesis, and metastasis.
DHA induces apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. It can lead to the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[21] Key signaling pathways involved include:
-
Bim/Bak-mediated Intrinsic Pathway: DHA can increase the expression of the BH3-only protein Bim, which in turn activates Bak, a pro-apoptotic protein, leading to mitochondrial outer membrane permeabilization.[11][21]
-
JNK/p38 MAPK Pathway: Activation of JNK and p38 MAPK signaling cascades can promote apoptosis in response to cellular stress induced by DHA.[22]
-
JAK/STAT Pathway: Inhibition of the JAK2/STAT3 signaling pathway by DHA has been shown to induce apoptosis in colon cancer cells.[23]
Figure 2. Signaling pathways in DHA-induced apoptosis.
DHA can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phase. This is achieved by modulating the expression and activity of key cell cycle regulators.
-
AKT/GSK3β/Cyclin D1 Pathway: DHA can suppress this pathway, leading to the downregulation of Cyclin D1, a crucial protein for the G1/S phase transition.[2]
-
CDK1/CCNB1/PLK1 Signaling: In colorectal cancer, DHA has been shown to target this axis, leading to G2/M arrest.[24]
Figure 3. DHA-mediated cell cycle arrest pathways.
DHA can inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) by targeting relevant signaling pathways.
-
TGF-β1/ALK5/SMAD2 Pathway: DHA can inhibit endothelial cell migration, a key step in angiogenesis, by modulating this pathway.[25]
-
NF-κB Pathway: By inhibiting the NF-κB signaling pathway, DHA can reduce the expression of pro-angiogenic factors like VEGF.[12]
Anti-Inflammatory and Immunomodulatory Mechanisms
DHA and its derivatives exhibit significant anti-inflammatory and immunomodulatory properties, making them potential therapeutic agents for autoimmune and inflammatory diseases.
-
NF-κB Signaling Pathway: A central mechanism of the anti-inflammatory action of DHA is the inhibition of the NF-κB pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[26][27]
-
mTOR Signaling Pathway: DHA can modulate T-cell differentiation and function by inhibiting the mTOR pathway. This leads to the suppression of pro-inflammatory T helper (Th) cells and the promotion of anti-inflammatory regulatory T cells (Tregs).[15]
-
AIM2 Inflammasome Pathway: DHA has been shown to inhibit the activation of the AIM2 inflammasome, further reducing the production of inflammatory cytokines.[28]
Figure 4. Anti-inflammatory mechanisms of this compound.
Conclusion
This compound and its derivatives represent a versatile class of compounds with well-established antimalarial efficacy and promising potential in the fields of oncology and immunology. The synthetic pathways to these molecules are robust and scalable, ensuring their continued availability for therapeutic use and research. A deeper understanding of their multifaceted mechanisms of action, particularly the intricate signaling pathways they modulate, will be crucial for the development of novel therapeutic strategies and combination therapies. The quantitative data and detailed protocols provided in this guide aim to serve as a valuable resource for scientists and researchers dedicated to harnessing the full therapeutic potential of these remarkable compounds.
References
- 1. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Anti-tumor mechanism of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits endothelial cell migration via the TG...: Ingenta Connect [ingentaconnect.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Artemisinin and Its Derivatives from Molecular Mechanisms to Clinical Applications: New Horizons Beyond Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is Arteether used for? [synapse.patsnap.com]
- 11. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Arteether? [synapse.patsnap.com]
- 15. This compound ameliorates inflammatory disease by its reciprocal effects on Th and Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Induces Endothelial Cell Autophagy through Suppression of the Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound induces apoptosis preferentially via a Bim-mediated intrinsic pathway in hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound induces apoptosis in human gastric cancer cell line BGC-823 through activation of JNK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound inhibits endothelial cell migration via the TGF-β1/ALK5/SMAD2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Immunoregulation by Artemisinin and Its Derivatives: A New Role for Old Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. This compound inhibits activation of the AIM2 inflammasome pathway and NF-κB/HIF-1α/VEGF pathway by inducing autophagy in A431 human cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Path of a Potent Antimalarial: A Technical Guide to the Pharmacokinetics and Bioavailability of Dihydroartemisinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (B1670584) (DHA), the active metabolite of all artemisinin (B1665778) compounds, is a cornerstone in the treatment of malaria.[1] As a potent antimalarial agent in its own right, it is often administered in combination therapies, most notably with piperaquine.[1][2] A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of resistance development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of DHA, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Pharmacokinetic Profile of this compound
The journey of this compound through the body is characterized by rapid absorption and elimination. Its pharmacokinetic parameters can vary depending on the route of administration, the formulation, and the physiological state of the individual, such as pregnancy.[3][4][5][6]
Absorption
Oral administration is a common route for DHA. Following oral intake, DHA is rapidly absorbed. However, its oral bioavailability can be variable. Studies in rats have shown low oral bioavailability for several artemisinin derivatives, including DHA (19-35%).[7] In healthy Vietnamese volunteers, the absolute bioavailability of oral DHA was found to be 45%.[8] Interestingly, the bioavailability of DHA appears to be influenced by the disease state. In pregnant women with uncomplicated falciparum malaria, the absolute oral bioavailability of DHA (derived from artesunate) was 77.0%, which was significantly higher than in the same women when healthy postpartum (72.7%).[6][9]
Table 1: Bioavailability of this compound
| Population | Formulation/Parent Drug | Route of Administration | Absolute Bioavailability (%) | Relative Bioavailability (%) | Reference |
| Rats | This compound | Oral | 19-35 | - | [7] |
| Rats | This compound | Intramuscular | 85 | - | [7] |
| Healthy Vietnamese Volunteers | This compound | Oral | 45 | - | [8] |
| Pregnant Women with Malaria | Artesunate (B1665782) | Oral | 77.0 | - | [6][9] |
| Healthy Postpartum Women | Artesunate | Oral | 72.7 | - | [6][9] |
| Patients with Falciparum Malaria | This compound vs. Artesunate | Oral | - | 88 | [8] |
Distribution
This compound exhibits a relatively small apparent volume of distribution, typically ranging from 0.5 to 1.0 L/kg when derived from intravenous artesunate.[10][11][12] In adult patients, the apparent volume of distribution of DHA is approximately 1.5 to 3.8 liters/kg.[13] This indicates that the drug is not extensively distributed into tissues.
Metabolism
DHA is the primary active metabolite of other artemisinin derivatives like artesunate and artemether.[1][14][15] The conversion of these parent drugs to DHA is rapid.[14][15] The metabolism of DHA itself primarily occurs via glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). The key enzymes involved are UGT1A9 and UGT2B7, which convert DHA into inactive metabolites.[11][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of this compound-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria — MORU Tropical Health Network [tropmedres.ac]
- 6. Artesunate/dihydroartemisinin pharmacokinetics in acute falciparum malaria in pregnancy: absorption, bioavailability, disposition and disease effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral bioavailability of this compound in Vietnamese volunteers and in patients with falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review of the clinical pharmacokinetics of artesunate and its active metabolite this compound following intravenous, intramuscular, oral or rectal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review of the clinical pharmacokinetics of artesunate and its active metabolite this compound following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. journals.asm.org [journals.asm.org]
Dihydroartemisinin: An In-depth Technical Guide to the Active Metabolite of Artemisinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of dihydroartemisinin (B1670584) (DHA), the principal active metabolite of the artemisinin (B1665778) class of drugs. Artemisinin and its derivatives are frontline therapies for malaria and are increasingly being investigated for their anticancer properties. The therapeutic efficacy of these compounds is largely attributed to their rapid in vivo conversion to DHA. This document details the metabolic activation, mechanism of action, pharmacokinetics, and key experimental methodologies for the study of DHA. It is intended to be a valuable resource for researchers and professionals involved in the development and study of artemisinin-based therapies.
Introduction
Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, and its semi-synthetic derivatives such as artesunate (B1665782) and artemether (B1667619), are indispensable drugs in the global fight against malaria.[1] These compounds are prodrugs that are rapidly metabolized in the body to their common, more potent active metabolite, this compound (DHA).[2][3] DHA exhibits significantly greater antimalarial activity than its parent compounds and is responsible for the rapid parasite clearance observed in patients.[2] Beyond its role in malaria treatment, DHA has garnered considerable interest for its potential applications in oncology, demonstrating pro-apoptotic and anti-proliferative effects in various cancer cell lines.[4][5]
This guide will explore the core technical aspects of DHA, from its metabolic generation to its molecular mechanisms and the experimental protocols used to investigate its activity.
Metabolic Activation of Artemisinin and its Derivatives
Artemisinin and its derivatives undergo rapid and extensive metabolism to form DHA. This biotransformation is crucial for their therapeutic activity.
Enzymatic Conversion
The conversion of artemisinin and its derivatives to DHA is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and esterases in the plasma.[6][7]
-
Artesunate , a water-soluble derivative, is rapidly hydrolyzed by plasma esterases to DHA, often within minutes of administration.[6][8] In vitro data also suggest a role for CYP2A6 in its metabolism.[6]
-
Artemether , a lipid-soluble derivative, is demethylated to DHA by hepatic CYP3A4 and CYP3A5.[6][9]
-
Artemisinin metabolism to DHA is primarily mediated by CYP2B6, with a secondary contribution from CYP3A4.[6]
The metabolic conversion pathways are depicted in the diagram below.
Mechanism of Action
The therapeutic effects of DHA are attributed to its endoperoxide bridge, which is essential for its activity.
Antimalarial Action
The primary antimalarial mechanism of DHA involves the iron-mediated cleavage of its endoperoxide bridge within the malaria parasite, which resides in iron-rich red blood cells.[2] This cleavage generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite macromolecules, leading to oxidative stress and parasite death.[10] Key targets include parasite proteins and the parasite's calcium ATPase6 (PfATP6).[10]
Anticancer Action
In cancer cells, DHA's mechanism is also thought to involve iron-dependent generation of ROS, leading to oxidative stress and apoptosis.[4] Additionally, DHA has been shown to modulate a variety of signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5]
Quantitative Data
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for artesunate, artemether, and their active metabolite, DHA.
Table 1: Pharmacokinetic Parameters of Artesunate and DHA following Artesunate Administration
| Parameter | Artesunate | This compound (DHA) | Reference |
| Cmax (ng/mL) | 3260 (IV) | 3140 (IV) | [2] |
| 51 (oral) | 473 (oral) | [11] | |
| Tmax (min) | < 5 (IV) | ~8.4 (IV) | [2][12] |
| ~60 (oral) | ~60-120 (oral) | [2] | |
| t½ (min) | ~15 (IV) | ~78.6 (IV) | [2] |
| ~20-45 (oral) | ~30-90 (oral) | [2] | |
| AUC (ng·h/mL) | 727 (IV) | 3492 (IV) | [2] |
| 113 (oral) | 1404 (oral) | [11] | |
| Clearance (L/h) | 180 | 32.3 | [8] |
| Volume of Distribution (L) | 68.5 | 59.7 | [8] |
Table 2: Pharmacokinetic Parameters of Artemether and DHA following Artemether Administration
| Parameter | Artemether | This compound (DHA) | Reference |
| Cmax (ng/mL) | 184 ± 100 | 126 ± 46 | [9] |
| Tmax (h) | 1.56 ± 0.68 | 1.69 ± 0.59 | [9] |
| t½ (h) | 2.00 ± 0.71 | 1.80 ± 0.31 | [9] |
| AUC₀₋∞ (ng·h/mL) | 385 ± 170 | 294 ± 58 | [9] |
| CL/F (L/h) | 257 ± 140 | 269 ± 57 | [9] |
| Vz/F (L) | 666 ± 220 | 702 ± 220 | [9] |
In Vitro Antimalarial Activity
The 50% inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting biological function. The following table presents IC₅₀ values for DHA against various strains of Plasmodium falciparum.
Table 3: IC₅₀ Values of this compound against Plasmodium falciparum
| P. falciparum Strain | IC₅₀ (nM) | Reference |
| Dd2 | 3.2 - 7.6 | [5] |
| 7G8 | 3.2 - 7.6 | [5] |
| HB3 | 3.2 - 7.6 | [5] |
| D10 | 3.2 - 7.6 | [5] |
| 3D7 | 3.2 - 7.6 | [5] |
| NF54 (K13 WT) | 4.2 ± 0.5 | [13] |
| W2 | 2.0 - 7.6 | [14] |
| K1 | 0.38 - 6.8 | [15] |
Experimental Protocols
A general workflow for the study of DHA is presented below, followed by detailed protocols for key experiments.
Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of DHA in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., artemisinin or a stable isotope-labeled DHA).[16]
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[16]
-
Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.[16]
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., Acquity HSS C₁₈, 100 × 2.1 mm, 1.8 µm).[17]
-
Mobile Phase: A gradient of 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0) and acetonitrile with 0.1% formic acid.[17]
-
Flow Rate: 0.3 mL/min.[17]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DHA and the internal standard.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of DHA to the internal standard against the concentration of DHA standards.
-
Determine the concentration of DHA in the plasma samples by interpolating their peak area ratios from the calibration curve.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the IC₅₀ of DHA against P. falciparum in vitro.
1. Parasite Culture:
-
Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[1][18]
2. Assay Procedure:
-
Prepare serial dilutions of DHA in a 96-well plate.
-
Add a parasite suspension (1% parasitemia, 2% hematocrit) to each well.[1]
-
Incubate the plate for 72 hours under standard culture conditions.[1]
-
After incubation, lyse the red blood cells by freeze-thawing.[1]
-
Add lysis buffer containing SYBR Green I dye to each well and incubate in the dark for 1-2 hours.[1]
-
Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
3. Data Analysis:
-
Calculate the percentage of parasite growth inhibition relative to drug-free controls.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Analysis of Signaling Pathways by Western Blot
This protocol outlines the use of Western blotting to investigate the effect of DHA on the expression and phosphorylation of key proteins in signaling pathways.
1. Cell Culture and Treatment:
-
Culture the desired cell line to 70-80% confluency.
-
Treat the cells with various concentrations of DHA for a specified duration. Include a vehicle-treated control.[19]
2. Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[19]
3. SDS-PAGE and Protein Transfer:
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, NF-κB p65) overnight at 4°C.[20]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[19]
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Signaling Pathways Modulated by this compound
DHA has been shown to modulate several key signaling pathways implicated in cancer and inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacokinetics of artemether and this compound in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. journals.asm.org [journals.asm.org]
- 12. extranet.who.int [extranet.who.int]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma [mdpi.com]
- 17. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmv.org [mmv.org]
- 19. benchchem.com [benchchem.com]
- 20. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin molecular targets in Plasmodium falciparum
An In-depth Technical Guide to the Molecular Targets of Dihydroartemisinin in Plasmodium falciparum
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DHA), the active metabolite of all artemisinin-based compounds, is the cornerstone of modern antimalarial therapy. Its mechanism of action is complex and multifaceted, involving the heme-mediated generation of radical species that inflict widespread damage upon the parasite. This document provides a comprehensive overview of the known molecular targets of DHA in Plasmodium falciparum. It details the pathways affected, summarizes quantitative proteomic and drug sensitivity data, outlines the experimental protocols used for target identification and validation, and illustrates key mechanisms through signaling and workflow diagrams. The primary mode of action involves promiscuous alkylation of a multitude of proteins and heme itself, leading to profound disruption of parasite protein homeostasis, which in turn triggers a robust Unfolded Protein Response (UPR). Resistance to DHA is primarily mediated by mutations in the P. falciparum Kelch13 (PfK13) protein, which enhances the parasite's ability to withstand this proteotoxic stress.
Core Mechanism of Action: Heme Activation and Promiscuous Targeting
The antimalarial activity of DHA is contingent upon the cleavage of its endoperoxide bridge. This bioactivation is initiated by reduced heme (Fe²⁺-protoporphyrin IX), which is abundantly produced during the parasite's digestion of host hemoglobin in its digestive vacuole, and to a lesser extent by the parasite's own heme biosynthesis pathway in the early ring stage.[1][2][3] The reaction generates highly reactive carbon-centered radicals that proceed to covalently modify a wide array of biological macromolecules, including proteins, lipids, and heme itself.[1][4] This indiscriminate, or promiscuous, targeting disrupts the overall biochemical landscape of the parasite, leading to cell death.[1][5]
Key Molecular Pathways and Protein Targets
Chemical proteomics, primarily using artemisinin (B1665778) analogues tagged with an alkyne group for click chemistry, has been instrumental in identifying direct protein targets.[1] One such study identified 124 potential protein targets, revealing that DHA's effects are pleiotropic.[1][6] The most significantly impacted cellular processes are protein homeostasis, hemoglobin degradation, and metabolism.
Disruption of Protein Homeostasis and the Unfolded Protein Response (UPR)
The widespread, DHA-induced alkylation of proteins leads to extensive protein misfolding and damage.[7][8] This proteotoxic stress causes an accumulation of polyubiquitinated proteins and triggers the parasite's Unfolded Protein Response (UPR), a critical cell stress response pathway.[7][9][10]
In P. falciparum, the UPR is mediated by PfPK4 (an ortholog of PERK), which, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[7][11] Phosphorylation of eIF2α attenuates global protein translation, presumably to reduce the load of newly synthesized proteins entering the compromised endoplasmic reticulum (ER) and to conserve resources for mitigating the damage.[7][11] The clearance of damaged proteins is handled by the Ubiquitin-Proteasome System (UPS). Consequently, inhibiting the proteasome with compounds like bortezomib (B1684674) or WLL/WLW has been shown to synergize with DHA, potently killing even artemisinin-resistant parasites.[7][12]
Specific Protein Targets
Beyond broad pathway disruption, several specific proteins have been identified as direct or indirect targets of DHA.
-
Hemoglobin Degradation Pathway: A significant number of proteins labeled by ART-based probes are proteases within the parasite's digestive vacuole, including Plasmepsin-2, which is involved in hemoglobin degradation.[6]
-
P. falciparum Erythrocyte Membrane Protein 1 (PfEMP1): DHA treatment has been shown to downregulate the expression of the var gene, which encodes PfEMP1. Knockout of PfEMP1 significantly increased parasite sensitivity to artemisinin, suggesting PfEMP1 is involved in DHA's mechanism of action.[13]
-
P. falciparum Ddi1 (PfDdi1): DHA binds to and inhibits the activity of PfDdi1, a retroviral aspartyl protease involved in the UPS and DNA damage repair.[10][14] Inhibition of PfDdi1 contributes to the accumulation of polyubiquitinated proteins observed after DHA treatment.[10]
-
Heme Detoxification: DHA directly alkylates free heme and has been shown to be a potent inhibitor of hemozoin formation, the process by which the parasite detoxifies heme.[3]
Mechanisms of Resistance
Clinical resistance to artemisinins is defined by delayed parasite clearance and is strongly associated with mutations in the propeller domain of the PfK13 protein.[15] The resistance mechanism is not a classic target modification but rather an enhanced ability of the parasite to withstand the proteotoxic stress induced by the drug.
K13 mutations are linked to a reduced rate of hemoglobin endocytosis in the early ring stage.[4][16] This limits the amount of heme available for DHA bioactivation, resulting in less drug-induced damage.[16] Furthermore, resistant parasites exhibit a heightened stress response, characterized by an upregulation of the UPR and proteasome pathways, which provides a greater capacity to manage and clear damaged proteins, allowing for recovery after drug exposure.[17][18] This process also involves the parasite's phosphatidylinositol-3-kinase (PfPI3K), which interacts with K13 and is implicated in the vesicular trafficking required for hemoglobin uptake.[16]
Quantitative Data Summary
The following tables summarize key quantitative data related to DHA activity and its effects on P. falciparum.
Table 1: In Vitro Drug Susceptibility of P. falciparum to DHA
| Parasite Strain/Isolate | Assay Type | IC₅₀ (nM) | Survival Rate (%) | Reference |
|---|---|---|---|---|
| 3D7 (Sensitive) | SYBR Green I (72h) | 4.12 | - | [19] |
| 3D7 (Sensitive) | Ring-stage Survival Assay (RSA) | - | < 1% | [15] |
| K13 C580Y (Resistant) | Ring-stage Survival Assay (RSA) | - | > 1% | [15] |
| Clinical Isolates (Ghana) | SYBR Green I (72h) | 0.4 - 2.5 (Median: 1.1) | - |[20] |
Note: IC₅₀ values can vary significantly based on the assay method, incubation time, and specific laboratory conditions. The RSA is the gold standard for measuring clinical artemisinin resistance.
Table 2: Differentially Expressed Proteins/Genes in P. falciparum Upon DHA Treatment
| Gene/Protein | Method | Fold Change/Effect | Condition | Reference |
|---|---|---|---|---|
| PfEMP1 (var gene) | Transcriptomics/Proteomics | Downregulated | DHA treatment | [13] |
| Glutathione (GSH) Reductase | Transcriptomics | Downregulated | DHA treatment | [21] |
| V-type proton ATPase A (vapA) | qRT-PCR | Downregulated (at 0.2-0.8 nM) | DHA treatment | [19] |
| V-type proton ATPase E/G (vapE/G) | qRT-PCR | Upregulated (at 0.8 nM) | DHA treatment | [19] |
| Polyubiquitinated Proteins | Western Blot | Increased Accumulation | 1.0 µM DHA, 4h |[10] |
Detailed Experimental Protocols
Protocol for Chemical Proteomics Target Identification
This protocol outlines an activity-based protein profiling (ABPP) approach to identify direct covalent targets of DHA using a clickable alkyne-analogue probe.[1][22]
Methodology:
-
Parasite Treatment: Synchronized P. falciparum cultures (e.g., trophozoite stage at 5% parasitemia) are incubated with a functionalized artemisinin probe containing an alkyne tag (e.g., 700 nM) for 4 hours. A parallel culture is treated with a vehicle (DMSO) as a negative control.[22]
-
Protein Extraction: Parasites are released from red blood cells using saponin (B1150181) lysis, washed, and then lysed in a suitable buffer (e.g., RIPA buffer with protease inhibitors) to extract total soluble protein. Protein concentration is determined via a BCA assay.
-
Click Chemistry: The alkyne-tagged proteins in the lysate are conjugated to a reporter tag, such as Biotin-Azide, using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction. This typically involves adding Biotin-Azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[22]
-
Affinity Purification: The now biotinylated protein mixture is incubated with NeutrAvidin- or Streptavidin-coated agarose (B213101) beads for several hours at 4°C to capture the tagged proteins.[22][23]
-
Washing: The beads are washed extensively with a series of buffers of decreasing stringency to remove non-specifically bound proteins.
-
On-Bead Digestion: The captured proteins are reduced (with DTT) and alkylated (with iodoacetamide) directly on the beads, followed by overnight digestion with sequencing-grade trypsin.[22]
-
Mass Spectrometry: The resulting peptides are eluted, desalted, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]
-
Data Analysis: The acquired spectra are searched against a P. falciparum protein database (e.g., PlasmoDB) using a search engine like Sequest or Mascot to identify the proteins that were covalently modified by the artemisinin probe.[22]
Protocol for Ring-Stage Survival Assay (RSA)
The RSA is the standard in vitro method for assessing artemisinin resistance, measuring the ability of early ring-stage parasites to survive a short, high-dose pulse of DHA.[15][24]
Methodology:
-
Parasite Synchronization: P. falciparum cultures are tightly synchronized to the 0-3 hour post-invasion ring stage, typically using multiple sorbitol treatments.
-
Drug Exposure: The synchronized culture is adjusted to a defined parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%). The culture is then split into two wells of a 48-well plate: one is exposed to 700 nM DHA, and the other to an equivalent volume of DMSO (vehicle control). The plates are incubated for 6 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[24]
-
Drug Removal: After 6 hours, the cells are pelleted, and the supernatant containing the drug is removed. The cells are washed three times with warm, complete culture medium to ensure complete removal of DHA.[20]
-
Recovery Incubation: The washed parasites are resuspended in fresh complete medium and incubated for an additional 66 hours, allowing viable parasites to mature into the next cycle of rings/trophozoites.[15]
-
Readout and Calculation: After the 66-hour incubation, parasitemia is determined for both the DHA-treated and DMSO-control wells. This can be done by microscopic counting of Giemsa-stained thin blood smears or by a higher-throughput method like flow cytometry using a DNA dye (e.g., SYBR Green I).[20][24] The survival rate is calculated as the ratio of the parasitemia in the DHA-treated sample to that of the DMSO control, multiplied by 100. A survival rate of >1% is typically considered indicative of resistance.[15]
Conclusion and Future Directions
This compound exerts its potent antimalarial effect through a multi-targeted mechanism initiated by heme-dependent activation. Its primary action is the induction of massive proteotoxic stress, which overwhelms the parasite's protein homeostasis machinery. While numerous protein targets have been identified, the concept of a single, critical target is likely obsolete; instead, DHA appears to cause a catastrophic failure of the parasite's biochemical landscape. Resistance, mediated by PfK13, is not a result of target modification but an adaptation that enhances the parasite's stress response pathways, allowing it to survive the initial onslaught of drug-induced damage.
Future research should focus on:
-
Quantitative Target Occupancy: Moving beyond simple identification to quantify the extent to which different proteins are alkylated at physiologically relevant drug concentrations.
-
Elucidating Downstream Consequences: Connecting the modification of specific proteins to the downstream cellular phenotypes observed, such as metabolic disruption or translational arrest.
-
Targeting Resistance Pathways: Developing adjunctive therapies that inhibit the parasite's stress response pathways, such as the UPR or the proteasome, to re-sensitize resistant parasites to artemisinins and prolong the useful lifespan of these critical drugs.
References
- 1. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe | Semantic Scholar [semanticscholar.org]
- 6. Artemisinin activity-based probes identify multiple molecular targets within the asexual stage of the malaria parasites Plasmodium falciparum 3D7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. malariaworld.org [malariaworld.org]
- 9. Autophagy Underlies the Proteostasis Mechanisms of Artemisinin Resistance in P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artemisinin Binds and Inhibits the Activity of Plasmodium falciparum Ddi1, a Retroviral Aspartyl Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Combined Transcriptome and Proteome Profiling for Role of pfEMP1 in Antimalarial Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational Analysis of Plasmodium falciparum DNA Damage Inducible Protein 1 (PfDdi1): Insights into Binding of Artemisinin and its Derivatives and Implications for Antimalarial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibitory Mechanisms of DHA/CQ on pH and Iron Homeostasis of Erythrocytic Stage Growth of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 21. This compound Disrupts Zinc Homeostasis in Plasmodium falciparum To Potentiate Its Antimalarial Action via Pyknosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photoaffinity probe‐based antimalarial target identification of artemisinin in the intraerythrocytic developmental cycle of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
The Critical Role of Iron in Dihydroartemisinin-Induced Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), the active metabolite of artemisinin-based antimalarial drugs, has demonstrated significant cytotoxic effects against a range of cancer cells. A growing body of evidence highlights the pivotal role of intracellular iron in mediating this cytotoxicity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning iron-dependent DHA-induced cell death, with a particular focus on the induction of ferroptosis. We will detail the experimental protocols used to investigate these phenomena and present quantitative data from key studies. Furthermore, this guide will visualize the intricate signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug development.
Introduction
Artemisinin and its derivatives have become a cornerstone of malaria treatment, and their therapeutic potential is now being extensively investigated in the context of oncology. This compound (DHA) has emerged as a promising anti-cancer agent due to its ability to selectively induce cell death in tumor cells, which often exhibit a higher intracellular iron content compared to normal cells. This guide elucidates the fundamental principle that iron is not merely a passive cofactor but an active participant in the cytotoxic mechanism of DHA.
The central hypothesis of DHA's anticancer activity revolves around its endoperoxide bridge, which is activated by intracellular ferrous iron (Fe²⁺). This reaction, akin to the Fenton reaction, generates a burst of reactive oxygen species (ROS), leading to overwhelming oxidative stress and subsequent cell death. Recent research has increasingly characterized this mode of cell death as ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation.
The Molecular Mechanism of Iron-Dependent DHA Cytotoxicity
The cytotoxic cascade initiated by DHA in the presence of iron is a multi-faceted process involving ROS production, lipid peroxidation, and the modulation of specific signaling pathways.
Iron-Mediated Activation of DHA and ROS Production
The defining feature of artemisinins is the 1,2,4-trioxane (B1259687) ring containing an endoperoxide bridge. In the iron-rich environment of cancer cells, particularly within lysosomes which serve as a major storage site for labile iron, DHA undergoes a reaction with ferrous iron. This interaction cleaves the endoperoxide bridge, generating highly reactive carbon-centered radicals and other reactive oxygen species (ROS)[1][2]. This surge in ROS overwhelms the cellular antioxidant defense systems, leading to widespread damage to cellular macromolecules, including lipids, proteins, and DNA[3][4].
Induction of Ferroptosis
Ferroptosis is a distinct form of programmed cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. DHA is now recognized as a potent inducer of ferroptosis in various cancer cell types[5][6]. The key events in DHA-induced ferroptosis include:
-
Increased Labile Iron Pool: DHA can enhance the intracellular labile iron pool by promoting the degradation of ferritin, the primary iron storage protein, through a process known as ferritinophagy[7][8]. This lysosomal-dependent degradation releases stored iron, making it available to catalyze the Fenton reaction and amplify oxidative stress[8][9].
-
Lipid Peroxidation: The excess ROS generated from the DHA-iron reaction viciously attacks polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to a chain reaction of lipid peroxidation. This process disrupts membrane integrity and function, ultimately leading to cell death.
-
Inhibition of GPX4: A critical regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. DHA has been shown to downregulate the expression of GPX4, thereby disabling a key defense mechanism against lipid peroxidation and sensitizing cancer cells to ferroptosis[8].
A Contradictory Mechanism: Iron Depletion
Interestingly, some studies have proposed an alternative, seemingly contradictory mechanism where DHA exerts its anticancer effects by inducing cellular iron depletion. This is reportedly achieved by reducing the expression of transferrin receptor-1 (TfR1) on the cell surface, thereby limiting iron uptake[7][9]. It is plausible that the dominant mechanism may be context-dependent, varying with cell type, DHA concentration, and the specific iron metabolic state of the cancer cells. Further research is needed to fully reconcile these different observations.
Key Signaling Pathways in DHA-Induced Cytotoxicity
Several signaling pathways are critically involved in mediating the cytotoxic effects of DHA. Understanding these pathways is crucial for identifying potential therapeutic targets and biomarkers.
The ROS/Erk1/2 Signaling Pathway
The accumulation of ROS induced by DHA can activate the extracellular signal-regulated kinase 1/2 (Erk1/2) pathway[2][10]. While the canonical role of the Erk1/2 pathway is often associated with cell proliferation and survival, its sustained activation by severe oxidative stress can paradoxically promote cell death. In the context of DHA-induced cytotoxicity in osteosarcoma, activation of the ROS/Erk1/2 pathway has been linked to mitochondrial damage and the initiation of autophagy[2][10].
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The labile iron pool: characterization, measurement, and participation in cellular processes(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound (DHA) inhibits myofibroblast differentiation through inducing ferroptosis mediated by ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin (DHA) and the Induction of Ferroptosis in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, distinguishing it from other cell death modalities like apoptosis and necrosis[1][2]. This pathway has emerged as a promising therapeutic target in oncology, particularly for cancers resistant to conventional therapies[3]. Dihydroartemisinin (B1670584) (DHA), an active metabolite of the antimalarial drug artemisinin (B1665778), has demonstrated potent anticancer activities across a variety of human cancer models[4][5][6][7]. A significant body of research now indicates that a primary mechanism of DHA's antitumor efficacy is the induction of ferroptosis, making it a compelling agent for further investigation and development[3][8][9].
This technical guide provides an in-depth overview of the core mechanisms by which DHA induces ferroptosis in cancer cells. It details the involved signaling pathways, summarizes quantitative data from key studies, provides detailed experimental protocols for assessing this process, and uses visualizations to clarify complex interactions.
Core Mechanisms of DHA-Induced Ferroptosis
DHA triggers ferroptosis through a multi-pronged attack on the cellular systems that regulate iron homeostasis and defend against oxidative stress. The three central pillars of its mechanism are: dysregulation of iron metabolism, inhibition of antioxidant systems, and the resulting accumulation of lethal lipid peroxides.
Dysregulation of Iron Metabolism
A hallmark of ferroptosis is the presence of excess labile iron, which catalyzes the Fenton reaction to generate highly reactive hydroxyl radicals, driving lipid peroxidation[3]. DHA effectively increases the intracellular labile iron pool through several mechanisms:
-
Induction of Ferritinophagy: DHA can induce the autophagic degradation of ferritin, the primary iron-storage protein complex. This process, known as ferritinophagy, involves the cargo receptor NCOA4, which delivers ferritin to the lysosome for degradation, thereby releasing large amounts of iron into the cytoplasm[10][11]. Studies in acute myeloid leukemia (AML) and cervical cancer cells have shown that DHA treatment leads to decreased levels of ferritin heavy chain 1 (FTH1) and increased levels of NCOA4, resulting in an elevated intracellular ferrous iron concentration[10][11].
-
Lysosomal Degradation of Ferritin: Artemisinin and its derivatives can induce the lysosomal degradation of ferritin in an autophagy-independent manner, further contributing to the increase in cellular free iron[12][13].
-
Regulation of Iron-Responsive Elements: By increasing the cellular free iron pool, DHA can influence the binding of iron-regulatory proteins (IRPs) to iron-responsive element (IRE) sequences on mRNA, further impinging on iron homeostasis[12][13].
Inhibition of Core Antioxidant Systems
Cancer cells rely on robust antioxidant systems to counteract oxidative stress. DHA systematically dismantles these defenses, primarily by targeting the glutathione (B108866) (GSH) and glutathione peroxidase 4 (GPX4) axis.
-
The System Xc-/GSH/GPX4 Axis: This is the canonical pathway for suppressing ferroptosis. The system Xc- cystine/glutamate antiporter, composed of SLC7A11 (also known as xCT) and SLC3A2 subunits, imports cystine, which is then reduced to cysteine for the synthesis of the antioxidant glutathione (GSH)[14][15]. GPX4, a selenium-containing enzyme, uses GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thus preventing the chain reaction of lipid peroxidation[14][16].
-
DHA-Mediated Inhibition: DHA has been shown to downregulate the expression of both SLC7A11 and GPX4 in numerous cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL), glioblastoma, and lung cancer[9][14][17][18]. This leads to GSH depletion and inactivation of GPX4, leaving the cell vulnerable to lipid peroxidation[14][19]. In some contexts, DHA's effect on GPX4 is the pivotal event; in glioblastoma cells, DHA treatment significantly decreased GPX4 expression while levels of ACSL4 and xCT remained constant[9].
Accumulation of Lipid Peroxidation
The simultaneous increase in catalytic iron and the collapse of the GPX4 antioxidant system inevitably lead to the accumulation of lipid reactive oxygen species (ROS) and subsequent peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, the ultimate execution step of ferroptosis[3].
-
Role of ACSL4: Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key enzyme that enriches cellular membranes with long-chain PUFAs, such as arachidonic acid, making them more susceptible to peroxidation[3][9]. While DHA does not always directly alter ACSL4 expression, the enzyme's presence is essential for ferroptosis execution[9].
-
Evidence of Lipid ROS: Treatment of cancer cells with DHA results in a measurable increase in total and lipid ROS, which can be detected by fluorescent probes like DCFH-DA and C11-BODIPY 581/591[14][20]. Furthermore, levels of malondialdehyde (MDA), a stable byproduct of lipid peroxidation, are consistently elevated following DHA exposure[14][15][19]. This cascade of events can be reversed by treatment with ferroptosis inhibitors like ferrostatin-1 (Fer-1), confirming the ferroptotic nature of DHA-induced cell death[9][20].
Signaling Pathways and Molecular Interactions
Several signaling pathways are modulated by DHA to orchestrate the ferroptotic response.
-
AMPK/mTOR Pathway: In AML cells, DHA was found to induce autophagy by activating the AMPK pathway and inhibiting the mTOR/p70S6k signaling pathway. This autophagic induction was directly linked to the degradation of ferritin and the subsequent initiation of ferroptosis[10].
-
ATF4/CHOP and Endoplasmic Reticulum (ER) Stress: DHA can induce ER stress, leading to the activation of the PERK-ATF4-CHOP signaling axis[14][18]. In T-ALL, this pathway was shown to be upregulated by DHA and contributed to ferroptosis, partly through the downregulation of SLC7A11[14][18]. In primary liver cancer, DHA activated all three branches of the unfolded protein response (UPR), and knockdown of ATF4, XBP1, or ATF6 attenuated DHA-induced ferroptosis[15][21]. The UPR also upregulated CHAC1, an enzyme that degrades GSH, further promoting ferroptosis[15][21].
-
NRF2 Pathway: The NRF2 pathway is a master regulator of the antioxidant response, and its activation can confer resistance to ferroptosis[22]. The role of artemisinin derivatives in NRF2 regulation is complex. While some studies show that NRF2 activation can be a self-protective mechanism for cancer cells against DHA[3], others report that artesunate (B1665782) can overcome ferroptosis resistance in head and neck cancer by inhibiting the NRF2 pathway[22][23].
Quantitative Data Presentation
The following tables summarize quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of DHA in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) at 48h | Source |
|---|---|---|---|
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~35 µM | [14][24] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | ~18 µM | [14][24] |
| HepG2 | Primary Liver Cancer | ~40 µM | [15] |
| Huh7 | Primary Liver Cancer | ~35 µM | [15] |
| Hep3B | Primary Liver Cancer | ~30 µM | [15] |
| PLC/PRF/5 | Primary Liver Cancer | ~25 µM | [15] |
| NCI-H23 | Lung Cancer | Not specified, effective at 40-60 µM | [19] |
| XWLC-05 | Lung Cancer | Not specified, effective at 40-60 µM |[19] |
Table 2: Effect of DHA on Ferroptosis-Related Markers
| Cell Line | Marker | DHA Concentration | Effect | Source |
|---|---|---|---|---|
| Jurkat & Molt-4 | Cytoplasmic ROS | 10-20 µM | Marked Increase | [14] |
| Jurkat & Molt-4 | SLC7A11 Protein | 10-40 µM | Significant Downregulation | [14] |
| Jurkat & Molt-4 | GPX4 Protein | 10-40 µM | Significant Downregulation | [14] |
| Jurkat & Molt-4 | GSH Levels | 10-40 µM | Significant Decrease | [14] |
| Jurkat & Molt-4 | MDA Levels | 10-40 µM | Significant Increase | [14] |
| U87 & A172 | GPX4 Protein | Not specified | Downregulation | [9] |
| U87 & A172 | Lipid ROS | Not specified | Increase (Reversed by Fer-1) | [9] |
| NCI-H23 & XWLC-05 | GSH Levels | 40-60 µM | Significant Decrease | [19] |
| NCI-H23 & XWLC-05 | Lipid ROS | 40-60 µM | Significant Increase | [19] |
| NCI-H23 & XWLC-05 | Mitochondrial MDA | 40-60 µM | Significant Increase | [19] |
| PLC Cell Lines | GSH/GSSG Ratio | 25-40 µM | Decrease | [15] |
| PLC Cell Lines | GPX4 Protein | 25-40 µM | Inhibition | [15] |
| PLC Cell Lines | SLC7A11 Protein | 25-40 µM | Inhibition | [15] |
| HeLa & SiHa | Ferrous Iron (Fe2+) | Not specified | Increase | [11] |
| HeLa & SiHa | FTH1 Protein | Not specified | Decrease | [11] |
| HeLa & SiHa | NCOA4 Protein | Not specified | Increase |[11] |
Visualizations: Signaling Pathways and Workflows
Caption: Core mechanism of DHA-induced ferroptosis in cancer cells.
Caption: Experimental workflow for assessing DHA-induced ferroptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize DHA-induced ferroptosis, based on methodologies reported in the literature[1][9][15][25].
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound (DHA), DMSO (vehicle), Ferrostatin-1 (Fer-1), Cell Counting Kit-8 (CCK-8) or MTT reagent, microplate reader.
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DHA in culture medium. A typical concentration range is 1 µM to 100 µM.
-
Treat cells with the various concentrations of DHA. Include wells for vehicle control (DMSO) and co-treatment with an effective dose of DHA + 1-2 µM Fer-1 to serve as a ferroptosis inhibition control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.
-
If using MTT, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Lipid ROS Quantification using C11-BODIPY™ 581/591
This assay uses a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for the ratiometric measurement of lipid peroxidation.
-
Materials: 6-well plates, cancer cell lines, DHA, Fer-1, C11-BODIPY™ 581/591 dye, flow cytometer or fluorescence microscope.
-
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with DHA at the desired concentration(s) for a relevant time course (e.g., 6, 12, or 24 hours). Include vehicle and DHA + Fer-1 co-treatment controls[20].
-
Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM[25].
-
Incubate for 30 minutes at 37°C, protected from light.
-
Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in PBS.
-
Analyze the cells immediately using a flow cytometer. The green fluorescence (e.g., FITC channel) indicates oxidized C11-BODIPY, representing lipid ROS.
-
Alternatively, visualize cells under a fluorescence microscope to observe the shift from red to green fluorescence[1][26].
-
Western Blot Analysis for Ferroptosis-Related Proteins
This technique is used to measure the expression levels of key proteins involved in the ferroptosis pathway.
-
Materials: RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-FTH1, anti-ACSL4), HRP-conjugated secondary antibodies, ECL substrate, imaging system.
-
Protocol:
-
After treating cells with DHA in 6-well plates, wash them with cold PBS and lyse them in RIPA buffer on ice[25].
-
Clarify the lysates by centrifugation (e.g., 14,000 rpm for 15 min at 4°C) and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4, SLC7A11, FTH1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C[14][25].
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate to visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control to determine relative protein expression.
-
Intracellular Labile Iron Detection
This assay measures the pool of redox-active iron (Fe²⁺) that participates in the Fenton reaction.
-
Materials: Cancer cell lines, DHA, fluorescent iron probe (e.g., FeRhoNox-1 or FerroOrange), fluorescence microscope or flow cytometer.
-
Protocol:
-
Seed cells on glass-bottom dishes or in multi-well plates.
-
Treat cells with DHA for the desired duration.
-
Wash the cells with HBSS or a similar buffer.
-
Load the cells with the iron probe (e.g., 1 µM FeRhoNox-1) in HBSS for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Wash away the excess probe.
-
Immediately acquire images using a fluorescence microscope or analyze by flow cytometry.
-
Quantify the mean fluorescence intensity to determine the relative level of intracellular labile iron[11].
-
Conclusion and Future Directions
This compound stands out as a potent inducer of ferroptosis in a wide range of cancer types. Its ability to concurrently increase the labile iron pool via ferritinophagy and dismantle the primary antioxidant GPX4 defense system makes it a highly effective agent for triggering this specific form of cell death[10][12][14]. The modulation of key signaling pathways, including AMPK/mTOR and the UPR, further highlights the complexity of its mechanism of action[10][15].
For drug development professionals, DHA presents a compelling scaffold. Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of DHA with other ferroptosis inducers (e.g., sorafenib) or conventional chemotherapies and immunotherapies[3][6][20].
-
Biomarker Identification: Identifying predictive biomarkers to stratify patient populations that would most benefit from DHA-based therapies.
-
Drug Delivery Systems: Developing advanced drug delivery systems to improve the bioavailability and tumor-specific targeting of DHA, thereby maximizing its therapeutic index[20].
By continuing to unravel the intricate molecular details of DHA-induced ferroptosis, the scientific community can pave the way for its successful clinical translation as a novel anticancer therapeutic.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis in cancer: revealing the multifaceted functions of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. This compound Exerts Its Anticancer Activity through Depleting Cellular Iron via Transferrin Receptor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4‐xCT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHA inhibits proliferation and induces ferroptosis of leukemia cells through autophagy dependent degradation of ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.csiro.au [discovery.csiro.au]
- 14. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Ferroptosis triggered by this compound facilitates chlorin e6 induced photodynamic therapy against lung cancerthrough inhibiting GPX4 and enhancing ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Inhibits the Proliferation, Colony Formation and Induces Ferroptosis of Lung Cancer Cells by Inhibiting PRIM2/SLC7A11 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Inhibits the Proliferation, Colony Formation and Induces Ferroptosis of Lung Cancer Cells by Inhibiting PRIM2/SLC7A11 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Co-delivery of this compound and Pyropheophorbide-Iron Elicits Ferroptosis to Potentiate Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound triggers ferroptosis in primary liver cancer c...: Ingenta Connect [ingentaconnect.com]
- 22. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
Dihydroartemisinin: An In-depth Technical Guide on its Immunoregulatory Functions
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), the active metabolite of artemisinin-based antimalarial drugs, is gaining significant attention for its potent immunomodulatory and anti-inflammatory properties. Beyond its established role in combating malaria, a growing body of preclinical evidence demonstrates its capacity to recalibrate immune responses, suggesting its therapeutic potential for a spectrum of immune-mediated disorders, including autoimmune diseases and chronic inflammatory conditions. This technical guide synthesizes the current understanding of DHA's mechanisms of action on various immune cell populations, details its modulation of key intracellular signaling pathways, presents quantitative data from pivotal studies, and outlines common experimental protocols for its investigation.
Core Immunoregulatory Mechanisms of this compound
DHA exerts its immunomodulatory effects by targeting multiple facets of both the innate and adaptive immune systems. Its primary activities include the suppression of pro-inflammatory cell lineages, the promotion of regulatory cell types, and the direct inhibition of critical inflammatory signaling cascades.
Effects on T Lymphocyte Subsets
DHA reciprocally regulates the differentiation and function of T helper (Th) cells and regulatory T (Treg) cells, a crucial balance for maintaining immune homeostasis.
-
T Helper (Th) Cells: DHA potently suppresses the differentiation of pro-inflammatory Th1 and Th17 cells.[1][2][3] In mouse models of inflammatory bowel disease (IBD), DHA treatment significantly decreased the numbers of Th1 and Th17 cells.[4] This is achieved, in part, by inhibiting the master transcription factors RORγt (for Th17) and T-bet (for Th1).[5]
-
Regulatory T (Treg) Cells: In contrast to its effect on Th cells, DHA promotes the generation and function of Foxp3+ Treg cells.[1][2][3] This effect is dependent on the TGF-β signaling pathway.[1][3] In experimental autoimmune encephalomyelitis (EAE) models, DHA administration increased the number of Treg cells in the spinal cord and lymphoid organs, contributing to the amelioration of disease symptoms.[6]
-
CD8+ T Cells: DHA has been shown to selectively diminish memory CD8+ T cells in models of psoriasis, suggesting a role in controlling T-cell-mediated pathology.[7] Conversely, other studies indicate that in the context of parasitic infections, DHA can promote the generation of CD8+ T lymphocytes.[8]
-
Activated CD4+ T Cell Apoptosis: DHA can induce apoptosis in activated CD4+ T cells, providing a mechanism to eliminate effector T cells driving inflammation. This process is linked to the induction of Heme Oxygenase-1 (HO-1).[4][5]
Modulation of Myeloid Cells
-
Macrophages: DHA plays a significant role in macrophage polarization. It promotes the polarization of macrophages towards a pro-inflammatory, anti-tumor M1 phenotype while inhibiting the pro-tumor M2 phenotype.[9][10][11][12] This is achieved by up-regulating NLRP12 expression for M1 polarization and blocking STAT3 and NF-κB activation, which are crucial for M2 polarization.[9][12][13] In some contexts, DHA-induced ferroptosis in tumor-associated macrophages (TAMs) can lead to DNA damage and subsequent NF-κB activation, driving them towards an M1 phenotype.[10]
-
Dendritic Cells (DCs): DHA can inhibit the maturation of dendritic cells. DHA-treated DCs are poor stimulators of antigen-specific T cells and show a reduced capacity to drive Th1/Th17 differentiation.[14][15]
-
Mast Cells: In models of atopic dermatitis, high doses of DHA have been shown to significantly alleviate mast cell infiltration into skin lesions.[5][7]
Effects on B Lymphocytes
Studies have shown that DHA can suppress B cell responses, decreasing the number of circulating and splenic B cells.[8]
Key Signaling Pathway Modulation
DHA's effects on immune cells are underpinned by its ability to interfere with several critical intracellular signaling pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and it plays a pivotal role in T cell differentiation. DHA is a potent inhibitor of the mTORC1 complex.[16][17] This inhibition attenuates downstream signaling, such as the phosphorylation of S6K1 and 4E-BP1.[5][16][17] The suppression of mTORC1 signaling by DHA is a key mechanism for its reciprocal regulation of Th17 and Treg cells, as high mTOR activity favors Th17 differentiation while its inhibition promotes Treg generation.[1][2][3] Some studies suggest DHA inhibits mTORC1 by activating the AMPK pathway.
Caption: DHA inhibits the mTORC1 pathway, promoting Tregs over Th17 cells.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor for the expression of genes involved in inflammation and cell survival. Aberrant STAT3 activation is common in autoimmune diseases and cancers. DHA is a potent inhibitor of STAT3, primarily by blocking the upstream Janus kinase 2 (JAK2), which prevents STAT3 phosphorylation, dimerization, and nuclear translocation.[18][19][20] This inhibition of the JAK2/STAT3 pathway is critical for DHA's ability to reduce inflammation, suppress Th17 cell function, and inhibit M2 macrophage polarization.[5][13][18]
Caption: DHA blocks the JAK2/STAT3 signaling cascade to reduce inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses. DHA suppresses NF-κB activation by inhibiting the phosphorylation of key upstream kinases like IKKα and the subsequent phosphorylation and degradation of its inhibitor, IκBα.[5][7] This prevents the p65 subunit of NF-κB from translocating to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5][21]
NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex in innate immune cells that, upon activation, triggers the maturation of IL-1β and IL-18. DHA has been shown to suppress the activation of the NLRP3 inflammasome.[22] This effect may be linked to its inhibition of upstream signaling pathways like STAT3, which can promote NLRP3 expression, or by preventing the interaction between NLRP3 and NEK7, a crucial step for its activation.[23][24]
Caption: DHA inhibits NF-κB signaling and NLRP3 inflammasome activation.
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative data from representative studies, illustrating the dose-dependent effects of DHA on various immune parameters.
Table 1: Effects of DHA on T Cell Populations
| Model System | DHA Concentration/Dose | T Cell Subset | Observed Effect | Reference |
|---|---|---|---|---|
| TNBS-induced colitis (mice) | 16 mg/kg/day | Th1 cells | Decrease in cell number | [4] |
| TNBS-induced colitis (mice) | 16 mg/kg/day | Th17 cells | Decrease in cell number | [4] |
| OXA-induced colitis (mice) | 16 mg/kg/day | Th9 & Th22 cells | Decrease in cell numbers | [4] |
| TNBS & OXA colitis (mice) | 4, 8, 16 mg/kg/day | Treg cells | Dose-dependent increase in cell number | [4] |
| EAE Model (mice) | Not specified | Th cells | Significant decrease in infiltrated cells | [1] |
| EAE Model (mice) | Not specified | Treg cells | Significant increase in cell number | [1] |
| In vitro T cell culture | 0.4 µg/ml | Th17 cells | Virtually abrogated IL-17A production | [1] |
| In vitro T cell culture | 0.4 µg/ml | Treg cells | Greatly increased proportion of Treg cells |[1] |
Table 2: Effects of DHA on Cytokine and Signaling Molecule Expression
| Model System | DHA Concentration/Dose | Target Molecule | Observed Effect | Reference |
|---|---|---|---|---|
| Imiquimod-induced psoriasis (mice) | Not specified | IL-17A, IL-22, IL-23 mRNA | Dramatic drop in expression | [25] |
| DSS-induced colitis (mice) | Not specified | TNF-α, IL-6, IL-1β | Reduced mRNA and protein levels | [26] |
| HNSCC cells | Not specified | p-STAT3 | Blocked phosphorylation | [13] |
| Rhabdomyosarcoma cells | <3 µM | p-S6K1, p-4E-BP1 | Potent suppression of phosphorylation | [16][21] |
| Collagen-induced arthritis (mice) | 0.2, 0.4 µM | NLRP3 protein | Apparent reduction in protein level | [23] |
| LPS-stimulated IEC-6 cells | Not specified | p-IKKα, p-IκBα, p-p65 | Significant inhibition of phosphorylation |[5][7] |
Experimental Protocols and Methodologies
This section outlines the general methodologies used to investigate the immunoregulatory functions of DHA.
In Vivo Autoimmune and Inflammatory Models
-
Dextran (B179266) Sulfate Sodium (DSS)-Induced Colitis:
-
Protocol: Mice (e.g., C57BL/6) are typically given 3-5% (w/v) DSS in their drinking water for 5-7 days to induce acute colitis.
-
DHA Administration: DHA, often dissolved in a vehicle like corn oil or carboxymethylcellulose sodium, is administered daily via oral gavage or intraperitoneal injection at doses ranging from 4 to 50 mg/kg, starting either before or concurrently with DSS treatment.[4]
-
Analysis: Efficacy is assessed by monitoring body weight, stool consistency, and rectal bleeding (Disease Activity Index, DAI). At the end of the experiment, colons are collected for histological analysis (H&E staining), and splenocytes or lamina propria lymphocytes are isolated for flow cytometry to analyze T cell populations (CD4, IFN-γ for Th1; CD4, IL-17A for Th17; CD4, Foxp3 for Treg). Cytokine levels in colon tissue or serum are measured by ELISA or qRT-PCR.[22][26]
-
-
Experimental Autoimmune Encephalomyelitis (EAE):
-
Protocol: EAE, a model for multiple sclerosis, is induced in mice (e.g., C57BL/6) by immunization with a peptide such as MOG₃₅₋₅₅ emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
DHA Administration: DHA is administered daily (e.g., via oral gavage) starting from the day of immunization (prophylactic) or after disease onset (therapeutic).[1][2]
-
Analysis: Mice are scored daily for clinical signs of paralysis. Immune cell infiltration into the central nervous system (spinal cord, brain) is analyzed by histology and flow cytometry. Splenocytes are often re-stimulated in vitro with MOG peptide to assess antigen-specific T cell proliferation and cytokine production.[6]
-
Caption: General experimental workflow for in vivo studies of DHA.
In Vitro Cellular Assays
-
T Cell Differentiation Assay:
-
Protocol: Naive CD4+ T cells are isolated from mouse spleens (e.g., using magnetic beads). Cells are cultured on plates coated with anti-CD3 and anti-CD28 antibodies to provide activation signals.
-
Skewing Conditions: To induce differentiation, specific cytokine cocktails are added: for Th17, IL-6 and TGF-β; for Treg, TGF-β and IL-2.
-
DHA Treatment: DHA (e.g., 0.1-1.0 µg/ml) is added to the culture medium at the start of the experiment.[1]
-
Analysis: After 3-5 days, cells are analyzed. Intracellular staining followed by flow cytometry is used to detect the signature transcription factors (RORγt for Th17, Foxp3 for Treg) or cytokines (IL-17A, IFN-γ). Cytokine secretion into the supernatant is measured by ELISA.
-
-
Macrophage Polarization Assay:
-
Protocol: Macrophages (e.g., bone marrow-derived macrophages or cell lines like RAW 264.7) are cultured.[9][11]
-
Polarization and Treatment: To induce M1 polarization, cells are stimulated with LPS and IFN-γ. To induce M2 polarization, cells are stimulated with IL-4 and IL-13.[10] DHA is added concurrently with the polarizing stimuli.
-
Analysis: Polarization is assessed by measuring the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, CD206) via qRT-PCR, flow cytometry, or Western blot.
-
-
Western Blot for Signaling Pathways:
-
Protocol: Immune cells (e.g., T cells, macrophages) are pre-treated with DHA for a short period (e.g., 1-2 hours) before being stimulated with an appropriate agonist (e.g., anti-CD3/CD28 for T cells, LPS for macrophages) for a short duration (e.g., 15-60 minutes).
-
Analysis: Cells are lysed, and protein extracts are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylated (active) and total forms of signaling proteins like STAT3, Akt, S6K1, and IκBα to determine the inhibitory effect of DHA.[5][27]
-
Conclusion and Future Directions
This compound is a multi-target immunomodulatory agent with significant therapeutic potential. Its ability to reciprocally regulate the Th17/Treg axis, repolarize macrophages, and inhibit central inflammatory signaling pathways like mTOR, STAT3, and NF-κB makes it a compelling candidate for treating autoimmune and chronic inflammatory diseases. Future research should focus on well-designed clinical trials to translate these extensive preclinical findings into effective therapies for human diseases. Further investigation into its effects on other immune cell types and the elucidation of its precise molecular binding partners will continue to refine our understanding of this repurposed drug.
References
- 1. This compound ameliorates inflammatory disease by its reciprocal effects on Th and Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates inflammatory disease by its reciprocal effects on Th and regulatory T cell function via modulating the mammalian target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Regulates the Th/Treg Balance by Inducing Activated CD4+ T cell Apoptosis via Heme Oxygenase-1 Induction in Mouse Models of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunoregulation by Artemisinin and Its Derivatives: A New Role for Old Antimalarial Drugs [frontiersin.org]
- 6. This compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoregulation by Artemisinin and Its Derivatives: A New Role for Old Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound regulates the immune system by promotion of CD8+ T lymphocytes and suppression of B cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound in activating macrophages to enhance host resistance to malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound remodels macrophage into an M1 phenotype via ferroptosis-mediated DNA damage [frontiersin.org]
- 11. media.malariaworld.org [media.malariaworld.org]
- 12. This compound Prevents Progression and Metastasis of Head and Neck Squamous Cell Carcinoma by Inhibiting Polarization of Macrophages in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Prevents Progression and Metastasis of Head and Neck Squamous Cell Carcinoma by Inhibiting Polarization of Macrophages in Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Docosahexaenoic acid prevents dendritic cell maturation, inhibits antigen-specific Th1/Th17 differentiation and suppresses experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DOCOSAHEXAENOIC ACID PREVENTS DENDRITIC CELL MATURATION, INHIBITS ANTIGEN-SPECIFIC Th1/Th17 DIFFERENTIATION AND SUPPRESSES EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound as a Putative STAT3 Inhibitor, Suppresses the Growth of Head and Neck Squamous Cell Carcinoma by Targeting Jak2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound inhibits tumor progress via blocking ROR1-induced STAT3-activation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. This compound prevents dextran sodium sulphate-induced colitisthrough inhibition of the activation of NLRP3 inflammasome and p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Suppression of NLRP3 Inflammasome by Dihydroarteannuin via the HIF‐1α and JAK3/STAT3 Signaling Pathway Contributes to Attenuation of Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory effect of artemisinin on uric acid-induced NLRP3 inflammasome activation through blocking interaction between NLRP3 and NEK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound Alleviates Imiquimod-Induced Psoriasis-like Skin Lesion in Mice Involving Modulation of IL-23/Th17 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. This compound Induces Endothelial Cell Autophagy through Suppression of the Akt/mTOR Pathway [jcancer.org]
Methodological & Application
Application Notes and Protocols: Dihydroartemisinin (DHA) In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroartemisinin (B1670584) (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has garnered significant attention for its anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in a wide range of cancer cell lines.[1][2] A fundamental step in evaluating the cytotoxic and cytostatic effects of DHA in vitro is the cell viability assay. This document provides detailed protocols for two common colorimetric assays used to assess cell viability upon DHA treatment: the MTT and CCK-8 assays. These assays are crucial for determining the half-maximal inhibitory concentration (IC50) of DHA and understanding its dose-dependent effects on cancer cells.[1]
Data Presentation: Quantitative Parameters for DHA Cell Viability Assays
The following table summarizes typical quantitative data for performing cell viability assays with this compound across various cancer cell lines as reported in the literature.
| Parameter | Value | Cell Line(s) | Source(s) |
| Cell Seeding Density | 1,000 - 2,000 cells/well | Canine Osteosarcoma | [3] |
| 3 x 10³ cells/well | Ovarian Cancer (A2780, OVCAR-3) | [4] | |
| 4,000 - 5,000 cells/well | HeLa, OVCAR-3, MCF-7, PC-3, A549 | [5] | |
| 5,000 - 10,000 cells/well | General Cancer Cell Lines | [6] | |
| 1 x 10⁴ cells/well | T-cell Lymphoma (Jurkat) | [7] | |
| 2 x 10⁵ cells/mL | Rat Liver (BRL-3A) | [8] | |
| 4 x 10⁵ cells/mL | Neuroblastoma (SH-SY5Y) | [1] | |
| 2 x 10⁶ cells/well | Colon Cancer (SW 948) | [2] | |
| DHA Concentration Range | 0.1 - 100 µM | Canine Osteosarcoma | [3] |
| 0.5 - 40 µM | Neuroblastoma (SH-SY5Y) | [1] | |
| 0 - 500 µM | Ovarian Cancer (A2780, OVCAR-3) | [4] | |
| 0.5 - 20 µg/mL | HeLa, OVCAR-3, MCF-7, PC-3, A549 | [5] | |
| 10 - 50 µM | Colon Cancer (SW 948) | [2] | |
| 2.5 - 80 µM | T-cell Lymphoma (Jurkat) | [7] | |
| Incubation Time | 24, 48, or 72 hours | Canine Osteosarcoma, Ovarian Cancer, Colon Cancer | [2][3][4] |
| 24 hours | Neuroblastoma (SH-SY5Y), HeLa | [1][5] |
Experimental Workflow for Cell Viability Assay
The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability using either the MTT or CCK-8 assay.
Experimental workflow for assessing DHA cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6]
Materials:
-
This compound (DHA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl)[6][10]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in exponential growth phase. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
DHA Preparation and Treatment: Prepare a stock solution of DHA in DMSO (e.g., 100 mM).[3] Further dilute the stock solution with complete culture medium to achieve the desired final concentrations. Remove the old medium from the 96-well plate and add 100 µL of medium containing various concentrations of DHA. Include a vehicle control group (medium with the same percentage of DMSO used for DHA dilutions).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[1][6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
Protocol 2: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay that is more convenient than the MTT assay as it does not require a solubilization step. It utilizes a highly water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by dehydrogenases in living cells.[11]
Materials:
-
This compound (DHA)
-
Dimethyl sulfoxide (DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a cell suspension (100 µL/well) into a 96-well plate at a desired density (e.g., 4,000-5,000 cells/well).[5] Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[11]
-
DHA Preparation and Treatment: Prepare serial dilutions of DHA in complete culture medium from a DMSO stock. Replace the medium in the wells with 100 µL of the medium containing the final DHA concentrations.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[12]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[11][13] Be careful to avoid introducing bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.[11][13] The incubation time may vary depending on the cell type and density.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[11][14]
-
Data Analysis: Calculate the cell viability as a percentage relative to the control wells.
This compound-Induced Apoptosis Signaling Pathway
DHA exerts its anticancer effects in part by inducing apoptosis. This process often involves the activation of caspase cascades, which are central to the execution phase of apoptosis.
References
- 1. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 2. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of this compound and this compound/Holotransferrin Cytotoxicity in T-Cell Lymphoma Cells | PLOS One [journals.plos.org]
- 8. Toxic Effects of Docosahexaenoic Acid Treatment in the Rat Liver BRL-3A Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]
- 11. dojindo.co.jp [dojindo.co.jp]
- 12. ptglab.com [ptglab.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Analysis of Dihydroartemisinin in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dihydroartemisinin (DHA), the active metabolite of artemisinin-based antimalarial drugs, is crucial for the treatment of malaria.[1][2] Accurate quantification of DHA in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and preventing the emergence of drug resistance.[1][3] This document provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard (SIL-DHA) and solid-phase extraction for sample cleanup, ensuring high accuracy and reproducibility. The described method is validated for linearity, precision, accuracy, and stability, making it suitable for clinical research and drug development applications.[1][3]
Experimental Workflow
The overall experimental process for the quantification of DHA in human plasma is outlined below. The workflow begins with plasma sample collection, followed by sample preparation using solid-phase extraction, chromatographic separation via UPLC, and finally, detection and quantification by tandem mass spectrometry.
References
Application Notes: Dihydroartemisinin (DHA) in Murine Malaria Models
Introduction
Dihydroartemisinin (B1670584) (DHA), the active metabolite of all artemisinin (B1665778) compounds, is a cornerstone of first-line antimalarial treatments, primarily used in artemisinin-based combination therapies (ACTs).[1][2][3] Murine models of malaria, most commonly utilizing Plasmodium berghei ANKA (PbA) infection in susceptible mouse strains like C57BL/6 or Swiss mice, are indispensable tools for preclinical drug development, dose-response studies, and understanding the pathophysiology of severe malaria, including experimental cerebral malaria (ECM).[4][5][6] DHA acts rapidly against the erythrocytic stages of the parasite, inhibiting its growth and replication.[7] Its primary mechanism involves the iron-mediated cleavage of its endoperoxide bridge within the parasite's food vacuole, which generates a cascade of reactive oxygen species (ROS) and other cytotoxic radicals.[1][8][9] These radicals damage parasite macromolecules, inducing oxidative stress and leading to parasite death.[9] Beyond its direct parasiticidal activity, DHA exhibits significant immunomodulatory properties, influencing the host's immune response to infection.[3][10][11]
These application notes provide detailed protocols for the use of DHA in a murine malaria model, summarize key quantitative data from relevant studies, and illustrate the primary mechanisms of action through signaling and workflow diagrams.
Experimental Protocols
Protocol 1: Establishment of a Plasmodium berghei ANKA Murine Malaria Model
This protocol describes the standard procedure for inducing a severe malaria infection in mice, which can progress to experimental cerebral malaria (ECM).
Materials:
-
Plasmodium berghei ANKA (PbA) strain
-
Susceptible mice (e.g., C57BL/6, ICR, or Swiss mice, 6-8 weeks old)[6][12]
-
Donor mouse with established PbA infection (parasitemia of 5-10%)
-
Phosphate-buffered saline (PBS) or normal saline
-
Syringes and needles (27G)
-
Centrifuge
-
Microscope slides and Giemsa stain
-
Light microscope with oil immersion lens
Procedure:
-
Parasite Preparation:
-
Collect blood from a donor mouse with a rising PbA infection via cardiac puncture or tail bleed into a tube containing an anticoagulant (e.g., heparin or EDTA).
-
Determine the parasite density by preparing a thin blood smear, staining with Giemsa, and counting the number of parasitized red blood cells (pRBCs) per 1,000 red blood cells under a microscope.[13]
-
Dilute the collected blood with sterile PBS to achieve the desired inoculum concentration. A standard inoculum is 1 x 10⁶ or 2 x 10⁷ pRBCs in a volume of 0.1-0.2 mL.[12]
-
-
Infection of Experimental Mice:
-
Inject each mouse intraperitoneally (i.p.) with 0.2 mL of the prepared parasite suspension.[12]
-
House the mice under standard laboratory conditions.
-
-
Monitoring Infection:
-
Beginning on day 1 post-infection, and daily thereafter, monitor the mice for clinical signs of malaria, which may include ruffled fur, lethargy, weight loss, and hypothermia.[14][15]
-
Monitor parasitemia daily by preparing thin blood smears from tail blood.[6]
-
In this model, parasitemia becomes detectable around day 1 post-infection, with death typically occurring 6-7 days post-infection in untreated controls.[12][14]
-
Protocol 2: Administration of this compound (DHA)
This protocol outlines the preparation and administration of DHA to infected mice.
Materials:
-
This compound (DHA) powder
-
Solvent/vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO), followed by dilution in PBS or a mix of solvents like DMSO and Tween 80)
-
Oral gavage needles or syringes for intraperitoneal injection
-
Scale for weighing mice and DHA
Procedure:
-
Preparation of DHA Solution:
-
DHA has low water solubility.[1] A common method is to first dissolve the required amount of DHA powder in a small volume of DMSO and then dilute it with PBS or saline to the final desired concentration.
-
The final concentration should be calculated based on the desired dosage (e.g., 10, 30, or 100 mg/kg) and the average weight of the mice.[6] The volume administered is typically 0.1-0.2 mL.
-
-
DHA Administration:
-
Weigh each mouse to calculate the precise volume of DHA solution to administer.
-
Administer the DHA solution via the desired route. Intraperitoneal (i.p.) injection is common in pharmacodynamic studies.[6][16] Oral gavage can also be used.[17]
-
Treatment is typically initiated when parasitemia reaches a certain threshold (e.g., 2-5%) or at a specific time point post-infection (e.g., 64 hours).[6][18]
-
-
Control Groups:
-
Negative Control: Infected mice receiving only the vehicle solution.
-
Positive Control: Infected mice receiving a standard antimalarial drug with known efficacy, such as chloroquine (B1663885) (10 mg/kg).[19]
-
Protocol 3: Evaluation of DHA Efficacy
This protocol details the methods for assessing the antimalarial activity of DHA.
Materials:
-
Materials for blood smear preparation and staining (from Protocol 1)
-
Equipment for hematological analysis (e.g., hematocrit tubes, centrifuge, hemoglobinometer)
Procedure:
-
Parasitemia Suppression Test:
-
Monitor parasitemia daily for a set period (e.g., 7 days) after the start of treatment.[20]
-
Calculate the percentage of parasitemia suppression using the formula:
-
% Suppression = [(A - B) / A] * 100
-
Where A is the mean parasitemia in the negative control group, and B is the mean parasitemia in the treated group.
-
-
-
Survival Analysis:
-
Record the number of surviving mice in each group daily for a defined period (e.g., 30-60 days).[20]
-
Calculate the Mean Survival Time (MST) for each group.
-
-
Hematological Assessment:
-
Immunological Assessment (Optional):
-
At the end of the experiment, tissues (spleen, brain, liver) and blood can be collected.[5][12]
-
Plasma can be used to measure cytokine levels (e.g., TNF-α, IFN-γ, IL-10) via ELISA or cytometric bead array to assess the immunomodulatory effects of DHA.[12][21]
-
Flow cytometry can be used to analyze immune cell populations, such as macrophage phenotypes or T-cell subsets.[10]
-
Data Presentation
The following tables summarize quantitative data on the efficacy and effects of DHA in murine malaria models from published studies.
Table 1: Dose-Response of DHA on Parasitemia in P. berghei-infected Swiss Mice
| DHA Dosage (mg/kg, single i.p. dose) | Mean Fold-Decrease in Parasitemia (± SD) |
|---|---|
| 10 | 2.5 (± 1) |
| 30 | 5 (± 1) |
| 100 | 12 (± 4) |
(Data adapted from a pharmacodynamic study where treatment was initiated at 2-5% parasitemia. The nadir (lowest point) of parasitemia was observed 21-27 hours after administration)[6][22]
Table 2: Effect of this compound-Piperaquine (D-P) Combination Therapy on P. berghei-infected Mice
| Treatment Group | Dosage (per day, oral) | % Parasitemia Inhibition (Curative Test) | Mean Survival Time (Days) |
|---|---|---|---|
| This compound-Piperaquine (D-P) | 1.71 / 13.7 mg/kg | 76.9% | - |
| Chloroquine (CQ) | 10 mg/kg | 83.5% | - |
| D-P + Clindamycin | 1.71/13.7 mg/kg + 10 mg/kg | 96.7% | Significantly prolonged vs. D-P |
(Data adapted from a study evaluating combination therapies. The results highlight the high efficacy of DHA-based combinations)[19]
Table 3: Immunomodulatory Effects of DHA in Murine Malaria Models
| Parameter | Effect of DHA Treatment | Key Signaling Molecule/Pathway |
|---|---|---|
| Macrophage Polarization | Promotes M1 phenotype, enhances phagocytosis | NLRP12 upregulation |
| T-Cell Differentiation | Suppresses Th cell differentiation | Attenuates mTOR pathway |
| T-Cell Differentiation | Promotes Treg cell generation | TGF-βR:Smad signaling |
| Pro-inflammatory Cytokines | Suppresses production (e.g., TNF-α, IFN-γ, IL-6) | Reduces inflammatory cell infiltration |
(Information compiled from studies on DHA's immunomodulatory functions)[10][11][23]
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating DHA in a murine malaria model.
DHA Mechanism of Action (Parasiticidal)
Caption: DHA's primary mechanism via iron-mediated generation of free radicals.
DHA Immunomodulatory Pathway (Macrophages)
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. Artemisinin - Wikipedia [en.wikipedia.org]
- 3. Anti-Inflammatory and Immunoregulatory Functions of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium berghei ANKA (PbA) infection of C57BL/6J mice: a model of severe malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmodium berghei ANKA (PbA) Infection of C57BL/6J Mice: A Model of Severe Malaria | Springer Nature Experiments [experiments.springernature.com]
- 6. Development of a pharmacodynamic model of murine malaria and antimalarial treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. malariaworld.org [malariaworld.org]
- 11. This compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolite Profiling of this compound in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic antimalarial treatment of Plasmodium berghei infection in mice with this compound and Gymnema inodorum leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Artemether and Artesunate Show the Highest Efficacies in Rescuing Mice with Late-Stage Cerebral Malaria and Rapidly Decrease Leukocyte Accumulation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of this compound in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- 18. research.monash.edu [research.monash.edu]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Establishment of a murine model of cerebral malaria in KunMing mice infected with Plasmodium berghei ANKA | Parasitology | Cambridge Core [cambridge.org]
- 22. researchgate.net [researchgate.net]
- 23. This compound ameliorates inflammatory disease by its reciprocal effects on Th and Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroartemisinin Drug Delivery Systems
Introduction
Dihydroartemisinin (B1670584) (DHA), the active metabolite of all artemisemisinin compounds, is a potent therapeutic agent used primarily for treating malaria and is increasingly being investigated for its anticancer properties.[1][2][3][4] A significant challenge in the clinical application of DHA is its poor aqueous solubility (<0.1 g/L) and low oral bioavailability, which can limit its therapeutic efficacy and lead to variable pharmacokinetic profiles.[1][4][5][6] To overcome these limitations, various advanced drug delivery systems have been developed to enhance the solubility, stability, and bioavailability of DHA.[2][3]
These systems work by encapsulating or dispersing DHA within a carrier matrix, effectively altering its physicochemical properties and improving its interaction with aqueous environments. This document provides detailed application notes and experimental protocols for several key DHA drug delivery strategies, including solid dispersions, polymeric nanoparticles, liposomes, and inclusion complexes.
Solid Dispersions
Application Notes
Solid dispersions represent a robust strategy to improve the dissolution rate and solubility of poorly water-soluble drugs like DHA. This technique involves dispersing the drug in an amorphous, hydrophilic polymer matrix at a molecular level. The absence of a crystalline structure in the amorphous state eliminates the need for the crystal lattice energy to be overcome during dissolution, leading to a significant increase in solubility.[5][7] Polyvinylpyrrolidone (PVP) and its various molecular weight grades (K15, K25, K30) are commonly used carriers that have demonstrated success in enhancing DHA solubility.[5][6] Studies have shown that solid dispersions can increase DHA's aqueous solubility by up to 60-fold.[7]
Data Presentation: this compound Solid Dispersions
| Delivery System | Carrier Polymer | Drug:Carrier Ratio | Solubility Enhancement (Approx. Fold Increase) | Preparation Method | Reference |
| Solid Dispersion | PVPK30 | 1:9 | 50-60 | Solvent Evaporation | [5][7] |
| Solid Dispersion | PVPK25 | - | Lower than PVPK30 | Solvent Evaporation | [5] |
| Solid Dispersion | PVPK15 | - | Lower than PVPK25 | Solvent Evaporation | [5] |
Experimental Workflow: Preparation of DHA-PVP Solid Dispersion
Caption: Workflow for preparing DHA solid dispersions via the solvent evaporation method.
Experimental Protocols
Protocol 1: Preparation of DHA-PVPK30 Solid Dispersion by Solvent Evaporation [7]
-
Weighing: Accurately weigh this compound (DHA) and Polyvinylpyrrolidone K30 (PVPK30) in a desired ratio (e.g., 1:9 w/w).
-
Dissolution: Dissolve both the DHA and PVPK30 in a sufficient volume of a suitable organic solvent, such as ethanol, in a round-bottom flask. Ensure complete dissolution by gentle sonication or stirring.
-
Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film or mass is formed on the flask wall.
-
Drying: Scrape the solid material from the flask and place it in a vacuum oven. Dry the material for 24 hours at a temperature of approximately 40°C to remove any residual solvent.
-
Pulverization: Gently grind the dried solid dispersion using a mortar and pestle.
-
Sieving: Pass the resulting powder through a fine-mesh sieve to ensure particle size uniformity.
-
Storage: Store the final solid dispersion powder in a desiccator over silica (B1680970) gel to protect it from moisture.
Protocol 2: Characterization of Solid Dispersions
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of DHA, perform DSC analysis. A thermogram of the solid dispersion should show the absence of the characteristic endothermic peak corresponding to the melting point of crystalline DHA.[5]
-
X-Ray Diffraction (XRD): XRD patterns of the solid dispersion should lack the sharp peaks characteristic of crystalline DHA, instead showing a diffuse halo pattern, further confirming the amorphous conversion.[5][8]
-
Equilibrium Solubility Study: Add an excess amount of the solid dispersion powder to a known volume of distilled water or buffer. Shake the suspension at a constant temperature (e.g., 37°C) for 24-48 hours. Filter the sample, dilute appropriately, and determine the concentration of dissolved DHA using a validated HPLC method.[7]
Polymeric Nanoparticles
Application Notes
Encapsulating DHA into polymeric nanoparticles is a highly effective method to improve its water solubility and pharmacokinetic profile.[1][2] These nanoparticles typically consist of a hydrophobic core, which can accommodate the poorly soluble DHA, and a hydrophilic shell, which interfaces with the aqueous environment.[1] Amphiphilic block copolymers like poly(ethylene glycol) methyl ether-poly(ε-caprolactone) (MPEG-PCL) are excellent materials for this purpose, as they can self-assemble into micelles in an aqueous solution, entrapping the drug within their core.[1] This formulation protects the drug, enhances its stability, allows for sustained release, and can improve its accumulation in target tissues through the enhanced permeability and retention (EPR) effect, particularly in cancer therapy.[1]
Data Presentation: this compound Polymeric Nanoparticles
| Delivery System | Carrier Polymer | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Preparation Method | Reference |
| Nanoparticles/Micelles | MPEG-PCL | 30.28 ± 0.27 | 74.9 ± 0.56 | 10 | Self-assembly | [1] |
| Nanoparticles | PLGA with phospholipid | 265.3 ± 7.9 | - | - | Emulsion Solvent Evaporation | [1] |
Logical Relationship: Nanoparticle-Mediated Solubility Enhancement
Caption: Mechanism of solubility enhancement using amphiphilic polymeric nanoparticles.
Experimental Protocols
Protocol 3: Preparation of DHA/MPEG-PCL Nanoparticles by Self-Assembly [1]
-
Dissolution: Dissolve a specific amount of DHA and the MPEG-PCL copolymer in a minimal amount of a water-miscible organic solvent like acetone (B3395972) or acetonitrile.
-
Injection: Vigorously stir a volume of deionized water. Add the organic solution dropwise into the water. The sudden change in solvent polarity will cause the amphiphilic copolymer to self-assemble into nanoparticles, entrapping the hydrophobic DHA in the core.
-
Solvent Removal: Stir the resulting nanoparticle suspension at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate completely.
-
Purification: Filter the suspension through a 0.22 µm syringe filter to remove any non-encapsulated drug precipitate or larger aggregates.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose) should be added before freezing to maintain nanoparticle integrity.
-
Storage: Store the aqueous suspension at 4°C or the lyophilized powder at -20°C.
Protocol 4: Characterization of Polymeric Nanoparticles
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the average particle size, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles in suspension.
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the nanoparticles from the aqueous medium by ultracentrifugation.
-
Measure the amount of free DHA in the supernatant using UV-Vis spectroscopy or HPLC.
-
Disrupt the nanoparticle pellet using a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug and measure the total amount of DHA.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
-
-
In Vitro Drug Release: [1]
-
Place a known amount of the DHA-loaded nanoparticle suspension into a dialysis bag (with a specific molecular weight cutoff, e.g., 8-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a surfactant like 0.5% Tween 80 to maintain sink conditions).
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Analyze the DHA concentration in the aliquots by HPLC to determine the cumulative drug release profile.
-
Liposomal Formulations
Application Notes
Liposomes are microscopic vesicles composed of one or more lipid bilayers, making them excellent carriers for both hydrophobic and hydrophilic drugs.[9] For a lipophilic drug like DHA, the molecule can be partitioned within the lipid bilayer itself.[10] Liposomal formulations can significantly improve the solubility and bioavailability of DHA, protect it from premature degradation, and modify its pharmacokinetic properties.[11][12] The inclusion of polyethylene (B3416737) glycol (PEG) on the liposome (B1194612) surface (creating "stealth" liposomes) can prolong circulation time by reducing uptake by the reticuloendothelial system.[11][12] Encapsulation efficiencies for DHA in liposomes are typically high, often exceeding 65%.[11][12]
Data Presentation: this compound Liposomes
| Delivery System | Lipid Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Preparation Method | Reference |
| Conventional Liposomes | P90G, Cholesterol | ~100 | 71 | Film Hydration | [11][12] |
| Stealth Liposomes | P90G, Cholesterol, DSPE-PEG2000 | ~100 | 69 | Film Hydration | [11][12] |
| R8 Modified Liposomes | EPC, Cholesterol, DSPE-PEG2000-R8 | ~100 | >90 (for co-drug) | Film Dispersion | [10] |
Experimental Protocols
Protocol 5: Preparation of DHA Liposomes by Thin-Film Hydration [10][11]
-
Lipid Dissolution: Dissolve the lipids (e.g., Phosphatidylcholine, Cholesterol) and DHA in a suitable organic solvent mixture (e.g., chloroform/methanol) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the inner surface of the flask.
-
Drying: Place the flask under a high vacuum for at least 2 hours to remove all traces of residual solvent.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and agitating the flask. This can be done by gentle shaking or sonication in a water bath, which causes the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the non-encapsulated DHA by dialysis against the hydration buffer or by size exclusion chromatography.
-
Storage: Store the final liposomal suspension at 4°C. Do not freeze, as this can disrupt the vesicle structure.
Protocol 6: Characterization of Liposomes
-
Particle Size and Morphology: Determine particle size and PDI using DLS. Visualize the morphology and lamellarity of the vesicles using Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency: Determine EE using the ultracentrifugation or dialysis methods described in Protocol 4, followed by quantification of DHA via HPLC.
-
Stability: Assess the physical and chemical stability of the formulation by monitoring particle size, PDI, and drug leakage over time under storage conditions (4°C) and in the presence of biological fluids like plasma.[11][12]
Cyclodextrin Inclusion Complexes
Application Notes
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble guest molecules, like DHA, within their cavity, forming non-covalent inclusion complexes.[13] This encapsulation effectively shields the hydrophobic drug from the aqueous environment, leading to a dramatic increase in its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is a widely used derivative that has been shown to increase DHA solubility by as much as 89-fold.[5][13] The formation of these complexes is a 1:1 stoichiometric process and can also enhance the chemical stability of DHA in aqueous solutions.[13]
Data Presentation: this compound Inclusion Complexes
| Delivery System | Carrier | Drug:Carrier Ratio | Solubility Enhancement (Approx. Fold Increase) | Preparation Method | Reference |
| Inclusion Complex | HPβCD | 1:1 Stoichiometry | 84-89 | Freeze Drying / Solvent Evaporation | [5][13] |
| Ternary Complex | HPβCD and PEG-6000 | 1:9 (Drug:Polymer Mix) | Highest among tested formulations | Freeze Drying | [8] |
Experimental Protocols
Protocol 7: Preparation of DHA-HPβCD Inclusion Complex by Freeze-Drying [8]
-
Solution Preparation: Dissolve HPβCD in deionized water to create a solution of a specific concentration.
-
Complexation: Add an excess amount of DHA powder to the HPβCD solution.
-
Equilibration: Shake the resulting suspension in a sealed container at a controlled temperature (e.g., 25-37°C) for an extended period (e.g., 48-72 hours) to allow the system to reach equilibrium.
-
Filtration: Filter the suspension through a 0.45 µm membrane filter to remove the undissolved, non-complexed DHA.
-
Freeze-Drying (Lyophilization): Immediately freeze the clear filtrate at a low temperature (e.g., -80°C) and then lyophilize it using a freeze-dryer to obtain a fluffy, white powder of the DHA-HPβCD inclusion complex.
-
Storage: Store the final powder in a tightly sealed container in a desiccator.
Protocol 8: Characterization of Inclusion Complexes
-
Phase Solubility Studies: To determine the stoichiometry of the complex (e.g., 1:1), add excess DHA to aqueous solutions containing increasing concentrations of HPβCD. After equilibration, filter the solutions and measure the concentration of dissolved DHA. A linear (AL-type) plot of DHA solubility versus HPβCD concentration indicates a 1:1 complex.[13]
-
Spectroscopic Analysis (FTIR): Formation of the inclusion complex can be confirmed by Fourier-transform infrared spectroscopy. Changes in the characteristic peaks of DHA (e.g., stretching vibrations) upon complexation suggest its inclusion within the CD cavity.[8]
-
Thermal Analysis (DSC): The DSC thermogram of the inclusion complex should show the disappearance or shifting of the DHA melting peak, indicating that the drug is no longer present as a separate crystalline phase.[13]
References
- 1. Self-assembled this compound nanoparticles as a platform for cervical cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategy to provide a useful solution to effective delivery of this compound: development, characterization and in vitro studies of liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydroartemisinin in Organoid Culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dihydroartemisinin (B1670584) (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has garnered significant attention for its anticancer properties.[1][2] Emerging research suggests that DHA exhibits cytotoxic effects against a variety of cancer types by inducing apoptosis, inhibiting proliferation, and impeding migration and invasion.[2][3][4] Organoid culture systems, which are three-dimensional (3D) in vitro models that closely recapitulate the complex architecture and physiology of native organs and tumors, present a valuable platform for investigating the therapeutic potential of DHA.[5][6] These patient-derived organoids (PDOs) are proving to be a superior model for preclinical drug screening and personalized medicine.[5] This document provides a comprehensive overview of the application of this compound in organoid culture systems, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for its use in experimental settings.
Mechanism of Action
DHA exerts its anticancer effects through the modulation of multiple signaling pathways. The presence of an endoperoxide bridge in its structure is crucial for its activity; this bridge is cleaved in the presence of intracellular iron, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress and cell death.[7] Key signaling pathways affected by DHA include:
-
Induction of Apoptosis: DHA has been shown to induce apoptosis through both intrinsic and extrinsic pathways. It can lead to the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[8][9]
-
Cell Cycle Arrest: DHA can induce cell cycle arrest, particularly at the G2/M phase, by targeting key cell cycle regulators such as the CDK1/CCNB1/PLK1 signaling axis.[4]
-
Inhibition of Proliferation and Metastasis: DHA inhibits cancer cell proliferation and metastatic potential by downregulating pathways such as the Hedgehog, PI3K/AKT, and GSK-3β/TCF7/MMP9 pathways.[2][3][10]
-
Modulation of Key Signaling Pathways: DHA has been shown to inhibit several critical cancer-promoting signaling pathways including the JAK/STAT, NF-κB, and Wnt/β-catenin pathways.[1][8]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines, which can serve as a reference for designing experiments in organoid systems.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | DHA Concentration (µM) | Incubation Time (h) | Viability Reduction (%) | Assay | Reference |
| SW 948 | Colon Cancer | 30 | 48 | 55 | MTT | [9] |
| SW 948 | Colon Cancer | 50 | 48 | 76 | MTT | [9] |
| HCT116 | Colorectal Cancer | 50 | 48 | Not specified (Significant decrease) | Not specified | [8] |
| HCT116 | Colorectal Cancer | 100 | 48 | Not specified (Significant decrease) | Not specified | [8] |
| HeLa | Cervical Cancer | 10 (in combination with Doxorubicin) | Not specified | 91.5 | CCK-8 | [11] |
| OVCAR-3 | Ovarian Cancer | 10 (in combination with Doxorubicin) | Not specified | Significant inhibition | CCK-8 | [11] |
| MCF-7 | Breast Cancer | 10 (in combination with Doxorubicin) | Not specified | Significant inhibition | CCK-8 | [11] |
| PC-3 | Prostate Cancer | 10 (in combination with Doxorubicin) | Not specified | Significant inhibition | CCK-8 | [11] |
| A549 | Lung Cancer | 10 (in combination with Doxorubicin) | Not specified | Significant inhibition | CCK-8 | [11] |
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | Cancer Type | DHA Concentration (µM) | Incubation Time (h) | Apoptosis Induction | Assay | Reference |
| HCT116, DLD1, RKO | Colorectal Cancer | Not specified | Not specified | Dramatically increased | Flow Cytometry | [4] |
| Ovarian Cancer Cells | Ovarian Cancer | Not specified | Not specified | Significant induction | Flow Cytometry | [3] |
| HCT116 | Colorectal Cancer | 50 | 48 | Significant increase in caspase-3/9 activity | Caspase Activity Assay | [8] |
| HCT116 | Colorectal Cancer | 100 | 48 | Significant increase in caspase-3/9 activity | Caspase Activity Assay | [8] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the effect of this compound on organoid cultures. It is crucial to optimize these protocols for specific organoid types and experimental conditions.
Protocol 1: General Organoid Culture and DHA Treatment
This protocol outlines the basic steps for culturing patient-derived organoids and treating them with DHA.
Materials:
-
Patient-derived organoids (e.g., from colorectal or ovarian cancer)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (specific to the organoid type)
-
This compound (DHA) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
Procedure:
-
Organoid Seeding:
-
Thaw and expand patient-derived organoids according to established protocols for the specific tissue type.
-
Once a sufficient number of organoids are available, harvest them from the basement membrane matrix using a cell recovery solution.
-
Resuspend the organoids in fresh, pre-warmed organoid culture medium.
-
Mix the organoid suspension with a fresh basement membrane matrix at a 1:1 ratio.
-
Plate domes of the organoid-matrix mixture into the center of the wells of a pre-warmed multi-well plate.
-
Allow the domes to solidify in a 37°C incubator for 15-30 minutes.
-
Gently add pre-warmed organoid culture medium to each well.
-
-
DHA Stock Solution Preparation:
-
Dissolve DHA powder in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
DHA Treatment:
-
Prepare working solutions of DHA by diluting the stock solution in organoid culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 1-100 µM) to determine the optimal dose.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest DHA concentration).
-
Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of DHA or the vehicle control.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Following treatment, proceed with the desired downstream assays to assess cell viability, apoptosis, proliferation, or changes in signaling pathways.
-
Protocol 2: Organoid Viability Assay (e.g., CellTiter-Glo® 3D)
This assay determines the number of viable cells in a 3D culture based on the quantification of ATP.
Materials:
-
DHA-treated organoids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing the organoids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control organoids.
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells within the organoid culture.
Materials:
-
DHA-treated organoids
-
Enzymatic dissociation solution (e.g., TrypLE™, Dispase)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the organoids from the basement membrane matrix.
-
Dissociate the organoids into a single-cell suspension using an appropriate enzymatic dissociation solution.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathways
Caption: this compound (DHA) inhibits multiple oncogenic signaling pathways.
Experimental Workflow
Caption: Experimental workflow for assessing the effects of DHA on organoids.
Conclusion
This compound shows significant promise as an anticancer agent, and organoid culture systems provide a robust platform for its preclinical evaluation. The protocols and data presented here offer a foundation for researchers to explore the therapeutic potential of DHA in patient-derived cancer models. Further studies are warranted to optimize treatment regimens and to fully elucidate the molecular mechanisms underlying DHA's activity in these advanced 3D culture systems.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Herbal Medicine this compound Inhibits Colorectal Cancer by Regulating PI3K/AKT Signaling Pathway [journalononcology.org]
- 3. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver Cells | BeCytes Biotechnologies [becytes.com]
- 6. Reconstructing the Tumor Architecture into Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Progress on anti-tumor molecular mechanisms of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits the development of colorectal cancer by GSK-3β/TCF7/MMP9 pathway and synergies with capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo inhibition of tumor cell viability by combined this compound and doxorubicin treatment, and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repurposing this compound as a novel anticancer agent against colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin: A Potent Inhibitor of Angiogenesis for In Vitro Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (B1670584) (DHA), a semi-synthetic derivative of artemisinin, is a well-established antimalarial agent.[1] Beyond its antiparasitic activity, a growing body of evidence highlights its potent anti-tumor and anti-angiogenic properties.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. DHA exerts its anti-angiogenic effects by targeting various aspects of endothelial cell biology, including proliferation, migration, and tube formation, making it a valuable tool for in vitro angiogenesis research and a promising candidate for anti-cancer drug development.[2][3]
These application notes provide a comprehensive overview of the use of this compound for studying angiogenesis in vitro. Detailed protocols for key assays and a summary of its effects on endothelial cells are presented to facilitate its use in research settings.
Mechanism of Action in Angiogenesis
DHA's anti-angiogenic activity is multifaceted, involving the modulation of several key signaling pathways within endothelial cells. Notably, DHA has been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a central regulator of angiogenesis. It achieves this by downregulating the expression of VEGF Receptor 2 (VEGFR2), a primary receptor for VEGF, through the inhibition of the NF-κB signaling pathway.[4]
Furthermore, DHA has been reported to impact other critical pathways, including:
-
TGF-β1/ALK5/SMAD2 Signaling: DHA can inhibit endothelial cell migration through this pathway.[5]
-
STAT3 Signaling: Inhibition of STAT3 phosphorylation by DHA leads to a decrease in endothelial cell tube formation.[6]
-
ERK Signaling: DHA suppresses endothelial cell proliferation by inhibiting the ERK signaling pathway.[3]
-
JNK Signaling: DHA can induce anoikis (anchorage-dependent apoptosis) in endothelial cells through the activation of the JNK pathway.[7]
These diverse mechanisms underscore the comprehensive anti-angiogenic profile of DHA.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various in vitro angiogenesis assays, primarily using Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Effect of this compound on HUVEC Proliferation (MTT Assay)
| DHA Concentration (µM) | Inhibition of Proliferation (%) | Incubation Time (hours) | Reference |
| 20 | Significant Inhibition | Not Specified | [3] |
| 25 | 4.70% | 24 | [5][8] |
| ≥25 | Significant Reduction | 12 and 24 | [4] |
Table 2: Effect of this compound on HUVEC Migration
| Assay Type | DHA Concentration (µM) | Inhibition of Migration (%) | Incubation Time (hours) | Reference |
| Transwell Assay | 20 | 33.76% | Not Specified | [9] |
| Transwell Assay | 25 | 33.25% | 24 | [5][8] |
| Wound Healing Assay | 20 | 40.97% | Not Specified | [10] |
| Wound Healing Assay | 25 | 43.42% | 24 | [5][8] |
Experimental Protocols
Here are detailed protocols for key in vitro angiogenesis assays to evaluate the effects of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies described in several studies.[5][11][12]
Objective: To determine the effect of DHA on the proliferation and viability of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium (e.g., EGM-2)
-
96-well tissue culture plates
-
This compound (DHA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.[5]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
The next day, replace the medium with fresh medium containing various concentrations of DHA (e.g., 0, 5, 10, 20, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest DHA concentration.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Wound Healing (Scratch) Assay
This protocol is based on established methods for assessing cell migration.[5][13]
Objective: To evaluate the effect of DHA on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
6-well or 12-well tissue culture plates
-
Complete endothelial cell growth medium
-
Serum-free or low-serum medium
-
This compound (DHA)
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed HUVECs into a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Starve the cells in serum-free or low-serum (e.g., 2% FBS) medium for 2-4 hours before creating the wound.[5]
-
Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[5]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh complete growth medium containing different concentrations of DHA or a vehicle control.
-
Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 8, 12, or 24 hours).[5]
-
Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
Transwell Migration Assay
This protocol provides a method for quantifying chemotactic cell migration.[5][14]
Objective: To assess the effect of DHA on the directional migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
24-well transwell inserts with 8 µm pore size
-
Complete endothelial cell growth medium
-
Serum-free medium
-
This compound (DHA)
-
Chemoattractant (e.g., VEGF or 10% FBS)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet solution for staining
Procedure:
-
Pre-coat the transwell inserts with a suitable extracellular matrix protein (e.g., gelatin or fibronectin) if required.
-
Add 500 µL of complete growth medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[5]
-
Resuspend HUVECs in serum-free medium at a density of 1 x 10⁵ cells/well.[5]
-
Treat the cells with various concentrations of DHA or a vehicle control.
-
Seed the treated cell suspension into the upper chamber of the transwell inserts.
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.[5]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol for 10-20 minutes.
-
Stain the fixed cells with 0.1% crystal violet solution for 20-30 minutes.[5]
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the number of migrated cells in several random fields under a microscope.
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.[15][16][17]
Objective: To determine the effect of DHA on the differentiation and morphogenesis of endothelial cells into three-dimensional vessel-like networks.
Materials:
-
HUVECs
-
96-well tissue culture plate
-
Basement membrane extract (BME), such as Matrigel®
-
Complete endothelial cell growth medium
-
This compound (DHA)
-
Microscope with a camera
Procedure:
-
Thaw the basement membrane extract (BME) on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well. Be careful to avoid bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in complete growth medium at a density of 1-1.5 x 10⁴ cells per well.
-
Add the desired concentrations of DHA or vehicle control to the cell suspension.
-
Gently add 100 µL of the cell suspension to each BME-coated well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using a microscope at regular intervals.
-
Capture images of the formed networks.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
Signaling Pathways
Caption: this compound's multi-target inhibition of key pro-angiogenic signaling pathways.
Experimental Workflow
Caption: A streamlined workflow for assessing the anti-angiogenic effects of this compound.
References
- 1. Antimalarial this compound also inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits endothelial cell proliferation through the suppression of the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits endothelial cell migration via the TGF-β1/ALK5/SMAD2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits endothelial cell tube formation by suppression of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces endothelial cell anoikis through the activation of the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits vascular endothelial growth factor-induced endothelial cell migration by a p38 mitogen-activated protein kinase-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transwell Migration Assay | Thermo Fisher Scientific - CL [thermofisher.com]
- 15. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dihydroartemisinin (DHA) Uptake in Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), the active metabolite of artemisinin-based compounds, is a cornerstone of modern malaria therapy. Its efficacy relies on its accumulation within Plasmodium falciparum-infected erythrocytes, where it is activated to exert its parasiticidal effects. Understanding the kinetics and mechanisms of DHA uptake into both infected and uninfected red blood cells is crucial for optimizing drug efficacy, overcoming resistance, and developing novel antimalarial agents. These application notes provide detailed protocols for quantifying DHA uptake in erythrocytes using various established techniques.
Key Techniques for Measuring DHA Uptake
Several methodologies can be employed to measure the uptake of DHA in erythrocytes, each with its own advantages and limitations. The primary techniques covered in these notes include:
-
Radiolabeled Uptake Assays: A highly sensitive method utilizing radiolabeled DHA to trace its accumulation in cells.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful analytical technique for the precise quantification of DHA in biological matrices.
-
UV-Vis Spectrophotometry: A more accessible method that can be used for DHA quantification, often requiring derivatization.
The selection of a particular method will depend on the specific research question, available equipment, and desired sensitivity.
Quantitative Data Summary
The uptake of DHA is significantly higher in Plasmodium falciparum-infected erythrocytes compared to non-infected erythrocytes. This preferential accumulation is a key factor in its selective toxicity against the parasite.[1][2] The uptake process in infected cells is a concentrative mechanism that is saturable and temperature-sensitive.[1]
| Parameter | Uninfected Erythrocytes | Infected Erythrocytes | Method | Reference |
| Accumulation Ratio | < 2-fold | > 300-fold increase over medium concentration | Radiolabeled DHA Assay | [2] |
| Uptake Percentage | 35% - 45% | 51% - 72% | LC-MS | [2] |
| Dissociation Constant (Kd) | Not Reported | 10.5 nmol/L (for tritiated DHA at its hypothetical receptor) | Radiolabeled DHA Assay | [2] |
Experimental Protocols
In Vitro Culture of Plasmodium falciparum and Preparation of Erythrocytes
A prerequisite for studying DHA uptake in infected erythrocytes is the successful in vitro culture of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+ blood type)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Centrifuge
-
Microscopes for parasitemia determination
Protocol:
-
Erythrocyte Preparation:
-
Wash human erythrocytes three times with RPMI 1640 medium by centrifugation to remove plasma and buffy coat.
-
Resuspend the packed red blood cells in complete culture medium.
-
-
Parasite Culture:
-
Maintain asynchronous or synchronized P. falciparum cultures in flasks at a 5% hematocrit in a 37°C incubator with the specified gas mixture.
-
Monitor parasitemia daily by preparing thin blood smears, staining with Giemsa, and counting infected cells under a microscope.
-
Sub-culture the parasites every 2-3 days to maintain a healthy culture.
-
-
Harvesting Infected Erythrocytes:
-
For uptake assays, it is often desirable to use synchronized cultures at a specific stage (e.g., trophozoites). Synchronization can be achieved using methods like sorbitol lysis.
-
Harvest the infected erythrocytes by centrifugation. For high parasitemia cultures, enrichment techniques using Percoll gradients can be employed.
-
Wash the harvested cells with RPMI 1640 before proceeding with the uptake assay.
-
Radiolabeled this compound Uptake Assay
This method offers high sensitivity for tracking DHA accumulation.
Materials:
-
Radiolabeled DHA (e.g., [³H]-DHA)
-
Infected and uninfected erythrocytes
-
Complete culture medium
-
Incubator or water bath at 37°C and 4°C
-
Microcentrifuge tubes
-
Oil mixture (e.g., dibutyl phthalate (B1215562) and dioctyl phthalate) for separating cells from the aqueous medium
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Preparation:
-
Prepare suspensions of infected and uninfected erythrocytes at a known hematocrit in complete culture medium.
-
-
Uptake Initiation:
-
Pre-warm the cell suspensions to 37°C.
-
Add radiolabeled DHA to the cell suspensions to achieve the desired final concentration.
-
For competition or non-specific uptake controls, incubate cells at 4°C or in the presence of a high concentration of unlabeled DHA.
-
-
Incubation:
-
Incubate the samples for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
-
Uptake Termination and Separation:
-
At each time point, take an aliquot of the cell suspension and layer it over the oil mixture in a microcentrifuge tube.
-
Centrifuge immediately at high speed to pellet the erythrocytes through the oil layer, separating them from the radioactive medium.
-
-
Quantification:
-
Aspirate the aqueous and oil layers.
-
Lyse the cell pellet and transfer the lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the amount of DHA taken up by the cells based on the specific activity of the radiolabeled compound.
-
LC-MS/MS Quantification of this compound
This method provides high specificity and accurate quantification of DHA.
Materials:
-
DHA standard
-
Internal standard (e.g., deuterated DHA)
-
Infected and uninfected erythrocytes
-
Sample stabilizer solution (e.g., potassium dichromate and deferoxamine (B1203445) to prevent DHA degradation by heme)
-
Acetonitrile (B52724) for protein precipitation
-
LC-MS/MS system with a C18 column
-
Mobile phase (e.g., acetonitrile and ammonium (B1175870) formate (B1220265) buffer)
Protocol:
-
Sample Collection and Stabilization:
-
After the uptake experiment (as described in the radiolabeled assay but with unlabeled DHA), pellet the erythrocytes.
-
Immediately add a stabilizer solution to the cell pellet to deactivate the iron in hemoglobin and prevent DHA degradation.[3]
-
-
Protein Precipitation and Extraction:
-
Add ice-cold acetonitrile containing the internal standard to the stabilized cell pellet to precipitate proteins and extract DHA.
-
Vortex and centrifuge to pellet the precipitated protein.
-
-
Sample Preparation for Injection:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate DHA and the internal standard on a C18 column using a suitable gradient of the mobile phase.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of DHA.
-
Calculate the concentration of DHA in the erythrocyte samples by comparing the peak area ratio of DHA to the internal standard against the standard curve.
-
UV-Vis Spectrophotometric Method
A more accessible but potentially less sensitive method for DHA quantification. This method often requires a derivatization step to form a chromophore.
Materials:
-
DHA standard
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution
-
UV-Vis spectrophotometer
Protocol:
-
Sample Preparation:
-
Following the uptake experiment, lyse the erythrocyte pellet and extract DHA using a suitable organic solvent (e.g., by protein precipitation with acetonitrile followed by evaporation and redissolving in ethanol).
-
-
Derivatization:
-
To a known volume of the ethanolic DHA extract, add a specific concentration of NaOH solution.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the formation of a UV-absorbing derivative.
-
-
Spectrophotometric Measurement:
-
Cool the solution to room temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is typically around 292 nm for the NaOH-derivatized product.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of DHA treated with the same derivatization procedure.
-
Determine the concentration of DHA in the samples from the calibration curve.
-
Visualizations
Experimental Workflow for Measuring DHA Uptake
Caption: General experimental workflow for measuring DHA uptake in erythrocytes.
Signaling and Uptake Pathway
Caption: Simplified diagram of DHA uptake pathways in erythrocytes.
References
Application Notes and Protocols for Dihydroartemisinin Combination Therapy Study Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing preclinical and clinical studies investigating dihydroartemisinin (B1670584) (DHA) in combination with other therapeutic agents. The protocols outlined below are foundational for evaluating synergistic effects, mechanisms of action, and therapeutic efficacy.
Introduction to this compound (DHA)
This compound (DHA), the active metabolite of artemisinin (B1665778) derivatives, is a potent antimalarial drug.[1][2] Beyond its established use in treating malaria, a growing body of evidence highlights its anticancer properties.[3][4][5] DHA has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis, ferroptosis, and autophagy), suppress metastasis and angiogenesis, and modulate the immune system.[3][5][6] These multifaceted mechanisms make DHA a promising candidate for combination therapies, aiming to enhance the efficacy of existing treatments and overcome drug resistance.[5][6]
Preclinical Study Design: A Stepwise Approach
A robust preclinical study is critical to establish the rationale for clinical trials. The following sections detail the key stages of a preclinical evaluation of DHA combination therapy.
In Vitro Synergy Assessment
The initial step is to determine if the combination of DHA with another drug results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Experimental Protocol: Cell Viability and Synergy Analysis
-
Cell Culture: Culture selected cancer cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of DHA and the combination drug in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of DHA, the partner drug, and their combination in a fixed-ratio or non-fixed-ratio design. Include vehicle-treated cells as a control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.
-
Determine the nature of the interaction using the Combination Index (CI) method of Chou and Talalay. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Data Presentation: In Vitro Synergy
| Cell Line | Drug | IC50 (µM) | Combination Ratio (DHA:Partner) | Combination IC50 (µM) | Combination Index (CI) |
| Example: | |||||
| A549 (Lung Cancer) | DHA | 15.2 | 1:1 | 5.8 | 0.6 (Synergistic) |
| Carboplatin | 25.5 | ||||
| OVCAR-3 (Ovarian Cancer) | DHA | 8.9 | 1:2 | 3.1 | 0.5 (Synergistic) |
| Paclitaxel | 5.1 |
Mechanistic Evaluation
Understanding the molecular mechanisms underlying the synergistic interaction is crucial. Key cellular processes to investigate include apoptosis, ferroptosis, cell cycle arrest, and inhibition of angiogenesis.
Experimental Workflow: Mechanistic Studies
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring combinations of this compound for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dihydroartemisinin Resistance in Malaria
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Dihydroartemisinin (DHA) resistance in malaria parasites. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanisms and detection of DHA resistance.
Q1: What is the primary molecular marker for artemisinin (B1665778) and DHA resistance?
A1: The primary and most well-validated molecular marker for artemisinin partial resistance is a series of non-synonymous mutations in the propeller domain of the Plasmodium falciparum Kelch 13 (PfK13) gene.[1][2] These mutations are associated with delayed parasite clearance after treatment with artemisinin-based combination therapies (ACTs).[1] While over 260 mutations have been reported, a specific list of mutations is validated by the WHO as being confirmed markers of resistance.[1][3]
Q2: How do PfK13 mutations confer resistance to DHA?
A2: The precise mechanism is still under intense investigation, but a leading model suggests that PfK13 mutations reduce the parasite's uptake of host cell hemoglobin.[4][5] Since the activation of artemisinin and its derivatives like DHA depends on heme (derived from hemoglobin digestion), this reduced uptake leads to less drug activation and lower levels of proteotoxic stress, allowing the parasite to survive.[5][6] Other proposed mechanisms include an enhanced cellular stress response, including upregulation of the unfolded protein response (UPR) and proteasome-linked protein turnover, which helps the parasite manage and repair drug-induced damage.[6][7][8]
Q3: Does a PfK13 mutation guarantee clinical treatment failure?
A3: Not necessarily. The presence of a validated PfK13 mutation signifies artemisinin "partial resistance," characterized by delayed parasite clearance.[1][9] The overall efficacy of an Artemisinin-based Combination Therapy (ACT) is high as long as the partner drug remains effective.[9][10] Treatment failure is more likely to occur when resistance to both the artemisinin component and the partner drug emerges in the parasite population.[11]
Q4: What are the current strategies being explored to overcome DHA resistance?
A4: Key strategies focus on protecting and prolonging the efficacy of current drugs and developing new ones. These include:
-
Triple Artemisinin-based Combination Therapies (TACTs): Adding a second partner drug (e.g., this compound-Piperaquine + Mefloquine) to an existing ACT.[12][13][14][15][16] This approach has proven highly effective in clinical trials against multidrug-resistant malaria.[13][16]
-
Novel Resistance Reversal Agents: Research into compounds that can resensitize resistant parasites to older drugs like chloroquine (B1663885) is ongoing, although clinical application for artemisinins is still in early stages.[17]
-
Targeting Alternative Pathways: Developing new antimalarials with novel modes of action that are unaffected by existing resistance mechanisms.[7] This includes exploring inhibitors of the parasite's proteasome or other essential cellular processes.[7]
-
Ferrous ACT (FACT): A novel proposed formulation that includes an iron supplement with the ACT to potentially enhance the activation of artemisinin, thereby combating resistance.[18]
Section 2: Troubleshooting Experimental Workflows
This section provides solutions to specific problems that may arise during in vitro and molecular analysis of DHA resistance.
Issue 1: High variability or non-reproducible IC50 values in drug susceptibility assays.
Q: We are performing standard SYBR Green I or pLDH-based assays to determine DHA IC50 values, but our results are inconsistent between experiments. What could be the cause?
A: High variability in IC50 values is a common issue. Consider the following troubleshooting steps:
-
Parasite Synchronization: Ensure a tightly synchronized parasite culture. Assays should be initiated with early ring-stage parasites (0-3 hours post-invasion), as different parasite stages have varying susceptibilities to DHA.[19] Inconsistent staging is a primary source of variability.[20]
-
Inaccurate Drug Concentrations: Prepare fresh serial dilutions of DHA from a verified stock solution for every experiment. DHA can degrade in aqueous solutions, so avoid using old dilutions.
-
Assay Conditions: Maintain consistent hematocrit levels and ensure the culture medium is fresh and properly supplemented. Fluctuations can impact parasite growth rates and apparent drug efficacy.[20]
-
Plate Reader Settings: Optimize the fluorescence reader's gain and exposure settings for your specific assay plates and signal intensity to avoid signal saturation or low signal-to-noise ratios.
Issue 2: Failure to amplify the PfK13 gene using nested PCR.
Q: We are trying to sequence the PfK13 propeller domain from field isolates, but the PCR reaction is failing or yielding non-specific bands. How can we fix this?
A: PCR failure is often due to issues with the template DNA, primers, or reaction conditions.
-
DNA Quality: Ensure the genomic DNA extracted from blood spots or whole blood is of high quality and free from PCR inhibitors like heme.[20] Consider including a DNA cleanup step if you suspect contamination.
-
Primer Design: Verify that your primer sequences are correct and target conserved regions flanking the propeller domain. Test different primer concentrations and optimize the annealing temperature using a gradient PCR.[20]
-
PCR Conditions: Optimize the cycling parameters, particularly the annealing temperature and extension time, for your specific polymerase and thermocycler.[20]
-
Positive Control: Always include a positive control (e.g., gDNA from a laboratory strain like 3D7) to confirm that the PCR reagents and conditions are working correctly.
Below is a troubleshooting workflow to diagnose PCR failures.
References
- 1. Malaria: Artemisinin partial resistance [who.int]
- 2. journals.asm.org [journals.asm.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Plasmodium falciparum K13 mutations in Africa and Asia impact artemisinin resistance and parasite fitness | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Overcoming resistance | Medicines for Malaria Venture [mmv.org]
- 12. Novel anti-malarial drug strategies to prevent artemisinin partner drug resistance: A model-based analysis | PLOS Computational Biology [journals.plos.org]
- 13. Triple drug combinations effective against drug-resistant malaria — MORU Tropical Health Network [tropmedres.ac]
- 14. Frontiers | Artemisinin resistance and malaria elimination: Where are we now? [frontiersin.org]
- 15. Triple drug combinations effective against drug-resistant malaria — MORU Tropical Health Network [tropmedres.ac]
- 16. Preventing antimalarial drug resistance with triple artemisinin-based combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies to reverse drug resistance in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Dihydroartemisinin (DHA) Stability in Different Solvent Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of dihydroartemisinin (B1670584) (DHA) in various solvent systems. Below, you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative stability data to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound (DHA) in aqueous solutions?
The stability of DHA in aqueous solutions is highly dependent on the pH of the medium. Generally, DHA exhibits a U-shaped pH-rate profile, meaning it is most stable in acidic conditions (pH 2-6) and degrades more rapidly in neutral to alkaline conditions (pH > 6) and very strong acidic conditions (pH < 2).[1] The degradation in aqueous solutions typically follows pseudo-first-order kinetics.[1]
Q2: What is the stability of DHA in human plasma?
DHA is considerably less stable in human plasma compared to buffered aqueous solutions at the same pH. For instance, at 37°C and pH 7.4, the half-life of DHA in a buffer solution is approximately 5.5 hours, whereas in plasma, it is significantly shorter at around 2.3 hours.[1] This increased degradation in plasma is likely due to enzymatic activity and interactions with biological reductants.[1]
Q3: How does temperature affect the stability of DHA?
Increased temperature accelerates the degradation of DHA. This has been observed in both aqueous solutions and plasma. For example, an increase in temperature from 37°C to 40°C leads to a more rapid loss of DHA activity in plasma.[1] Therefore, it is crucial to control the temperature during experiments and to store DHA solutions at low temperatures (e.g., 4°C for short-term and -70°C for long-term storage) to minimize degradation.[1]
Q4: What is the stability of DHA in common organic solvents like DMSO, ethanol (B145695), methanol (B129727), and acetonitrile (B52724)?
While extensive quantitative data is more readily available for aqueous solutions, some insights into organic solvents exist:
-
Dimethyl Sulfoxide (DMSO): Artemisinin (B1665778) and its derivatives, including DHA, are known to be particularly unstable in DMSO, degrading relatively quickly.[1] It is highly recommended to prepare fresh solutions in DMSO for immediate use.
-
Ethanol: Ethanol is often used to prepare stock solutions of DHA due to its poor aqueous solubility.[1] Stock solutions in ethanol are considered relatively stable, especially when stored at 4°C.[1]
-
Methanol and Acetonitrile: These are commonly used as components of the mobile phase in HPLC analysis of DHA and its derivatives.[2][3] While they are suitable for analytical procedures, specific long-term stability data with half-lives and degradation kinetics for DHA in pure methanol or acetonitrile is not well-documented in the provided search results. However, studies on the related compound artesunate (B1665782) show that it degrades in methanol and methanol/water mixtures to form DHA, suggesting that DHA itself would be present in these solvents.
Q5: What are the typical degradation products of DHA?
Forced degradation studies of artemisinin derivatives, including DHA, show that degradation can lead to various products. The primary degradation pathway involves the cleavage of the endoperoxide bridge, which is essential for its biological activity. In tablets, forced degradation has shown the formation of α- and β-DHA epimers and other related substances.[3]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Loss of DHA activity in in-vitro assays | Degradation of DHA in the culture medium. | Prepare fresh DHA solutions before each experiment. Minimize the incubation time of DHA in the experimental medium, especially at 37°C. Consider the pH of your culture medium, as neutral to slightly alkaline pH can accelerate degradation. |
| Inconsistent results in analytical quantification | DHA degradation during sample preparation or storage. | Prepare samples immediately before analysis. If storage is necessary, keep samples at -70°C.[1] Use a stabilizing agent if compatible with your analytical method. For plasma samples, rapid processing is crucial. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and ensure your analytical method can resolve them from the parent DHA peak. |
| Low recovery of DHA from plasma samples | Degradation and/or poor extraction efficiency. | Optimize your extraction procedure. Some studies suggest that acidification of plasma can improve the recovery of artemisinin derivatives. |
Quantitative Stability Data
The stability of this compound is presented below in various solvent systems. The data is compiled from studies investigating its degradation kinetics.
Table 1: Stability of this compound (DHA) in Aqueous Buffer and Human Plasma at 37°C
| pH | Solvent System | Degradation Rate Constant (kobs, s⁻¹) | Half-life (t½) |
| 1.0 | Aqueous Buffer | 1.02 x 10⁻⁴ | 1.9 hours |
| 1.2 | Aqueous Buffer | 6.22 x 10⁻⁵ | 3.1 hours |
| 7.2 | Aqueous Buffer | Not explicitly stated, but t½ is ~8.1 hours | ~8.1 hours |
| 7.4 | Aqueous Buffer | 3.48 x 10⁻⁵ | 5.5 hours |
| 7.4 | Human Plasma | 8.55 x 10⁻⁵ | 2.3 hours |
| 7.6 | Aqueous Buffer | Not explicitly stated, but degradation is faster than at pH 7.4 | < 5.5 hours |
Data extracted from a study by Ghorab et al.[1]
Note on Organic Solvents: Quantitative data such as degradation rate constants and half-lives for DHA in common organic solvents like acetonitrile, methanol, and pure ethanol are not readily available in the reviewed literature. It is generally recommended to prepare fresh solutions in these solvents for experimental use and to store stock solutions in ethanol at low temperatures for short periods.[1]
Experimental Protocols
Protocol 1: Determination of DHA Stability in an Aqueous Buffer System
This protocol outlines a typical experiment to determine the degradation kinetics of DHA in a buffered aqueous solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (DHA) reference standard
-
HPLC-grade acetonitrile and water
-
Phosphate (B84403) buffer salts (e.g., sodium phosphate monobasic and dibasic)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV or Electrochemical Detector (ECD)
-
A suitable C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Thermostatically controlled water bath or incubator
2. Preparation of Solutions:
-
Buffer Preparation: Prepare a buffer solution of the desired pH (e.g., pH 7.4 phosphate buffer) at a specific molarity (e.g., 0.2 M).[1]
-
DHA Stock Solution: Accurately weigh a known amount of DHA and dissolve it in a minimal amount of ethanol to prepare a stock solution (e.g., 1 mg/mL).[1]
-
Reaction Solution: Dilute the DHA stock solution with the pre-heated buffer (37°C) to achieve the desired final concentration (e.g., 20-50 mg/L).[1]
3. Incubation and Sampling:
-
Maintain the reaction solution in a sealed container within a water bath or incubator set to a constant temperature (e.g., 37°C).[1]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately stop the degradation process by either flash-freezing the sample in a -70°C freezer or by mixing it with a quenching solution (e.g., the mobile phase at a low temperature).[1]
4. HPLC Analysis:
-
Set up the HPLC system with the appropriate mobile phase (e.g., a mixture of acetonitrile and buffer) and flow rate.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the collected samples and a series of calibration standards.
-
Monitor the peak area of DHA at the appropriate wavelength or potential.
5. Data Analysis:
-
Plot the natural logarithm of the DHA concentration (or peak area) versus time.
-
If the plot is linear, the degradation follows first-order kinetics.
-
The slope of the line will be equal to the negative of the degradation rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Experimental Workflow for DHA Stability Testing
Caption: Workflow for a typical DHA stability study.
Simplified Degradation Pathway of this compound
Caption: Simplified DHA degradation pathway.
References
- 1. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Dihydroartemisinin experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dihydroartemisinin (DHA). Inconsistent experimental results are often linked to the inherent instability of DHA, and this guide aims to address common issues to ensure data accuracy and reproducibility.
Troubleshooting Guide: Inconsistent Results
Question: My cell viability/apoptosis assay results with DHA are highly variable between experiments. What could be the cause?
Answer: Inconsistent results in DHA experiments are frequently due to its chemical instability. Several factors can contribute to the degradation of DHA, leading to a reduction in its effective concentration and, consequently, variable experimental outcomes.
Key Troubleshooting Steps:
-
Review Your DHA Handling and Storage Protocol: DHA is susceptible to degradation. Ensure you are following best practices for storage and preparation.
-
Solvent Selection and Preparation: The choice of solvent and the age of the stock solution can significantly impact DHA stability.
-
Incubation Conditions: pH and temperature of the culture medium, as well as the duration of the experiment, are critical factors.
-
Presence of Biological Reductants: Components in serum and plasma can accelerate DHA degradation.
Below is a workflow to help you systematically troubleshoot the source of inconsistency in your experiments.
Dihydroartemisinin (DHA) in Cell Culture: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Dihydroartemisinin (DHA) in their in vitro studies, ensuring its stability and proper handling is paramount for obtaining accurate and reproducible results. DHA is known to be unstable in aqueous environments, particularly in cell culture media. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving DHA.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values or variable experimental outcomes. | DHA degradation in cell culture media. | Prepare fresh DHA working solutions for each experiment from a frozen stock. Minimize the time between adding DHA to the media and treating the cells. Consider a time-course experiment to determine the optimal treatment duration for your specific cell line and experimental conditions. |
| Cell line-specific differences in sensitivity and metabolism. | Use authenticated cell lines and maintain a consistent range of passage numbers. IC50 values can vary significantly between different cell lines.[1] | |
| Pipetting errors or uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, consider not using the outer wells of multi-well plates or filling them with sterile media or PBS.[2] | |
| Complete loss of DHA activity. | Significant degradation of DHA stock solution or working solution. | Prepare fresh stock solutions and aliquot them for single use to avoid multiple freeze-thaw cycles. Store stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for short-term storage (up to 1 year). Always protect solutions from light. |
| Extended incubation times in serum-containing media. | DHA activity can be reduced by half after just 3 hours in plasma-containing media and almost completely abolished after 24 hours.[3] Shorten incubation times or consider using serum-free media for the duration of the DHA treatment if your experimental design allows. | |
| Precipitation of DHA in aqueous media. | Poor solubility of DHA in aqueous solutions. | DHA is poorly soluble in aqueous buffers.[3] When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Prepare dilutions from the stock solution in your cell culture medium just before use. |
| Difficulty in developing DHA-resistant cell lines. | High concentrations of DHA leading to excessive cell death. | Start with a low concentration of DHA (e.g., IC20) and gradually increase the dose in small increments (1.5-2 fold) only after the cells have recovered and are proliferating steadily.[4] |
| Continuous exposure to DHA is overly toxic. | Employ a pulsed treatment approach where cells are treated for a specific duration (e.g., 48-72 hours) and then allowed to recover in a drug-free medium before the next treatment cycle.[4] |
Frequently Asked Questions (FAQs)
DHA Solution Preparation and Storage
Q1: What is the best solvent for preparing this compound stock solutions?
A1: this compound (DHA) has poor solubility in aqueous solutions.[3] Therefore, organic solvents such as high-purity dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol (B145695) are recommended for preparing concentrated stock solutions.[3][4]
Q2: How should I store my DHA stock solutions to prevent degradation?
A2: To ensure the stability of your DHA stock solution, it is crucial to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, store the aliquots at -80°C for up to two years. For shorter-term storage, -20°C for up to one year is acceptable. Always protect the solutions from light.
Q3: How do I prepare working solutions of DHA in cell culture media?
A3: Prepare working solutions fresh for each experiment by diluting the concentrated stock solution directly into your pre-warmed cell culture medium. It is important to add the diluted DHA solution to your cells immediately after preparation to minimize degradation in the aqueous environment of the medium.[3] The final concentration of the organic solvent in the culture medium should be kept low (typically below 0.5%) to avoid any cytotoxic effects from the solvent itself.
DHA Stability and Degradation
Q4: What factors contribute to the degradation of DHA in cell culture media?
A4: Several factors can lead to the degradation of DHA in cell culture media:
-
pH: DHA is more stable in acidic conditions and its degradation increases at a neutral or alkaline pH (pH 7 and above).[3]
-
Temperature: Higher temperatures accelerate the degradation of DHA. Experiments should be conducted at a constant and controlled temperature (e.g., 37°C).[3]
-
Media Components: Components of serum-enriched media, such as ferrous iron (Fe(II)-heme) and other biological reductants, can promote DHA degradation.[3][5]
-
Light: Exposure to light can contribute to the degradation of artemisinin (B1665778) derivatives.
Q5: How quickly does DHA degrade in cell culture media?
A5: The stability of DHA is significantly reduced in physiological solutions. For instance, in plasma, its activity is reduced by half after approximately 3 hours and is almost completely lost after 24 hours.[3] The half-life of DHA at 37°C and pH 7.4 is approximately 5.5 hours in a buffer solution and shortens to 2.3 hours in plasma.[3]
Q6: Does the type of cell culture medium affect DHA stability?
A6: While specific comparative data across a wide range of media is limited, the composition of the medium will influence DHA stability. The presence of serum is a major factor. For example, studies in RPMI 1640 medium containing 10% fetal bovine serum (FBS) or 1% AlbuMax have shown a significant reduction in DHA activity after 18 hours of incubation at 37°C.[3] It is reasonable to expect similar instability in other serum-containing media like DMEM or F-12K.
Q7: Can I use antioxidants to prevent DHA degradation?
A7: The interaction between antioxidants and DHA is complex. Some studies have shown that antioxidants like ascorbic acid (Vitamin C) can paradoxically reduce DHA's activity in the presence of hemoglobin, while having no effect in plasma.[3][5] Therefore, the addition of antioxidants to your cell culture medium to stabilize DHA is not a straightforward solution and may interfere with your experimental results.
Experimental Design and Interpretation
Q8: My results with DHA are not consistent. What could be the reason?
A8: Inconsistent results are often linked to the instability of DHA. Ensure you are preparing fresh working solutions for every experiment and minimizing the time the compound spends in the culture medium before and during the assay. Other factors include variations in cell passage number, cell health, and seeding density.[2]
Q9: What are the degradation products of DHA, and are they biologically active?
A9: DHA can degrade into several products, with deoxyartemisinin (B22630) being an inert end product.[3] Studies have shown that the degradation products of DHA generally exhibit significantly reduced or no biological activity and are less toxic compared to the parent compound.[6][7]
Quantitative Data on DHA Stability
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize available data on its half-life and the effect of media components on its activity.
Table 1: Half-life of this compound (DHA) at 37°C
| Condition | pH | Half-life (t½) |
| Buffer Solution | 7.4 | ~5.5 hours[3] |
| Plasma | 7.4 | ~2.3 hours[3] |
Table 2: Effect of Serum-Enriched Media on DHA Activity (IC50) in P. falciparum Culture
| Medium | Incubation Temperature | Incubation Time | IC50 (nM) |
| Fresh DHA | - | - | 2.73 ± 1.5[3] |
| RPMI + 1% AlbuMax | 4°C | 18 hours | 7.04 ± 1.7[3] |
| Room Temperature | 18 hours | 9.73 ± 0.8[3] | |
| 37°C | 18 hours | 118.1 ± 49[3] | |
| RPMI + 10% FBS | 4°C | 18 hours | 6.23 ± 1.7[3] |
| Room Temperature | 18 hours | 10.6 ± 1.4[3] | |
| 37°C | 18 hours | 108.6 ± 10[3] |
Data is presented as mean ± standard deviation. This data illustrates the significant loss of DHA activity at physiological temperature in serum-containing media. Researchers should anticipate similar degradation patterns in other cell culture media supplemented with serum.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 100 mM in DMSO):
-
Weigh out the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a 100 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microfuge tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (e.g., 100 µM in Cell Culture Medium):
-
Pre-warm the required volume of your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Immediately before treating your cells, thaw a single aliquot of the 100 mM DHA stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your desired final concentrations. For example, to make a 100 µM working solution, you could add 1 µL of the 100 mM stock to 999 µL of medium.
-
Mix gently by pipetting.
-
Use the working solution immediately to treat your cells.
-
Protocol 2: General Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
DHA Treatment:
-
Prepare fresh working solutions of DHA in your complete cell culture medium at various concentrations (e.g., a 2x concentrated serial dilution).
-
Remove the old medium from the wells and add the DHA-containing medium to the cells. Include appropriate vehicle controls (medium with the same final concentration of DMSO or ethanol as your highest DHA concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Follow the manufacturer's protocol for your chosen viability assay (e.g., add MTT or CCK-8 reagent and incubate for the recommended time).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
DHA Experimental Workflow
Caption: A typical experimental workflow for in vitro studies using this compound (DHA).
DHA and the mTOR Signaling Pathway
Caption: this compound inhibits the mTORC1 signaling pathway, a key regulator of cell growth.
DHA and the NF-κB Signaling Pathway
Caption: this compound can suppress the NF-κB signaling pathway by inhibiting IKK activity.
References
- 1. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Dihydroartemisinin Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Dihydroartemisinin (B1670584) (DHA).
Frequently Asked Questions (FAQs)
Q1: My this compound (DHA) formulation shows poor solubility. What initial steps can I take to improve it?
A1: Poor aqueous solubility is a primary limiting factor for DHA's bioavailability. Several formulation strategies can address this. Solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP) and inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), have been shown to significantly enhance solubility. For instance, DHA solubility was increased 84-fold in DHA-HPβCD complexes and 50-fold in DHA-PVPK30 solid dispersions.[1][2]
Q2: I am considering a lipid-based formulation. What are the advantages of using solid lipid nanoparticles (SLNs) for DHA delivery?
A2: Solid lipid nanoparticles (SLNs) offer a robust system for improving the pharmacokinetic profile of DHA. They can provide sustained release and have shown enhanced in vitro and in vivo antimalarial activity. A study demonstrated a 24% increase in efficacy compared to free DHA when formulated as SLNs.[3] These formulations are also characterized by desirable physical parameters such as particle size, surface charge, and encapsulation efficiency.[3]
Q3: When formulating liposomes with DHA, should I use conventional or stealth (PEGylated) liposomes?
A3: The choice between conventional and stealth liposomes depends on your experimental goals. Conventional liposomes can improve the solubility and bioavailability of DHA.[4] Stealth liposomes, which are surface-modified with polyethylene (B3416737) glycol (PEG), offer the additional advantage of avoiding recognition by the mononuclear phagocyte system, which can prolong the blood circulation time of DHA.[4][5] However, it is important to note that the hydrophilic steric barrier of the PEG moiety might decrease the cellular uptake of DHA compared to conventional liposomes.[4]
Q4: Can chemical modification of DHA into a prodrug enhance its bioavailability?
A4: Yes, a prodrug approach can be very effective. Synthesizing DHA prodrugs that can self-assemble into nanocomplexes has been shown to significantly improve the blood concentration and extend the life-cycle of DHA in preclinical studies.[6] This strategy can also lead to lower cytotoxicity compared to the parent drug.[6]
Q5: Are there any natural sources that can enhance the bioavailability of DHA?
A5: Interestingly, studies have shown that the dried leaves of Artemisia annua can improve the bioavailability of artemisinin (B1665778), the parent compound of DHA.[7] Phytochemicals within the leaves can inhibit cytochrome P450 enzymes (specifically CYP2B6 and CYP3A4) that are responsible for the first-pass metabolism of artemisinin and its derivatives.[7]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Lipid-Based Nanoparticles
| Potential Cause | Troubleshooting Step |
| Poor affinity of DHA for the lipid matrix. | Screen different lipids (e.g., solid lipids for SLNs, phospholipids (B1166683) for liposomes) to find a matrix with better partitioning for DHA. |
| Suboptimal drug-to-lipid ratio. | Optimize the drug-to-lipid ratio. A very high drug concentration can lead to drug crystallization and expulsion from the lipid matrix. |
| Inefficient homogenization or sonication. | Ensure that the energy input during homogenization or sonication is sufficient to form small, stable nanoparticles. Optimize parameters such as time, power, and temperature. For nanoemulsions, high-pressure homogenization is a common method.[8] |
| Drug leakage during the formulation process. | For methods involving temperature changes, rapid cooling can help to quickly solidify the lipid matrix and trap the drug. |
Issue 2: Inconsistent Particle Size in Nanoformulations
| Potential Cause | Troubleshooting Step |
| Aggregation of nanoparticles. | Ensure the presence of a suitable stabilizer or surfactant in the formulation. For SLNs, this could be a poloxamer, and for liposomes, PEGylation can prevent aggregation. Also, check the zeta potential; a higher absolute value generally indicates better colloidal stability. |
| Variability in processing parameters. | Strictly control parameters such as stirring speed, temperature, and the rate of addition of components. |
| Polydispersity of the lipid or polymer used. | Use high-purity, monodisperse lipids or polymers. Characterize the raw materials before formulation. |
Issue 3: Poor In Vivo Efficacy Despite Good In Vitro Results
| Potential Cause | Troubleshooting Step |
| Rapid clearance of the formulation in vivo. | Consider surface modification with PEG (PEGylation) to create "stealth" nanoparticles that can evade the mononuclear phagocyte system and prolong circulation time.[4] |
| Instability of the formulation in biological fluids. | Test the stability of your formulation in plasma or simulated biological fluids to check for drug leakage or particle aggregation. |
| Low bioavailability after oral administration. | For oral formulations, consider strategies that enhance absorption, such as using mucoadhesive polymers or permeation enhancers. The low oral bioavailability of DHA is a known challenge.[9][10] |
Quantitative Data Summary
| Formulation Strategy | Carrier/Method | Key Findings | Reference |
| Solid Dispersions | Polyvinylpyrrolidone (PVPK30) | 50-fold increase in DHA solubility. Highest AUC and half-life compared to other PVP grades and HPβCD. | [1] |
| Inclusion Complexes | Hydroxypropyl-β-cyclodextrin (HPβCD) | 84-fold increase in DHA solubility. | [1] |
| Solid Lipid Nanoparticles (SLNs) | Not specified | Particle size: 240.7 nm; Encapsulation efficiency: 62.3%; 24% enhancement in antimalarial efficacy compared to free DHA. | [3] |
| Lipid Nanoemulsions | Soybean oil, PEG 4000 | Droplet sizes: 26 - 56 nm; Drug content efficiency: 77-96%. | [8] |
| Prodrug Nanocomplexes | Self-assembled DHA prodrug | Particle size: 145.9 nm; Entrapment efficiency: 92.37%; Drug loading: 76.98%. | [6] |
Experimental Protocols
Preparation of DHA-Solid Dispersions by Solvent Evaporation
This protocol is a generalized procedure based on common laboratory practices for creating solid dispersions.
-
Dissolution: Dissolve this compound (DHA) and a hydrophilic polymer (e.g., PVPK30) in a suitable organic solvent (e.g., ethanol (B145695) or methanol) in a predetermined ratio (e.g., 1:1, 1:5, 1:9 drug-to-polymer weight ratio).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The water bath temperature should be kept moderate (e.g., 40-50 °C) to prevent thermal degradation of DHA.
-
Drying: Dry the resulting solid film under vacuum at room temperature for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (using techniques like DSC and XRD to confirm the amorphous nature of DHA).
Preparation of DHA-Loaded Liposomes by Film Hydration
This protocol outlines a standard method for preparing liposomes.
-
Lipid Film Formation: Dissolve DHA and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated DHA by centrifugation, dialysis, or gel filtration.
-
Characterization: Analyze the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Characterization.
Caption: Strategies to Enhance this compound Bioavailability.
References
- 1. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development, characterization and antimalarial efficacy of this compound loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Drug Delivery Systems Containing Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro evaluation of this compound prodrug nanocomplexes as a nano-drug delivery system: characterization, pharmacokinetics and pharmacodynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Dried Leaf Artemisia Annua Improves Bioavailability of Artemisinin via Cytochrome P450 Inhibition and Enhances Artemisinin Efficacy Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development Insights of Surface Modified Lipid Nanoemulsions of this compound for Malaria Chemotherapy: Characterization, and in vivo Antimalarial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral bioavailability of this compound in Vietnamese volunteers and in patients with falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing High IC50 Values for Dihydroartemisinin in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in-vitro experiments with Dihydroartemisinin (B1670584) (DHA) in cancer cell lines, particularly focusing on high IC50 values.
Frequently Asked Questions (FAQs)
Q1: What are the known anticancer mechanisms of this compound (DHA)?
A1: this compound (DHA), an active metabolite of artemisinin, exerts its anticancer effects through a variety of molecular mechanisms.[1][2] Its primary mechanism is believed to involve the iron-mediated cleavage of its endoperoxide bridge, which leads to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[3][4] This can trigger several downstream cellular events, including:
-
Induction of Programmed Cell Death: DHA can induce multiple forms of cell death, including apoptosis (caspase-dependent cell death), autophagy-dependent cell death, and ferroptosis (an iron-dependent form of cell death).[2][3][5]
-
Cell Cycle Arrest: DHA has been shown to cause cell cycle arrest, often at the G0/G1 or G2/M phase, by modulating the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases.[6][7][8]
-
Inhibition of Angiogenesis: It can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5]
-
Inhibition of Metastasis and Invasion: DHA can suppress the migration and invasion of cancer cells by affecting pathways involved in cell adhesion and motility.[7][9]
-
Modulation of Signaling Pathways: DHA has been reported to modulate various signaling pathways involved in cancer cell proliferation and survival, such as the Akt/mTOR and NF-κB pathways.[5][6]
Q2: My cancer cell line exhibits a high IC50 value for DHA. What are the potential reasons for this resistance?
A2: High IC50 values for DHA can stem from several intrinsic or acquired resistance mechanisms within the cancer cells:
-
Low Intracellular Iron: The anticancer activity of DHA is heavily dependent on the presence of intracellular ferrous iron to activate its endoperoxide bridge and generate ROS.[4][10] Cell lines with low basal levels of labile iron may be less sensitive to DHA.
-
High Antioxidant Capacity: Cancer cells with high levels of antioxidant enzymes (e.g., catalase, superoxide (B77818) dismutase) or non-enzymatic antioxidants (e.g., glutathione) can effectively neutralize the ROS produced by DHA, thereby mitigating its cytotoxic effects.[10]
-
Alterations in Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can potentially reduce the intracellular accumulation of DHA, leading to decreased efficacy.
-
Dysregulation of Apoptotic Pathways: Defects in the apoptotic machinery, such as mutations in p53 or overexpression of anti-apoptotic proteins like Bcl-2, can render cells resistant to DHA-induced apoptosis.[11]
-
Activation of Pro-survival Signaling: Constitutive activation of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, can counteract the cytotoxic effects of DHA.[12]
Q3: What are typical IC50 values for DHA in various cancer cell lines?
A3: The IC50 values for DHA can vary significantly depending on the cancer cell line and the experimental conditions (e.g., incubation time, assay method). The following table provides a summary of reported IC50 values for DHA in different human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 129.1 | [6] |
| MDA-MB-231 | Breast Cancer | 24 | 62.95 | [6] |
| PC9 | Lung Cancer | 48 | 19.68 | [13] |
| NCI-H1975 | Lung Cancer | 48 | 7.08 | [13] |
| Hep3B | Liver Cancer | 24 | 29.4 | [13] |
| Huh7 | Liver Cancer | 24 | 32.1 | [13] |
| PLC/PRF/5 | Liver Cancer | 24 | 22.4 | [13] |
| HepG2 | Liver Cancer | 24 | 40.2 | [13] |
| Huh-7 | Liver Cancer | - | 39.96 | [14] |
| A2780 | Ovarian Cancer | - | - | [11] |
| OVCAR-3 | Ovarian Cancer | - | - | [11] |
| BxPC-3 | Pancreatic Cancer | - | - | [15] |
| PANC-1 | Pancreatic Cancer | - | - | [15] |
| C6 | Glioma | - | - | [7] |
| U87MG | Glioblastoma | - | - | [12] |
| HCT116 | Colon Cancer | - | - | [6] |
| SW480 | Colon Cancer | - | - | [6] |
| TE-1 | Esophageal Cancer | - | - | [6] |
| Eca109 | Esophageal Cancer | - | - | [6] |
| J82 | Bladder Cancer | - | - | [6] |
| T24 | Bladder Cancer | - | - | [6] |
Note: This table is not exhaustive and IC50 values can vary between different studies and laboratories due to variations in experimental protocols.
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered when working with DHA in cancer cell lines.
Issue 1: Observed IC50 value is significantly higher than reported in the literature.
-
Possible Cause 1: Low Intracellular Iron Content.
-
Troubleshooting Step:
-
Assess Intracellular Iron: Measure the labile iron pool using a fluorescent iron indicator such as FerroOrange or Phen Green SK.
-
Iron Supplementation: Co-treat cells with an iron source like ferric ammonium (B1175870) citrate (B86180) (FAC) or holo-transferrin to increase intracellular iron levels. Be sure to include an iron-only control to assess its intrinsic toxicity.
-
-
-
Possible Cause 2: High Antioxidant Capacity of the Cell Line.
-
Troubleshooting Step:
-
Measure ROS Levels: Use a fluorescent probe like DCFDA to measure intracellular ROS generation after DHA treatment. A lack of significant ROS increase may indicate high antioxidant capacity.
-
Inhibit Antioxidant Pathways: Co-treat with an inhibitor of a major antioxidant pathway, such as Buthionine sulfoximine (B86345) (BSO) to inhibit glutathione (B108866) synthesis, to see if this sensitizes the cells to DHA.
-
-
-
Possible Cause 3: Issues with DHA Stock Solution.
-
Troubleshooting Step:
-
Check Solubility and Stability: DHA has poor aqueous solubility.[2][3] Ensure your stock solution, typically prepared in DMSO, is fully dissolved and has been stored correctly (protected from light at -20°C or -80°C). Prepare fresh dilutions for each experiment.
-
Verify Concentration: If possible, verify the concentration of your DHA stock solution using an analytical method like HPLC.
-
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Troubleshooting Step:
-
Standardize Cell Density: Ensure that cells are seeded at the same density for each experiment, as confluency can affect cellular metabolism and drug response.
-
Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Serum Variability: Different batches of fetal bovine serum (FBS) can have varying levels of growth factors and other components that may influence drug sensitivity. Consider testing a single batch of FBS or using a serum-free medium if appropriate for your cell line.
-
-
-
Possible Cause 2: Fluctuation in Assay Performance.
-
Troubleshooting Step:
-
Assay Controls: Include appropriate positive and negative controls in every experiment. For viability assays, a known cytotoxic agent can serve as a positive control.
-
Incubation Times: Ensure consistent timing for drug treatment and assay development.
-
-
Strategies to Potentiate DHA's Anticancer Activity
If a cell line is intrinsically resistant to DHA, or to explore more clinically relevant approaches, consider the following strategies:
1. Combination Therapy
Combining DHA with other anticancer agents can lead to synergistic effects and overcome resistance mechanisms.[1][5][16]
-
With Conventional Chemotherapeutics:
-
Doxorubicin (B1662922): Synergistic anti-proliferative effects have been observed in breast cancer cells.[16]
-
Carboplatin (B1684641): DHA can sensitize ovarian cancer cells to carboplatin.[11]
-
5-Fluorouracil (5-FU): DHA can enhance the antitumor effect of 5-FU in gastric and colorectal cancer cells.[15]
-
Gemcitabine (B846): DHA can increase the therapeutic efficacy of gemcitabine in pancreatic and ovarian cancer.[15][17]
-
Temozolomide (TMZ): DHA can enhance the cytotoxic effects of TMZ in glioma cells.[12]
-
-
With Targeted Therapies:
-
EGFR Inhibitors (e.g., Gefitinib): DHA can increase the antitumor effect of gefitinib, potentially by suppressing the PI3K/Akt/mTOR pathway.[12]
-
Bcl-2 Inhibitors (e.g., ABT-263): DHA can potentiate apoptosis induced by Bcl-2 inhibitors in non-small cell lung cancer and leukemia cells.[12]
-
mTOR Inhibitors (e.g., Rapamycin): A combination of DHA and rapamycin (B549165) can lead to dual inhibition of the PI3K/Akt signaling pathway.[12]
-
2. Modulation of Iron Metabolism
Since DHA's activity is iron-dependent, manipulating iron levels can enhance its efficacy.
-
Iron Supplementation: As mentioned in the troubleshooting section, providing an exogenous source of iron can increase DHA's cytotoxicity.
-
Targeting Iron Metabolism: Investigating the expression of proteins involved in iron uptake (e.g., transferrin receptor 1) and storage (e.g., ferritin) may reveal targets for sensitizing cells to DHA.[10]
3. Utilizing Nanoformulations
Nano-delivery systems can improve the solubility, stability, and bioavailability of DHA, potentially leading to enhanced antitumor efficacy.[1][5]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of DHA.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of DHA in DMSO. Serially dilute the stock solution in culture medium to obtain a range of working concentrations. Include a vehicle control (DMSO-containing medium).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of DHA. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for Key Signaling Proteins
This protocol describes the detection of key proteins in pathways modulated by DHA (e.g., Akt/mTOR, apoptosis-related proteins).
-
Cell Treatment and Lysis: Treat cells with DHA for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Caspase-3, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Overview of the anticancer mechanisms of this compound (DHA).
Caption: Troubleshooting workflow for high DHA IC50 values.
Caption: Strategies for combination therapy with DHA.
References
- 1. Exploring combinations of this compound for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Progress on anti-tumor molecular mechanisms of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. Synergistic anti-cancer activity of the combination of this compound and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
Technical Support Center: Managing Hematological Side Effects of Dihydroartemisinin (DHA) in Research Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematological side effects during in vitro and in vivo studies involving Dihydroartemisinin (B1670584) (DHA).
Frequently Asked Questions (FAQs)
Q1: What are the primary hematological side effects observed with this compound (DHA) in research settings?
A1: The most commonly reported hematological side effects of DHA in non-clinical and clinical studies include:
-
Inhibition of Erythropoiesis: DHA can suppress the differentiation and proliferation of red blood cell precursors in the bone marrow. Studies have shown that DHA specifically targets pro-erythroblasts and basophilic erythroblasts, leading to a decrease in red blood cell production.[1][2][3] This is often linked to the peroxide bridge in the artemisinin (B1665778) structure.[2]
-
Oxidative Stress in Erythrocytes: DHA is known to generate reactive oxygen species (ROS), which can induce oxidative stress in red blood cells.[4][5][6] This can lead to a reduction in antioxidant levels, such as glutathione (B108866) (GSH), and damage to cellular components.[4]
-
Hemolytic Anemia: A significant concern is delayed hemolytic anemia (DHA), which can occur after the cessation of treatment.[7][8][9] The primary proposed mechanism is the "pitting" process, where the spleen removes killed parasites from infected erythrocytes, leaving behind damaged red blood cells with a shortened lifespan.[7][8] A rarer mechanism is drug-induced autoimmune hemolytic anemia, which may be indicated by a positive Direct Antiglobulin Test (DAT).[7][8][10]
-
Changes in Hematological Parameters: Researchers may observe a dose-dependent reduction in various hematological profiles, including hemoglobin, packed cell volume (PCV), and white blood cell (WBC) counts.[11][12] Interestingly, some studies in rats have suggested a paradoxical erythropoietin-like effect, with an initial stimulation of hematopoiesis followed by inhibition.[13][14][15]
Q2: What is the proposed mechanism behind DHA's inhibitory effect on erythropoiesis?
A2: this compound (DHA) appears to directly impact the development of red blood cells. The proposed mechanisms include:
-
Cell Cycle Arrest: DHA can cause an alteration in the cell cycle of early erythroblasts, specifically leading to an S-phase arrest.[1][2]
-
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in early-stage red blood cell precursors in a dose-dependent manner.[1][2]
-
Downregulation of Key Genes and Receptors: DHA has been shown to decrease the expression of Glycophorin A (a surface receptor on erythrocytes) and down-regulate the γ-globin gene, both of which are crucial for erythroid differentiation.[1][2]
Q3: How does DHA induce oxidative stress in red blood cells?
A3: The endoperoxide bridge within the DHA molecule is crucial for its activity, including its ability to induce oxidative stress.[2][4] The proposed mechanism involves the generation of free radicals.[4] This leads to a depletion of the cell's natural antioxidant defenses, such as reduced glutathione (GSH) and antioxidant enzymes like catalase and glutathione peroxidase (GPx).[4] The resulting oxidative stress can cause lipid peroxidation of the erythrocyte membrane, potentially leading to hemolysis.[5]
Q4: What is "pitting" and how does it contribute to delayed hemolytic anemia?
A4: "Pitting" is a process carried out by the spleen where it removes intraerythrocytic particles, such as dead malaria parasites, without destroying the entire red blood cell.[7][8] After treatment with DHA, the spleen "pits" the killed parasites from the erythrocytes. These "pitted" red blood cells, although parasite-free, are damaged and have a significantly shorter lifespan. Their subsequent clearance from circulation, typically 7 to 21 days after treatment initiation, can lead to a delayed onset of hemolytic anemia.[7][8]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of hemolysis in an in vitro red blood cell culture treated with DHA.
| Possible Cause | Troubleshooting Step |
| High concentration of DHA | Review the literature for appropriate concentration ranges for your specific cell type and experimental goals. Perform a dose-response curve to determine the optimal concentration. |
| Oxidative stress | Measure markers of oxidative stress such as reactive oxygen species (ROS) generation, glutathione (GSH) levels, and lipid peroxidation (e.g., malondialdehyde or 4-hydroxynonenal (B163490) assays).[4][5] |
| Instability of DHA in culture medium | DHA can be unstable under certain physiological conditions, which may affect its activity.[16][17] Prepare fresh solutions of DHA for each experiment and minimize the time between dissolution and application. |
| Pre-existing erythrocyte fragility | Ensure the red blood cells used in the assay are healthy and within their normal lifespan. Source fresh red blood cells for each experiment. |
Issue 2: Difficulty replicating DHA-induced inhibition of erythroid differentiation in a cell line model (e.g., K562 cells).
| Possible Cause | Troubleshooting Step |
| Cell line variability | Ensure the K562 cell line is properly maintained and has not undergone significant genetic drift. Obtain a new vial from a reputable cell bank if necessary. |
| Timing of DHA treatment | The inhibitory effect of DHA is stage-specific, primarily affecting pro- and basophilic erythroblasts.[1][3] Synchronize the cell culture and apply DHA at the appropriate stage of differentiation. |
| Inadequate differentiation induction | Confirm that the differentiation protocol (e.g., using hemin (B1673052) or other inducers) is effective by measuring markers of erythroid differentiation (e.g., Glycophorin A expression, hemoglobin production) in untreated control cells. |
| Incorrect DHA dosage | Perform a dose-response experiment to identify the optimal concentration of DHA for inhibiting differentiation in your specific experimental setup.[1] |
Issue 3: Inconsistent hematological findings in an in vivo animal study with DHA.
| Possible Cause | Troubleshooting Step |
| Dose and duration of treatment | Hematological effects can be dose- and time-dependent.[11][12] Carefully control the dosage and duration of DHA administration. Consider including multiple time points for blood collection to capture dynamic changes. |
| Animal model variability | Different animal species and even strains can exhibit varying responses to DHA.[2] Be consistent with the animal model used. Review literature for studies using the same model. |
| Autoimmune response | In cases of severe or unexpected anemia, consider the possibility of drug-induced autoimmune hemolytic anemia.[7][8][10] If possible, perform a Direct Antiglobulin Test (DAT) on blood samples. |
| Pharmacokinetics of DHA | The absorption, distribution, metabolism, and excretion of DHA can vary.[18][19][20] If feasible, conduct pharmacokinetic studies to correlate drug exposure with hematological effects. |
Quantitative Data Summary
Table 1: Effect of this compound on Antioxidant Capacity in P. falciparum-infected Erythrocytes
| DHA Concentration | Reduced Glutathione (GSH) | Catalase Activity | Glutathione Peroxidase (GPx) Activity |
| 0 ng/ml (Control) | Baseline | Baseline | Baseline |
| 0.25 ng/ml | No significant change | No significant change | No significant change |
| 0.5 ng/ml | Significantly lower | Significantly lower | Significantly lower |
| 1.0 ng/ml | Significantly lower | Significantly lower | Significantly lower |
Data summarized from a study re-evaluating antioxidants in P. falciparum-infected erythrocytes in the presence of DHA.[4] The study indicated that malaria infection itself induced oxidative stress, and DHA exacerbated this at higher concentrations in infected cells, while having no effect on non-parasitized erythrocytes.[4]
Table 2: Hematological Changes in Rats Following 28-Day Oral DHA Administration
| Dose Group | Hemoglobin (HGB) | Reticulocytes (Ret%) |
| Control | Baseline | Baseline |
| 25 mg/kg (female) | No significant change | No significant change |
| 50 mg/kg (male) | No significant change | No significant change |
| 75/60 mg/kg (female) | Significantly lower | Significantly higher |
Data from a 28-day repeated dose toxicity study in SD rats.[12] The highest dose in females was adjusted from 75 to 60 mg/kg due to toxicity.[12] The findings suggest a compensatory increase in reticulocytes in response to decreased hemoglobin.[12]
Key Experimental Protocols
Protocol 1: In Vitro Assessment of DHA's Effect on Erythroid Differentiation
-
Cell Culture: Culture human CD34+ stem cells or a suitable leukemia cell line (e.g., K562) in appropriate media.
-
Induction of Differentiation: Induce erythroid differentiation using established protocols (e.g., addition of erythropoietin, stem cell factor, IL-3, and hemin for K562 cells).
-
DHA Treatment: At specific time points corresponding to different stages of erythroid development (e.g., pro-erythroblast, basophilic erythroblast), add varying concentrations of DHA to the culture medium.[1][3]
-
Assessment of Differentiation: After a defined incubation period (e.g., 24-72 hours), assess erythroid differentiation using the following methods:
-
Morphological Analysis: Perform cytospins and stain with May-Grünwald-Giemsa to observe cell morphology.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against erythroid-specific surface markers, such as Glycophorin A (CD235a) and Transferrin Receptor (CD71).
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of globin genes (e.g., γ-globin, α-globin).[1][2]
-
-
Cell Cycle and Apoptosis Analysis:
-
Cell Cycle: Fix cells, stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1][2]
-
Apoptosis: Use an Annexin V/Propidium Iodide staining kit and flow cytometry to quantify early and late apoptotic cells.[1][2]
-
Protocol 2: Measurement of Oxidative Stress in Erythrocytes
-
Sample Preparation: Obtain fresh erythrocytes from whole blood by centrifugation and washing with a buffered saline solution.
-
DHA Incubation: Incubate the red blood cells with various concentrations of DHA for a specified period.
-
Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. Measure the fluorescence intensity using a plate reader or flow cytometer.
-
Glutathione (GSH) Assay: Lyse the erythrocytes and measure the concentration of reduced glutathione using a commercially available kit, often based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Antioxidant Enzyme Activity Assays: Prepare cell lysates and measure the activity of catalase and glutathione peroxidase (GPx) using commercially available assay kits that typically measure the breakdown of a substrate by the enzyme.[4]
-
Lipid Peroxidation Assay: Quantify lipid peroxidation by measuring the levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) in the cell lysate using colorimetric or ELISA-based assays.[5]
Visualizations
Caption: DHA inhibits early erythroid differentiation.
Caption: Mechanism of DHA-induced oxidative stress.
Caption: Monitoring for delayed hemolytic anemia.
References
- 1. This compound inhibits the human erythroid cell differentiation by altering the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on the antioxidant capacity of P. falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Micromolar this compound Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Case Report: Autoimmune Hemolysis Anemia After this compound and Piperaquine for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Case Report: Autoimmune Hemolysis Anemia After this compound and Piperaquine for Uncomplicated Plasmodium falciparum Malaria [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of artemether on hematological parameters of healthy and uninfected adult Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 28-Day Repeated Dose Toxicity and Toxicokinetics Study on this compound (DHA) in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thescipub.com [thescipub.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 18. Metabolite Profiling of this compound in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Metabolite Profiling of this compound in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE [frontiersin.org]
- 20. Declining Concentrations of this compound in Plasma during 5-Day Oral Treatment with Artesunate for Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pharmacological Modeling for Dihydroartemisinin (DHA) Dose Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the pharmacological modeling of Dihydroartemisinin (B1670584) (DHA) for dose optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during experimental design, model development, and data analysis.
1. Model Selection & Development
-
Q1: Which pharmacokinetic (PK) model structure is most appropriate for DHA?
-
A: The choice of model depends on the richness of your data. For plasma concentration data, one- or two-compartment models are most common for DHA.[1][2] A one-compartment model often suffices, but a two-compartment model can provide a better fit if peripheral distribution is significant.[1] For absorption, especially from oral administration of its prodrug artesunate (B1665782), a transit-compartment model is frequently superior to a simple first-order absorption model.[2][3]
-
-
Q2: When should I consider using a Physiologically-Based Pharmacokinetic (PBPK) model?
-
A: PBPK models are valuable when you need to predict tissue-specific concentrations of DHA, which is crucial for evaluating efficacy and toxicity at the site of action.[4][5][6] These models integrate system-specific data (e.g., blood flow, tissue volumes) with drug-specific parameters to simulate the disposition of DHA and its parent compounds like artesunate.[7][8] They are particularly useful for extrapolating between species or to special populations where clinical data is sparse.
-
-
Q3: My model is failing to converge in NONMEM/Monolix. What are the common causes and solutions?
-
A: Convergence issues are common and can stem from several sources:
-
Over-parameterization: The model may be too complex for the available data. Try simplifying the model by fixing some parameters to literature values, removing non-significant random effects (omega values), or reducing the number of compartments.
-
Poor Initial Estimates: The starting values for your parameters (THETAs, OMEGAs, SIGMAs) might be too far from the optimal solution. Use literature-derived values or a simpler model to get better initial estimates.
-
Data Issues: Sparse sampling times, especially around the absorption phase or peak concentration, can make it difficult for the software to estimate parameters accurately. Ensure your data can support the model's complexity.
-
Model Misspecification: The underlying structural or statistical model may not be appropriate for the data. Re-evaluate your assumptions about absorption, distribution, and error structure.
-
-
-
Q4: How do I model the pharmacodynamics (PD) of DHA against Plasmodium falciparum?
-
A: A common approach is to use a sigmoidal Emax model to link DHA concentration to the parasite killing rate.[3] This model describes the maximum effect (Emax) and the concentration at which 50% of the maximum effect is achieved (EC50). To account for potential artemisinin (B1665778) resistance, a mixture model can be implemented to differentiate between sensitive and resistant parasite populations within the study group.[3][9]
-
2. Data Handling & Covariate Analysis
-
Q5: How should I handle concentration data that is Below the Limit of Quantification (BLQ)?
-
A: Simply excluding BLQ data can bias your parameter estimates. Several methods exist:
-
M3/M4 Method (NONMEM): This involves treating BLQ data as censored observations and calculating the likelihood of the observation being between zero and the quantification limit. This is statistically robust but can be complex to implement in the control stream.[10]
-
Monolix Approach: Monolix provides a user-friendly graphical interface for handling censored data. You simply need a column in your dataset to flag the BLQ values, and Monolix handles the likelihood calculation automatically.[11]
-
Imputation: Replacing BLQ values with a constant (e.g., LLOQ/2) is a simpler but less accurate method that is generally discouraged.
-
-
-
Q6: What are the most significant covariates to test in a population PK model for DHA?
-
A: Based on published models, the following covariates are often significant and should be investigated:
-
Body Weight: This is a critical covariate, especially in pediatric populations, and typically influences clearance and volume of distribution parameters.[12]
-
Parasite Density: High initial parasite loads have been associated with changes in drug absorption.[3]
-
Pregnancy: Physiological changes during pregnancy can alter drug disposition, although some studies have found similar parasite clearance times between pregnant and non-pregnant women.[2]
-
Age: Particularly important when modeling data from infants and young children due to maturation of drug-metabolizing enzymes and elimination pathways.[13]
-
-
3. Experimental Design
-
Q7: I am designing a new clinical study. What are the key considerations for an effective PK sampling schedule?
-
A: An optimal sampling schedule is crucial for reliable parameter estimation.
-
Characterize Absorption: Collect multiple samples during the expected absorption phase (e.g., 0.5, 1, 1.5, 2 hours post-dose) to accurately estimate the absorption rate constant (Ka) or transit parameters.
-
Capture the Peak (Cmax): Ensure you have samples around the expected time of maximum concentration.
-
Define Elimination: Collect at least 3-4 samples during the elimination phase to accurately estimate the elimination half-life. Given DHA's short half-life (~1-2 hours), these samples should be taken within the first 8-12 hours post-dose.[2]
-
Rich vs. Sparse Sampling: If feasible, use rich sampling in a subset of subjects to build a robust base model. Sparse sampling (e.g., 2-3 samples per subject) can then be used for larger patient groups in later-phase studies.
-
-
Quantitative Data Summary
The following tables summarize typical pharmacokinetic parameters for DHA from published literature. These values can serve as a reference or as initial estimates for model development.
Table 1: Population Pharmacokinetic Parameters of this compound in Adults
| Parameter | Description | Typical Value | Unit | Reference(s) |
|---|---|---|---|---|
| CL/F | Apparent Oral Clearance | 1.1 - 2.9 | L/h/kg | [2] |
| V/F | Apparent Volume of Distribution | 1.5 - 3.8 | L/kg | [2] |
| t½ | Terminal Elimination Half-life | 0.83 - 1.9 | hours | [2] |
| Ka | First-order Absorption Rate Constant | Highly variable; often modeled with transit compartments | - |[2][3] |
Table 2: Pharmacokinetic Parameters of this compound in a Murine Model (Intraperitoneal Dosing)
| Parameter | Condition | Value | Unit | Reference(s) |
|---|---|---|---|---|
| Half-life (t½) | Malaria-infected | 25 | min | [14] |
| Control | 19 | min | [14] | |
| CL/F | Malaria-infected | 61.3 | L/hr/kg | [14] |
| Control | 50.9 | L/hr/kg | [14] | |
| V/F | Malaria-infected | 36.3 | L/kg | [14] |
| | Control | 23.0 | L/kg |[14] |
Experimental Protocols
Protocol: Population Pharmacokinetic/Pharmacodynamic (PK/PD) Study of DHA in Patients with Uncomplicated Malaria
-
Study Design:
-
An open-label, single-arm study in patients diagnosed with uncomplicated P. falciparum malaria.
-
Recruit patients according to predefined inclusion/exclusion criteria (e.g., age, weight, parasite density).
-
-
Dosing Regimen:
-
Sample Collection:
-
Pharmacokinetic (PK) Sampling: Collect venous or capillary blood samples in appropriate anticoagulant tubes (e.g., EDTA or heparin). A typical rich sampling schedule post-first dose would be: pre-dose (0 h), and at 0.5, 1, 2, 4, 6, 8, and 12 hours.[3]
-
Pharmacodynamic (PD) Sampling: Collect blood smears for parasite density measurement at baseline and at regular intervals (e.g., every 12 hours) until two consecutive negative readings are obtained.[9]
-
-
Sample Processing and Bioanalysis:
-
Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Quantify DHA concentrations in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) should be sufficiently low to capture the terminal elimination phase (e.g., 2.0 ng/mL).[2]
-
Determine parasite density from blood smears using microscopy, counting the number of parasites per microliter of blood.
-
-
Data Analysis:
-
Use nonlinear mixed-effects modeling software (e.g., NONMEM, Monolix) to perform the population PK/PD analysis.
-
Develop a structural PK model (e.g., one-compartment with transit absorption) to describe the time course of DHA concentrations.
-
Develop a PD model (e.g., sigmoidal Emax) to link DHA exposure to the parasite clearance rate.
-
Perform a covariate analysis to identify patient factors that explain inter-individual variability in PK and PD parameters.
-
Validate the final model using techniques like Visual Predictive Checks (VPCs) and bootstrap analysis.
-
Visualizations
Logical and Experimental Workflows
Caption: A typical workflow for a population PK/PD modeling and simulation study.
Troubleshooting Model Convergence
References
- 1. Population pharmacokinetics and electrocardiographic effects of this compound–piperaquine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic and Pharmacodynamic Modeling of Artemisinin Resistance in Southeast Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting the Disposition of the Antimalarial Drug Artesunate and Its Active Metabolite this compound Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Predicting the Disposition of the Antimalarial Drug Artesunate and Its Active Metabolite this compound Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. page-meeting.org [page-meeting.org]
- 10. NONMEM Tutorial Part I: Description of Commands and Options, With Simple Examples of Population Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. monolixsuite.slp-software.com [monolixsuite.slp-software.com]
- 12. Population Pharmacokinetics and Pharmacodynamics of Piperaquine in Children With Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.malariaworld.org [media.malariaworld.org]
- 14. Pharmacokinetics of this compound in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dihydroartemisinin vs. Artesunate: A Comparative Guide to Efficacy in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer efficacy of two key artemisinin (B1665778) derivatives, Dihydroartemisinin (DHA) and Artesunate (B1665782) (ART). It synthesizes experimental data on their comparative cytotoxicity, mechanisms of action, and the signaling pathways they modulate.
Artemisinin, a sesquiterpene lactone, and its semi-synthetic derivatives are well-established antimalarial drugs that have garnered significant attention for their selective cytotoxicity against cancer cells.[1] Their anticancer activity is primarily attributed to the endoperoxide bridge within their structure, which reacts with intracellular iron to generate cytotoxic reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1][2][3] this compound (DHA) is the active metabolite of artemisinin and its derivatives, while Artesunate (ART) is a water-soluble hemisuccinate derivative of DHA.[4][5] Preclinical studies consistently demonstrate that these semi-synthetic derivatives exhibit superior anticancer potency compared to the parent compound, artemisinin.[1][6]
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for DHA and ART across various human cancer cell lines, illustrating their potent cytotoxic effects. In direct comparisons, DHA is often shown to be more potent than artemisinin.[6]
Table 1: IC50 Values (µM) in Breast Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | MCF-7 | 24h | 129.1 | [1][6] |
| Artesunate | MCF-7 | 24h | 83.28 | [1][6] |
| this compound | MDA-MB-231 | 24h | 62.95 |[6] |
Table 2: IC50 Values (µM) in Lung Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | PC9 | 48h | 19.68 | [6] |
| This compound | NCI-H1975 | 48h | 7.08 | [6] |
| This compound | A549 | Not Specified | >100 | [7] |
| Artesunate | A549 | Not Specified | ~60 |[7] |
Table 3: IC50 Values (µM) in Liver Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | HepG2 | 24h | 40.2 | [6] |
| This compound | Hep3B | 24h | 29.4 | [6] |
| This compound | Huh7 | 24h | 32.1 | [6] |
| this compound | PLC/PRF/5 | 24h | 22.4 |[6] |
Mechanisms of Action
Both DHA and ART share a primary mechanism of action centered on iron-dependent generation of ROS, which induces various forms of cell death.[2][3][8] However, their effects cascade through multiple cellular processes.
-
Induction of Apoptosis: Both compounds are potent inducers of apoptosis. They typically activate the intrinsic (mitochondrial) pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[9][10][11]
-
Cell Cycle Arrest: DHA and ART frequently cause cell cycle arrest, most commonly at the G0/G1 or G1 phase.[4][12] This is often associated with the downregulation of key regulatory proteins like CDK4 and Cyclin D1.[12]
-
Inhibition of Angiogenesis: DHA has been shown to possess anti-angiogenic effects, mediated by the inhibition of pathways like NF-κB and its downstream targets, including VEGF.[13]
-
Inhibition of Aerobic Glycolysis: A study on non-small cell lung cancer (NSCLC) demonstrated that both DHA and ART can inhibit aerobic glycolysis by suppressing the ERK/c-Myc signaling pathway, showcasing comparable anti-cancer growth roles.[14]
The relationship and shared effects of these compounds are illustrated below.
Modulation of Signaling Pathways
DHA and ART exert their anticancer effects by modulating a complex network of intracellular signaling pathways. A primary consequence of ROS generation is the induction of the mitochondrial apoptosis pathway.
Both DHA and Artesunate have been shown to inhibit critical survival pathways in cancer cells, including STAT3, c-Myc, and PI3K/Akt/mTOR signaling.[9][14][15][16] For instance, DHA has been found to restrict the expression of receptor tyrosine kinase-like orphan receptor 1 (ROR1), which in turn diminishes the phosphorylation and activation of STAT3 in NSCLC cells.[15] Similarly, Artesunate can inhibit the PI3K/Akt/mTOR pathway in hepatocellular carcinoma.[16]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer efficacy of DHA and ART.
Cell Viability Assay (MTT Assay for IC50 Determination)
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50).[1]
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in 96-well plates and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of DHA or ART. Include an untreated control group (vehicle, e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration using non-linear regression analysis.[1]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Culture and Treatment: Culture cells to a suitable confluency and treat them with the desired concentrations of the compounds for the chosen duration.[1]
-
Cell Harvesting: Collect both adherent (using trypsin) and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension to pellet the cells.[1]
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[1]
-
Staining: Add Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells, thus marking late apoptotic/necrotic cells) to the cell suspension.[1]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the stained cells using a flow cytometer. The results allow for the quantification of different cell populations: Annexin V-/PI- (live), Annexin V+/PI- (early apoptotic), and Annexin V+/PI+ (late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Treat cells with DHA or ART as described previously.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight. This permeabilizes the cells.
-
Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A (to ensure only DNA is stained).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[1]
A typical workflow for these in vitro experiments is visualized below.
Conclusion
Both this compound and Artesunate are potent anticancer agents that demonstrate significantly greater efficacy than the parent compound, artemisinin. They share a core mechanism of inducing iron-dependent ROS production, which leads to apoptosis and cell cycle arrest through the modulation of multiple, critical signaling pathways. While their potencies can vary depending on the specific cancer cell line, both compounds show comparable and robust anti-tumor activity in preclinical models.[14] Their ability to inhibit key cancer survival pathways like PI3K/Akt, STAT3, and c-Myc underscores their potential as standalone or combination therapies, warranting further investigation in clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. drpress.org [drpress.org]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor mechanism of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 10. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]
- 12. Anticancer Activity of Artemisinin and its Derivatives | Anticancer Research [ar.iiarjournals.org]
- 13. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 14. This compound and artesunate inhibit aerobic glycolysis via suppressing c-Myc signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits tumor progress via blocking ROR1-induced STAT3-activation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progress on the study of the anticancer effects of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Dihydroartemisinin and artemether pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two critical artemisinin-based antimalarial agents: Dihydroartemisinin (B1670584) (DHA) and Artemether (B1667619). The information herein is supported by experimental data to aid in research and development efforts.
Core Pharmacokinetic Parameters: A Tabular Comparison
The following table summarizes the key pharmacokinetic parameters for this compound and Artemether, compiled from various studies. These values represent a general range and can vary based on the study population, route of administration, and analytical methods.
| Pharmacokinetic Parameter | This compound (DHA) | Artemether | References |
| Time to Peak Plasma Concentration (Tmax) | ~1.69 ± 0.59 hours | ~1.56 ± 0.68 hours | [1] |
| Peak Plasma Concentration (Cmax) | ~126 ± 46 ng/mL | ~184 ± 100 ng/mL | [1] |
| Elimination Half-life (t½) | ~0.83 - 2.8 hours | ~1 - 4 hours | [1][2][3][4] |
| Apparent Volume of Distribution (Vd/F) | ~1.5 - 3.8 L/kg; ~702 ± 220 L | ~666 ± 220 L | [1][3][5] |
| Apparent Oral Clearance (CL/F) | ~1.1 - 2.9 L/h/kg; ~269 ± 57 L/hr | ~2.6 - 10 L/h/kg; ~257 ± 140 L/hr | [1][2][3][5] |
| Protein Binding | ~43% | ~95.4% | [6][7] |
| Primary Metabolites | Inactive glucuronide conjugates | This compound (active) | [8][9] |
| Primary Metabolic Enzymes | UGT1A9, UGT2B7 | CYP3A4, CYP3A5 | [8][10] |
Metabolic Pathways and Bioactivation
Artemether is a prodrug that is rapidly metabolized in the body to its biologically active form, this compound. This metabolic conversion is a critical step in its mechanism of action.
Artemether Metabolism to this compound
Artemether is primarily demethylated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver to form DHA.[6][8] DHA is responsible for the potent antimalarial activity of artemether.[9] To a lesser extent, CYP2B6 may also be involved in the metabolism of artemether.[10]
This compound Metabolism and Excretion
This compound itself is further metabolized into inactive glucuronide conjugates by UDP-glucuronosyltransferases (UGTs), primarily UGT1A9 and UGT2B7.[8] These water-soluble metabolites are then excreted from the body in urine and feces.[8]
The following diagram illustrates the metabolic conversion of Artemether to this compound and its subsequent inactivation.
Experimental Protocols: A General Overview
The pharmacokinetic parameters presented in this guide are typically determined through clinical studies involving healthy volunteers or patients with malaria. A generalized experimental workflow for such a study is outlined below.
Subject Enrollment and Dosing
Healthy adult volunteers or patients diagnosed with uncomplicated malaria are enrolled after providing informed consent. Subjects receive a standardized dose of either this compound (often in combination with a partner drug like piperaquine) or Artemether (commonly in combination with lumefantrine).
Blood Sampling
Serial blood samples are collected at predetermined time points before and after drug administration. Typical time points include 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
Plasma Processing and Storage
Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Plasma concentrations of the parent drug (Artemether or DHA) and its major metabolite (DHA in the case of Artemether administration) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][11] This technique offers high sensitivity and specificity for the accurate measurement of drug concentrations in biological matrices.
Pharmacokinetic Analysis
The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic models to determine the key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, Vd/F, and CL/F.[1]
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of these compounds.
Comparative Discussion
Absorption and Distribution: Both Artemether and this compound are rapidly absorbed after oral administration, reaching peak plasma concentrations within approximately 1.5 to 2 hours.[1] Artemether is more lipophilic and exhibits a higher degree of plasma protein binding compared to DHA.[6][7] The apparent volume of distribution for both compounds is large, indicating extensive distribution into tissues.
Metabolism and Elimination: The most significant pharmacokinetic difference lies in their metabolic pathways. Artemether is a prodrug that relies on hepatic CYP3A4/5 for conversion to the active DHA.[8] This conversion is rapid, and the elimination half-life of artemether is short.[2] DHA has a similarly short elimination half-life and is inactivated via glucuronidation.[3][8] The rapid clearance of both compounds necessitates their use in combination with longer-acting partner drugs to ensure complete parasite clearance and prevent recrudescence.
Auto-induction: Repeated administration of artemisinin (B1665778) derivatives, including artemether, can induce the activity of CYP enzymes, leading to an increase in their own clearance.[8] This auto-induction can result in lower plasma concentrations of the drug upon subsequent doses.
References
- 1. Pharmacokinetics of artemether and this compound in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics and Pharmacodynamics of Artemether and Lumefantrine during Combination Treatment in Children with Uncomplicated Falciparum Malaria in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemether - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics of artemisinin-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of this compound-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin's Anticancer Efficacy in Xenograft Models: A Comparative Analysis
For Immediate Release
Comprehensive Guide Validates Anticancer Effects of Dihydroartemisinin (B1670584) Across Multiple Xenograft Models
[City, State] – [Date] – A new in-depth comparison guide has been published, providing a comprehensive overview of the anticancer effects of this compound (DHA) in various preclinical xenograft models. This guide, tailored for researchers, scientists, and drug development professionals, offers a detailed analysis of DHA's efficacy in pancreatic, lung, breast, and colon cancer models, supported by experimental data and detailed protocols.
DHA, a semi-synthetic derivative of artemisinin, has demonstrated significant potential as an anticancer agent. This guide synthesizes findings from multiple studies to present a clear and objective comparison of its performance, facilitating informed decisions in preclinical research and drug development.
Pancreatic Cancer Xenograft Models
In preclinical studies involving pancreatic cancer, DHA has been shown to significantly inhibit tumor growth. Administration of DHA in xenograft models using human pancreatic cancer cell lines like BxPC-3 and AsPC-1 has resulted in a dose-dependent reduction in tumor volume.[1] The underlying mechanisms are attributed to the induction of cell cycle arrest and apoptosis, potentially through the inhibition of the NF-κB signaling pathway.[2][3] Furthermore, DHA has been observed to suppress angiogenesis in pancreatic tumors by targeting the NF-κB pathway.[4]
Quantitative Analysis of DHA Efficacy in Pancreatic Cancer Xenograft Models
| Cell Line | Animal Model | DHA Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| BxPC-3 | Nude BALB/c mice | 25, 50, 75 mg/kg/day (i.p.) | 21 days | Dose-dependent inhibition | [1] |
| AsPC-1 | - | - | - | Data not specified | [2] |
Experimental Protocol: Pancreatic Cancer Xenograft Model
Human pancreatic cancer cells (BxPC-3) are cultured and subsequently injected subcutaneously into the right flank of nude BALB/c mice.[1] Tumor growth is monitored regularly. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. DHA is administered intraperitoneally at specified dosages for the duration of the study.[1] Tumor volume is measured periodically to assess the treatment's efficacy. At the end of the experiment, tumors are excised for further analysis, including immunohistochemistry for proliferation markers like Ki-67 and apoptosis evaluation using TUNEL staining.[1]
Lung Cancer Xenograft Models
In non-small cell lung cancer (NSCLC) xenograft models using the A549 cell line, DHA has demonstrated inhibitory effects on tumor growth. Studies have shown that DHA can induce apoptosis and inhibit the proliferation of A549 cells.
Quantitative Analysis of DHA Efficacy in Lung Cancer Xenograft Models
| Cell Line | Animal Model | DHA Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| A549 | Nude mice | Data not specified | Data not specified | Significant inhibition | [5] |
Experimental Protocol: Lung Cancer Xenograft Model
Breast Cancer Xenograft Models
DHA has shown promise in preclinical models of breast cancer, particularly in triple-negative breast cancer (TNBC) using the MDA-MB-231 cell line. When used in combination with conventional chemotherapy drugs like doxorubicin, DHA has been found to enhance the therapeutic effect, leading to a significant reduction in tumor size.[7]
Quantitative Analysis of DHA Efficacy in Breast Cancer Xenograft Models
| Cell Line | Animal Model | DHA Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| MDA-MB-231 | nu/nu mice | Diet with 20g DHA/100g diet + 5 mg/kg Doxorubicin (2x/week) | 4 weeks | 50% smaller tumors (DHA + DOX vs. control) | [7] |
Experimental Protocol: Breast Cancer Xenograft Model
Female nu/nu mice are inoculated with MDA-MB-231 breast cancer cells.[7] Once tumors are established, mice are randomly assigned to different dietary and treatment groups. For instance, one group might receive a diet supplemented with DHA, with or without concurrent injections of a chemotherapeutic agent like doxorubicin.[7] Tumor growth is monitored throughout the treatment period.[7]
Colon Cancer Xenograft Models
In colon cancer xenograft models using cell lines such as HCT116, DHA has been shown to possess potent growth-inhibitory effects.[8] Treatment with DHA has been observed to significantly reduce tumor growth in a dose-dependent manner.[8] The anticancer activity of DHA in colon cancer is linked to the induction of apoptosis and the upregulation of PPARγ expression.[9]
Quantitative Analysis of DHA Efficacy in Colon Cancer Xenograft Models
| Cell Line | Animal Model | DHA Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| HCT116 | Nude mice | 15, 45 mg/kg | Started on day 18 | Significant reduction in tumor growth | [8] |
| SW948 | Mice | 20 mg/kg | 30 days | Significant inhibition of tumor formation | [9] |
Experimental Protocol: Colon Cancer Xenograft Model
Human colon carcinoma HCT116 cells are injected subcutaneously into the flank of nude mice.[8] Once the tumors reach a certain volume, the mice are randomized into control and DHA-treated groups.[8] DHA is administered, for example, intraperitoneally, and tumor volumes are measured regularly.[8] At the end of the study, tumors are excised, weighed, and may be subjected to immunohistochemistry to analyze protein expression.[8]
Key Signaling Pathways Modulated by this compound
The anticancer effects of DHA are mediated through its influence on various signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis.
PI3K/Akt/mTOR Pathway: DHA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in many cancers and plays a central role in cell growth and survival.[10] Inhibition of this pathway by DHA can lead to decreased cell proliferation and induction of apoptosis.
References
- 1. This compound inhibits growth of pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits angiogenesis in pancreatic cancer by targeting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Treatment with DHA Modifies the Response of MDA-MB-231 Breast Cancer Cells and Tumors from nu/nu Mice to Doxorubicin through Apoptosis and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is potential therapeutics for treating late-stage CRC by targeting the elevated c-Myc level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin's Synergistic Strike: A Comparative Guide to its Combination with Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydroartemisinin (B1670584) (DHA) in combination with various chemotherapy drugs, supported by experimental data. Discover the synergistic effects that are paving the way for more effective cancer treatment strategies.
This compound (DHA), a semi-synthetic derivative of artemisinin, has long been a potent anti-malarial agent.[1] Beyond this primary application, a growing body of research has illuminated its significant anti-cancer properties.[1][2] Studies have consistently shown that DHA can inhibit tumor growth, induce programmed cell death (apoptosis), and curb metastasis across a range of cancer types.[2][3][4] Notably, when combined with traditional chemotherapy drugs, DHA exhibits a powerful synergistic effect, enhancing the efficacy of these treatments and in some cases, overcoming drug resistance.[3] This guide delves into the synergistic effects of DHA with key chemotherapy drugs, presenting comparative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Efficacy
The combination of DHA with various chemotherapeutic agents has demonstrated a significant enhancement in anti-tumor activity compared to monotherapy. The following tables summarize the quantitative data from key in vitro and in vivo studies.
In Vitro Synergistic Effects
| Chemotherapy Drug | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Doxorubicin (B1662922) | Breast Cancer | MCF-7, MDA-MB-231 | Significant synergistic anti-proliferative effect. Increased apoptosis compared to single-drug treatment.[5] Combination treatment with 50 μmol/L DHA and 0.5 μmol/L Doxorubicin enhanced inhibition of cell proliferation and apoptosis in MDA-MB-231 cells.[6] | [5][6] |
| Cisplatin (B142131) | Pancreatic Cancer | PANC-1, SW1990 | DHA effectively optimized the antitumor activity of cisplatin (DDP), significantly reducing its effective concentrations. The combination dramatically impaired mitochondrial homeostasis and suppressed proliferation.[7] | [7] |
| Cisplatin | Ovarian Cancer | SKOV3, OVCAR3 | DHA significantly potentiated cisplatin cytotoxicity in both cell lines.[8] | [8] |
| Gemcitabine (B846) | Pancreatic Cancer | BxPC-3, PANC-1 | Combination treatment resulted in proliferative inhibition rates of up to 81.1% in BxPC-3 and 76.5% in Panc-1 cells, and apoptosis rates of up to 53.6% and 48.3% respectively, significantly higher than gemcitabine alone.[9] | [9][10] |
| Carboplatin (B1684641) | Ovarian Cancer | A2780, OVCAR-3 | DHA in combination with carboplatin showed greater inhibition on the growth of ovarian cancer cells.[3] This combination enhanced the therapeutic effects by increasing apoptosis.[11] | [3][11] |
| 5-Fluorouracil (5-FU) | Gastric Cancer | N/A | DHA synergistically inhibited the growth of gastric cancer cells by enhancing the pro-apoptotic effect of 5-FU.[1] | [1] |
In Vivo Synergistic Effects
| Chemotherapy Drug | Cancer Type | Animal Model | Key Findings | Reference(s) |
| Gemcitabine | Pancreatic Cancer | Nude mice with BxPC-3 xenografts | The tumor volume in the combined treatment group was 262 ± 37 mm³, significantly smaller than the gemcitabine-only group (384 ± 56 mm³). The apoptosis index was also significantly higher in the combination group (50 ± 4%) compared to the gemcitabine group (25 ± 3%).[9] | [9][10] |
| Carboplatin | Ovarian Cancer | Ovarian A2780 and OVCAR-3 xenograft tumor models | The combination of DHA and carboplatin demonstrated enhanced anti-tumor effects in vivo.[3][11] | [3][11] |
| Doxorubicin | Primary Effusion Lymphoma | BCBL-1 xenograft mice | DHA treatment inhibited the growth of primary effusion lymphoma cells in vivo.[12] | [12] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on the synergistic effects of DHA and chemotherapy.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with varying concentrations of DHA, the chemotherapy drug, or a combination of both for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Apoptosis Analysis (Flow Cytometry)
Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: Cells are treated with DHA, the chemotherapy drug, or the combination for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific protein expression levels.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The synergistic effects of DHA with chemotherapy are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and drug resistance.
DHA and Gemcitabine in Pancreatic Cancer
In pancreatic cancer, gemcitabine treatment can paradoxically lead to the activation of the NF-κB signaling pathway, which promotes cell survival and drug resistance.[10][13] DHA has been shown to counteract this effect by inhibiting gemcitabine-induced NF-κB activation.[9][10][13] This leads to the downregulation of NF-κB target genes that are involved in cell proliferation (c-myc, cyclin D1) and apoptosis inhibition (Bcl-2, Bcl-xL), thereby enhancing the anti-tumor effect of gemcitabine.[10][13]
References
- 1. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring combinations of this compound for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 5. Synergistic anti-cancer activity of the combination of this compound and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [this compound enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DHA exhibits synergistic therapeutic efficacy with cisplatin to induce ferroptosis in pancreatic ductal adenocarcinoma via modulation of iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHA but not AA Enhances Cisplatin Cytotoxicity in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Experimental study of the function and mechanism combining this compound and gemcitabine in treating pancreatic cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induced Apoptosis and Synergized With Chemotherapy in Pleural Effusion Lymphoma Cells | Anticancer Research [ar.iiarjournals.org]
- 13. This compound inactivates NF-kappaB and potentiates the anti-tumor effect of gemcitabine on pancreatic cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin Cross-Resistance: A Comparative Guide for Drug Development Professionals
An objective analysis of dihydroartemisinin's cross-resistance profile in drug-resistant Plasmodium falciparum, supported by experimental data and detailed methodologies.
The emergence and spread of artemisinin (B1665778) resistance in Plasmodium falciparum, the deadliest malaria parasite, poses a significant threat to global malaria control and elimination efforts. This compound (B1670584) (DHA), the active metabolite of all artemisinin derivatives, is a cornerstone of artemisinin-based combination therapies (ACTs). Understanding the cross-resistance profile of DHA—the phenomenon where resistance to one drug confers resistance to another—is critical for the development of new antimalarial agents and for optimizing current treatment strategies. This guide provides a comparative analysis of DHA's efficacy against various drug-resistant parasite strains, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of In Vitro Drug Susceptibility
The cross-resistance profile of DHA has been extensively studied in vitro. Parasite lines with induced resistance to DHA often exhibit decreased susceptibility to other antimalarial drugs. The following table summarizes the 50% inhibitory concentrations (IC50) of various antimalarials against DHA-sensitive and DHA-resistant P. falciparum strains. The data reveals that DHA-resistant clones (DHA1 and DHA2), derived from the Dd2 strain, show significantly increased IC50 values not only for DHA and its parent compound artemisinin but also for other commonly used antimalarials like mefloquine (B1676156) and quinine.[1] This indicates a concerning pattern of cross-resistance that can compromise the efficacy of partner drugs used in ACTs.
| Antimalarial Drug | Dd2 (DHA-Sensitive) IC50 (nM) | DHA1 (DHA-Resistant) IC50 (nM) | DHA2 (DHA-Resistant) IC50 (nM) | Fold Increase in Resistance (DHA1 vs Dd2) | Fold Increase in Resistance (DHA2 vs Dd2) |
| This compound (DHA) | 7.6 ± 1.1 | 243 ± 21 | 196 ± 18 | ~32 | ~26 |
| Artemisinin (ART) | 4.5 ± 0.8 | 112 ± 15 | 95 ± 11 | ~25 | ~21 |
| Mefloquine (MQ) | 35 ± 5 | 115 ± 12 | 102 ± 9 | ~3.3 | ~2.9 |
| Quinine (QN) | 210 ± 25 | 580 ± 45 | 510 ± 38 | ~2.8 | ~2.4 |
| Chloroquine (CQ) | 85 ± 9 | 150 ± 18 | 135 ± 15 | ~1.8 | ~1.6 |
| Atovaquone (ATQ) | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.4 ± 0.3 | ~1.3 | ~1.2 |
Table 1: Comparative IC50 values of various antimalarial drugs against DHA-sensitive (Dd2) and DHA-resistant (DHA1, DHA2) P. falciparum strains. Data is presented as mean ± standard deviation. The fold increase in resistance is calculated by dividing the IC50 of the resistant strain by the IC50 of the sensitive parent strain.[1]
Molecular Mechanisms of this compound Resistance and Cross-Resistance
The primary molecular marker for artemisinin resistance is mutations in the Kelch13 (K13) protein.[2][3] These mutations are associated with a reduced rate of parasite clearance in patients. The prevailing hypothesis is that K13 mutations lead to a decrease in the degradation of P. falciparum phosphatidylinositol-3-kinase (PfPI3K), resulting in elevated levels of phosphatidylinositol-3-phosphate (PI3P).[4][5] This increase in PI3P is thought to enhance the parasite's ability to withstand the oxidative stress induced by artemisinin activation.
Furthermore, studies have shown that amplification of the P. falciparum multidrug resistance protein 1 (pfmdr1) gene is associated with in vitro DHA resistance.[1] This amplification can contribute to cross-resistance with other antimalarials, such as mefloquine and quinine.[1]
Figure 1: Signaling pathway of artemisinin resistance.
Experimental Protocols
In Vitro Drug Susceptibility Assay (SYBR Green I-based Method)
The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[6][7][8][9][10] This method measures the proliferation of parasites by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
96-well microtiter plates (pre-dosed with serial dilutions of antimalarial drugs)
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Preparation: Synchronized ring-stage parasites are diluted to a parasitemia of 0.5% in complete culture medium at a 2% hematocrit.
-
Drug Plate Inoculation: 200 µL of the parasite suspension is added to each well of the pre-dosed 96-well plates.
-
Incubation: Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: 100 µL of SYBR Green I lysis buffer is added to each well. The plates are then incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental workflow for the SYBR Green I-based assay.
In Vitro Selection of this compound-Resistant Parasites
The generation of drug-resistant parasite lines in the laboratory is a crucial tool for studying resistance mechanisms.
Procedure:
-
Initial Exposure: A drug-sensitive parasite line (e.g., Dd2) is cultured in the continuous presence of a low concentration of DHA (e.g., equivalent to the IC50).
-
Stepwise Increase in Drug Pressure: Once the parasites adapt and resume growth, the DHA concentration is incrementally increased. This process is repeated over several months.
-
Clonal Selection: After achieving a high level of resistance, single parasite clones are isolated by limiting dilution to ensure a genetically homogenous population for further characterization.
This guide provides a snapshot of the current understanding of DHA cross-resistance. Continuous monitoring of drug efficacy and further research into the molecular mechanisms of resistance are essential to combat the threat of antimalarial drug resistance and to guide the development of the next generation of antimalarial therapies.
References
- 1. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. Molecular markers of this compound-piperaquine resistance in northwestern Thailand | springermedizin.de [springermedizin.de]
- 4. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researchers identify molecular mechanism responsible for making malaria parasites drug-resistant | News | Notre Dame News | University of Notre Dame [news.nd.edu]
- 6. iddo.org [iddo.org]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 9. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin-Piperaquine (DHA-PPQ) Combination Therapy: A Comparative Guide for Researchers
An Objective Evaluation of a Leading Artemisinin-Based Combination Therapy for Uncomplicated Malaria
Dihydroartemisinin-piperaquine (DHA-PPQ) is a fixed-dose artemisinin-based combination therapy (ACT) widely recommended by the World Health Organization (WHO) for the treatment of uncomplicated malaria.[1] This guide provides a comprehensive comparison of DHA-PPQ with other antimalarial treatments, supported by experimental data, detailed methodologies, and visualizations of key biological and experimental processes to inform researchers, scientists, and drug development professionals.
Comparative Efficacy and Safety
DHA-PPQ has consistently demonstrated high efficacy and a favorable safety profile in numerous clinical trials across various malaria-endemic regions. Its performance in treating both Plasmodium falciparum and Plasmodium vivax malaria has been extensively evaluated against other standard ACTs and older antimalarial drugs.
Quantitative Performance Metrics
The following tables summarize key efficacy and safety outcomes from comparative clinical studies involving DHA-PPQ.
Table 1: Efficacy of DHA-PPQ vs. Other Antimalarials for Uncomplicated P. falciparum Malaria
| Comparison Drug(s) | Follow-up Duration | Key Efficacy Outcome (PCR-Corrected) | DHA-PPQ | Comparator(s) | Citation(s) |
| Artemether-Lumefantrine (AL) | 28 days | Adequate Clinical and Parasitological Response (ACPR) | 95.6% | 94.3% | [2] |
| Artemether-Lumefantrine (AL) | 42 days | Adequate Clinical and Parasitological Response (ACPR) | 100% | 98.1% | [3] |
| Artesunate-Mefloquine (AS+MQ) | 28 days | Adequate Clinical and Parasitological Response (ACPR) | 99.5% | 97.7% | [2] |
| Artesunate-Amodiaquine (AS+AQ) | 2 years | Risk of Re-infection | Increased relative risk after first malaria season | Lower relative risk in the first 6 months | [4] |
Table 2: Efficacy of DHA-PPQ vs. Other Antimalarials for Uncomplicated P. vivax Malaria
| Comparison Drug(s) | Follow-up Duration | Key Efficacy Outcome (PCR-Corrected) | DHA-PPQ | Comparator(s) | Citation(s) |
| Chloroquine (CQ) | >42-63 days | Hazard Ratio for Recurrence | More efficacious | Less efficacious (HR: 2.33) | [5] |
| Artemether-Lumefantrine (AL) | 42 days | Hazard Ratio for Recurrence | More efficacious | Less efficacious (HR: 2.07) | [5] |
| Artemether-Lumefantrine (AL) | 42 days | Adequate Clinical and Parasitological Response (ACPR) | 92.3% | 79.0% | [3] |
Table 3: Comparative Safety and Tolerability Profile
| Adverse Event | DHA-PPQ | Artemether-Lumefantrine (AL) | Artesunate-Mefloquine (AS+MQ) | Citation(s) |
| Nausea, Vomiting, Dizziness, Sleeplessness, Palpitations | Less Frequent | - | More Frequent | [1] |
| Overall Side Effects | Similar | Similar | - | [1] |
Pharmacokinetic Profile
The pharmacokinetic properties of This compound (B1670584) and piperaquine (B10710) contribute significantly to the combination's efficacy. This compound is rapidly absorbed and cleared, leading to a swift reduction in parasite biomass, while piperaquine's slow elimination provides a long prophylactic tail, preventing recrudescence and new infections.[6][7][8]
Table 4: Key Pharmacokinetic Parameters
| Parameter | This compound (DHA) | Piperaquine (PPQ) | Citation(s) |
| Time to Max. Plasma Concentration (Tmax) | 1-2 hours | ~5 hours | [9] |
| Elimination Half-life | ~1 hour | ~20-22 days | [1][9][10] |
| Apparent Volume of Distribution (V/F) | Small (~1.5-3.8 L/kg) | Very Large (~600-900 L/kg) | [10] |
| Apparent Oral Clearance (CL/F) | ~1.1-2.9 L/h/kg | ~0.90-1.4 L/h/kg | [10] |
Mechanism of Action and Resistance
The synergistic action of DHA and PPQ targets the malaria parasite through distinct mechanisms, reducing the likelihood of resistance development.
This compound (DHA): The active metabolite of artemisinin (B1665778) derivatives, DHA's antimalarial activity is dependent on its endoperoxide bridge.[11] It is activated by heme within the parasite's digestive vacuole, leading to the generation of reactive oxygen species (ROS).[8] This oxidative stress causes damage to parasite proteins and other cellular components, leading to rapid parasite killing.[7][8]
Piperaquine (PPQ): A bisquinoline, piperaquine's mechanism is thought to be similar to that of chloroquine.[1][9] It interferes with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite.[6][12][13] The accumulation of toxic heme leads to parasite death.[6]
Resistance Mechanisms: Resistance to artemisinins is primarily associated with mutations in the P. falciparum Kelch13 (PfK13) gene, which are linked to delayed parasite clearance.[9][14][15][16] Piperaquine resistance has been associated with the amplification of the plasmepsin II/III (Pfpmp2/Pfpmp3) genes.[9]
Experimental Protocols
Validation of DHA-PPQ efficacy and safety relies on standardized clinical trial methodologies, as recommended by the WHO.
Therapeutic Efficacy Study (TES) Protocol
A typical therapeutic efficacy study for uncomplicated malaria involves a prospective, single-arm or randomized controlled trial design.
-
Patient Recruitment: Patients with microscopically confirmed, uncomplicated P. falciparum or P. vivax malaria are enrolled after providing informed consent.
-
Drug Administration: A standard 3-day course of DHA-PPQ is administered, typically with the first dose supervised.[17] Dosages are weight-based.[18]
-
Follow-up: Patients are followed for 28 or 42 days.[17] Clinical and parasitological assessments are performed on scheduled days (e.g., 0, 1, 2, 3, 7, 14, 21, 28, 35, 42).
-
Outcome Classification: Treatment outcomes are classified according to WHO guidelines as Adequate Clinical and Parasitological Response (ACPR), Early Treatment Failure (ETF), Late Clinical Failure (LCF), or Late Parasitological Failure (LPF).[17]
-
Molecular Correction: PCR genotyping is used to distinguish between recrudescence (true treatment failure) and new infections.
Pharmacokinetic Study Protocol
Pharmacokinetic studies are crucial for optimizing dosing regimens.
-
Study Population: Healthy volunteers or patients with malaria are enrolled.
-
Drug Administration: A standard dose of DHA-PPQ is administered.
-
Sample Collection: Venous blood samples are collected at pre-specified time points over a period of up to 9 weeks.[19]
-
Drug Quantification: Plasma concentrations of DHA and piperaquine are quantified using methods like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[10][19]
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental or population pharmacokinetic modeling approaches.
Logical Relationships in Resistance Development
The development and spread of antimalarial drug resistance is a complex process influenced by drug pressure, parasite genetics, and transmission dynamics.
Conclusion
DHA-PPQ remains a highly effective and well-tolerated treatment for uncomplicated malaria. Its favorable pharmacokinetic profile, particularly the long half-life of piperaquine, offers a significant post-treatment prophylactic effect. However, the emergence of resistance to both artemisinin and piperaquine in some regions, particularly Southeast Asia, underscores the critical need for ongoing surveillance, rational use of ACTs, and continued research into new antimalarial agents and combination therapies. The experimental and analytical frameworks presented in this guide provide a foundation for the continued validation and monitoring of DHA-PPQ and other vital antimalarial treatments.
References
- 1. This compound‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy of artemether–lumefantrine and this compound–piperaquine for the treatment of uncomplicated malaria in Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased this compound-piperaquine protection against recurrent malaria associated with Plasmodium falciparum plasmepsin 3 copy number variation in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound-piperaquine for treatment of Plasmodium vivax malaria in endemic countries: meta-analysis of randomized controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 7. Frequently asked questions about Eurartesim® | Medicines for Malaria Venture [mmv.org]
- 8. What is Artesunate/Piperaquine used for? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperaquine - Wikipedia [en.wikipedia.org]
- 13. What is Piperaquine Phosphate used for? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Malaria: Artemisinin partial resistance [who.int]
- 17. mdpi.com [mdpi.com]
- 18. infectiousjournal.com [infectiousjournal.com]
- 19. Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin vs. Chloroquine: A Comparative Analysis of Antiviral Mechanisms
A comprehensive guide for researchers and drug development professionals on the differential effects of Dihydroartemisinin and Chloroquine (B1663885) on viral replication, supported by experimental data and detailed methodologies.
Introduction
Both this compound (DHA) and Chloroquine (CQ) are well-established antimalarial drugs that have garnered significant attention for their potential broad-spectrum antiviral activities. Their distinct mechanisms of action offer different strategies for interfering with the viral life cycle. This guide provides a detailed comparative study of DHA and CQ, focusing on their impact on viral replication, supported by experimental findings and protocols to aid researchers in their investigations.
Comparative Analysis of Antiviral Activity
The antiviral efficacy of this compound and Chloroquine has been evaluated against a range of viruses. The following tables summarize the quantitative data from various in vitro studies, providing a clear comparison of their potency.
| Drug | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 | Vero E6 | 13.31 ± 1.24 | 31.73 ± 1.83 | 2.38 ± 0.22 | [1] |
| Rabies Virus (RABV) | BSR | ~0.1 | >10 | >100 | [2] | |
| Human Cytomegalovirus (HCMV) | HFF | Not specified | Not specified | Not specified | [1][3] | |
| Zika Virus (ZIKV) | Not specified | Not specified | Not specified | Not specified | [1] | |
| Chloroquine | SARS-CoV | Vero E6 | 8.8 ± 1.2 | >100 | >11.3 | [4] |
| SARS-CoV-2 | Vero E6 | 5.47 | >100 | >18.28 | [5] | |
| Zika Virus (ZIKV) | Vero | Not specified | Not specified | Not specified | [6][7] | |
| Hepatitis C Virus (HCV) Replicon | Huh7/Rep-Feo | 0.22 | 36 | 163.6 | [8] |
Table 1: In Vitro Antiviral Activity of this compound and Chloroquine. EC50 (50% effective concentration) represents the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's therapeutic window.
Mechanisms of Action
This compound and Chloroquine interfere with viral replication through distinct molecular mechanisms.
This compound (DHA)
DHA's antiviral activity is primarily directed at the intracellular stages of the viral life cycle. Experimental evidence suggests that DHA does not directly inactivate virions or prevent their entry into host cells[2]. Instead, its primary mechanisms include:
-
Inhibition of Viral Nucleic Acid Synthesis and Transcription: Studies on Rabies Virus have shown that DHA effectively inhibits the synthesis of viral genomic RNA and the transcription of viral genes[2].
-
Modulation of Host Signaling Pathways: DHA has been shown to inhibit the NF-κB signaling pathway, which is crucial for the replication of some viruses like Human Cytomegalovirus[9][10]. It can also suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 induced by viruses like Influenza A[11][12].
-
Potential Interference with Viral Attachment: Some studies suggest that artemisinin (B1665778) and its derivatives may inhibit the binding of the SARS-CoV-2 spike protein to cellular receptors, thereby preventing viral entry[13].
Chloroquine (CQ)
Chloroquine's antiviral effects are largely attributed to its ability to accumulate in acidic intracellular organelles, such as endosomes, lysosomes, and the trans-Golgi network, leading to an increase in their pH[14][15]. This disruption of pH homeostasis interferes with several stages of the viral life cycle:
-
Inhibition of Viral Entry: Many enveloped viruses rely on a low pH environment within endosomes to trigger the fusion of the viral envelope with the endosomal membrane, allowing the release of the viral genome into the cytoplasm. By raising the endosomal pH, Chloroquine effectively blocks this pH-dependent entry step for a variety of viruses, including Coronaviruses, Flaviviruses, and Influenza virus[7][14][16][17]. Chloroquine may also inhibit viral entry by interfering with the glycosylation of the ACE2 receptor, which is used by SARS-CoV-1 and SARS-CoV-2 for cell entry[16][18].
-
Inhibition of Viral Maturation and Egress: The proper processing and maturation of viral proteins, as well as the budding of new virus particles, often require the acidic environment of the trans-Golgi network. Chloroquine's alkalinizing effect on this compartment can impair these late-stage replication events[14][16]. For instance, it can inhibit the proteolytic processing of the flavivirus prM protein and the glycosylation of the HIV gp120 envelope glycoprotein[6][14][16].
-
Inhibition of Autophagy: Some viruses exploit the cellular process of autophagy for their replication. Chloroquine is a known inhibitor of autophagic flux, as it prevents the fusion of autophagosomes with lysosomes[8][19]. This inhibition of autophagy can, in turn, suppress the replication of viruses that depend on this pathway, such as the Hepatitis C virus[8].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and Chloroquine, as well as a typical experimental workflow for evaluating their antiviral activity.
Figure 1: this compound's antiviral mechanism of action.
Figure 2: Chloroquine's multifaceted antiviral mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Artesunate and this compound Inhibit Rabies Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro inhibition of severe acute respiratory syndrome coronavirus by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of hepatitis C virus replication by chloroquine targeting virus-associated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral effects of artemisinin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artemisinins in Combating Viral Infections Like SARS-CoV-2, Inflammation and Cancers and Options to Meet Increased Global Demand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [The Effects and Mechanisms of this compound on Influenza A Virus H1N1 Induces TNF-α and IL-6 Expression in Bronchial Epithelial Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effects and Mechanisms of this compound on Influenza A Virus H1N1 Induces TNF-α and IL-6 Expression in Bronchial Epithelial Cells [jsu-mse.com]
- 13. Frontiers | Artemisinins in Combating Viral Infections Like SARS-CoV-2, Inflammation and Cancers and Options to Meet Increased Global Demand [frontiersin.org]
- 14. Effects of chloroquine on viral infections: an old drug against today's diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Artemisinin Analogues as Potent Inhibitors of In Vitro Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine [frontiersin.org]
- 19. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin vs. Paclitaxel: A Head-to-Head Comparison in Breast Cancer Cells
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Dihydroartemisinin (DHA) and Paclitaxel, two potent compounds investigated for their therapeutic efficacy against breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their performance in preclinical studies, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a semi-synthetic derivative of artemisinin, and Paclitaxel, a well-established chemotherapeutic agent, both demonstrate significant anti-cancer properties in breast cancer cell lines. While Paclitaxel is a cornerstone of current breast cancer chemotherapy, DHA is emerging as a promising alternative or synergistic agent. This guide synthesizes available data to compare their cytotoxic effects, mechanisms of action, and impact on cellular signaling pathways.
Quantitative Data Comparison
The following tables summarize the key quantitative data on the cytotoxic and anti-proliferative effects of this compound and Paclitaxel in various breast cancer cell lines. It is important to note that the IC50 values can vary between studies due to different experimental conditions, such as incubation time and assay methods.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Breast Cancer Cell Lines
| Breast Cancer Cell Line | IC50 (µM) | Incubation Time | Citation |
| MCF-7 | 129.1 | 24 hours | [1] |
| MCF-7 | 28.28 | Not Specified | [2] |
| MDA-MB-231 | 62.95 | 24 hours | [1] |
| MDA-MB-231 | >50 | Not Specified | [3] |
| MDA-MB-231 | 48.80 | Not Specified | [2] |
| MDA-MB-468 | <50 | Not Specified | [3] |
| BT549 | <50 | Not Specified | [3] |
| T47D | 60.03 | 24 hours | [4] |
| T47D | 33.86 | 48 hours | [4] |
| T47D | 17.18 | 72 hours | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of Paclitaxel in Breast Cancer Cell Lines
| Breast Cancer Cell Line | IC50 | Incubation Time | Citation |
| MCF-7 | 3.5 µM | Not Specified | [5] |
| MDA-MB-231 | 0.3 µM | Not Specified | [5] |
| SKBR3 | 4 µM | Not Specified | [5] |
| BT-474 | 19 nM | Not Specified | [5] |
| T-47D | Not Specified | 72 hours | [6] |
| 4T1 | 3.78 µM | Not Specified | [5] |
| T47D | 1577.2 nM | 24 hours | [7] |
Mechanisms of Action and Cellular Effects
This compound and Paclitaxel disrupt cancer cell proliferation and survival through distinct mechanisms, leading to different cellular consequences.
This compound (DHA)
DHA's anti-cancer activity is primarily attributed to the cleavage of its endoperoxide bridge in the presence of ferrous ions, which are abundant in cancer cells, leading to the production of reactive oxygen species (ROS).[8] This oxidative stress induces various forms of cell death, including apoptosis, ferroptosis, and pyroptosis.[3][9][10] DHA has been shown to inhibit breast cancer cell proliferation and metastasis by suppressing signaling pathways such as TGF-β1/Smad and NF-κB.[11][12] It can also induce cell cycle arrest, often at the G0/G1 or G2/M phase.[4][13]
Paclitaxel
Paclitaxel is a well-known mitotic inhibitor that functions by stabilizing microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.[14][15][16] This disruption of microtubule dynamics interferes with cell division, ultimately causing cell death.[16] Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[17][18] It can also induce apoptosis through mechanisms involving calcium signaling and the regulation of the Bcl-2 family of proteins.[19][20]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and Paclitaxel in breast cancer cells.
Caption: this compound (DHA) signaling pathways in breast cancer cells.
Caption: Paclitaxel signaling pathways in breast cancer cells.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and Paclitaxel. For specific concentrations and incubation times, refer to the original publications.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or Paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound or Paclitaxel at predetermined concentrations and for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Quantification: The percentage of apoptotic cells is quantified.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the respective drugs and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content.
Experimental Workflow Visualization
Caption: General experimental workflow for in vitro comparison.
Conclusion
Both this compound and Paclitaxel demonstrate potent anti-cancer effects against breast cancer cells, albeit through different mechanisms of action. Paclitaxel's efficacy as a mitotic inhibitor is well-established in clinical practice.[17] this compound presents a multi-faceted approach, inducing cell death through various pathways, including ROS-mediated apoptosis and ferroptosis, and inhibiting key cancer-promoting signaling cascades.[8][10][11] The data presented in this guide, collated from multiple preclinical studies, provides a foundation for further investigation into the potential of DHA as a standalone therapy or in combination with existing chemotherapeutics like Paclitaxel to enhance treatment efficacy and overcome drug resistance in breast cancer. Direct comparative studies under identical experimental conditions are warranted to definitively elucidate the relative potency and therapeutic potential of these two compounds.
References
- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-breast cancer properties of butyric ester tethered this compound-isatin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Transferrin Adducts Enhance TRAIL-Induced Apoptosis in Triple-Negative Breast Cancer in a P53-Independent and ROS-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. scitepress.org [scitepress.org]
- 8. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces pyroptosis by promoting the AIM2/caspase-3/DFNA5 axis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound enhances the radiosensitivity of breast cancer by targeting ferroptosis signaling pathway through hsa_circ_0001610 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the tumorigenesis and metastasis of breast cancer via downregulating CIZ1 expression associated with TGF-β1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Artemisinin induces selective and potent anticancer effects in drug resistant breast cancer cells by inducing cellular apoptosis and autophagy and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Paclitaxel Induces Apoptosis in Breast Cancer Cells through Different Calcium—Regulating Mechanisms Depending on External Calcium Conditions [mdpi.com]
- 20. Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Dihydroartemisinin Resistance: A Guide to Validating Molecular Markers
For researchers, scientists, and drug development professionals, the timely and accurate detection of Dihydroartemisinin (DHA) resistance is critical in the global fight against malaria. This guide provides a comparative overview of the key molecular markers associated with DHA resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. We delve into the experimental validation of these markers, presenting quantitative data, detailed protocols, and visual workflows to aid in their effective implementation.
The emergence and spread of resistance to artemisinin-based combination therapies (ACTs), the frontline treatment for uncomplicated P. falciparum malaria, poses a significant threat to global public health. This compound is the active metabolite of artemisinin (B1665778) derivatives. Resistance is primarily characterized by delayed parasite clearance following treatment.[1][2][3] At the molecular level, this resistance is predominantly linked to mutations in the Kelch 13 (PfK13) gene of the parasite.[1][4][5]
The Central Role of PfK13 Mutations
Mutations in the propeller domain of the PfK13 protein are the most well-established and widely used molecular markers for artemisinin resistance.[1][2] The World Health Organization (WHO) has classified several PfK13 mutations as "validated" or "candidate" markers based on their association with delayed parasite clearance in clinical settings or increased parasite survival in vitro.[1][2]
Validated markers are those with a strong, statistically significant association with either a parasite clearance half-life of more than five hours or the presence of parasites on day three post-treatment.[2] The most prominent validated mutation, particularly in Southeast Asia where resistance is widespread, is C580Y .[6][7] Other significant validated markers include R539T, Y493H, and I543T .[4][6] In Africa, the R561H mutation has emerged and been shown to confer artemisinin resistance in some genetic backgrounds of the parasite.[8]
Candidate markers are mutations that have been associated with resistance but require further evidence to be fully validated. The WHO maintains a list of these markers to guide surveillance efforts.[2]
Beyond PfK13: Alternative and Contributing Markers
While PfK13 mutations are the primary drivers of artemisinin resistance, other genetic factors can influence the level of resistance and the efficacy of partner drugs used in ACTs.
-
PfCRT and PfMDR1 : Mutations in the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT) and multidrug resistance protein 1 (PfMDR1) genes have been linked to resistance to partner drugs like piperaquine (B10710) (PPQ), which is often combined with DHA.[1][6] For instance, certain PfCRT mutations have been associated with increased parasite survival after DHA-PPQ treatment.[1]
-
Plasmepsin-2 amplification : Copy number variations in the plasmepsin-2 gene have also been investigated as a potential marker for PPQ resistance.[6]
-
Other Loci : Research has identified other potential markers that may contribute to artemisinin resistance, including polymorphisms in genes like PfRad5 and PfWD11, although these are less validated.[9]
Comparative Performance of Key Molecular Markers
The validation of a molecular marker relies on its ability to accurately predict the resistance phenotype. The following table summarizes the performance of key markers based on their association with in vitro and in vivo resistance.
| Molecular Marker | Type of Marker | Association with DHA Resistance | Geographic Prevalence (Historically) | Key Validation Method(s) |
| PfK13 C580Y | Validated | Strong association with delayed parasite clearance and >1% survival in RSA.[2] | Predominantly Greater Mekong Subregion.[6][7] | Clinical studies (parasite clearance time), Ring-stage Survival Assay (RSA).[2][8] |
| PfK13 R539T | Validated | Strong association with delayed parasite clearance.[2] | Greater Mekong Subregion.[6] | Clinical studies (parasite clearance time).[2] |
| PfK13 Y493H | Validated | Strong association with delayed parasite clearance.[2] | Greater Mekong Subregion.[6] | Clinical studies (parasite clearance time).[2] |
| PfK13 I543T | Validated | Strong association with delayed parasite clearance.[2] | Greater Mekong Subregion.[6] | Clinical studies (parasite clearance time).[2] |
| PfK13 R561H | Validated | Confers elevated in vitro artemisinin resistance in some African parasite strains.[8] | Emerged in Africa (e.g., Rwanda).[8] | Gene editing, Ring-stage Survival Assay (RSA).[8] |
| PfCRT mutations | Partner Drug Resistance | Associated with resistance to piperaquine, a partner drug for DHA.[1] | Southeast Asia.[1] | Clinical efficacy studies of DHA-PPQ. |
| Plasmepsin-2 amplification | Partner Drug Resistance | Investigated as a marker for piperaquine resistance.[6] | Southeast Asia. | Copy number variation analysis. |
Experimental Protocols for Marker Validation
Accurate validation of these molecular markers is paramount. The following are key experimental methodologies employed in this process.
Ring-stage Survival Assay (RSA)
The RSA is the standard in vitro method to assess artemisinin resistance. It measures the survival of early ring-stage parasites (0-3 hours post-invasion) after a short pulse of a high concentration of DHA (e.g., 700 nM for 6 hours).[8] A survival rate of 1% or greater is indicative of in vitro resistance.
Methodology:
-
Synchronization of Parasite Culture: Tightly synchronize P. falciparum cultures to the early ring stage using methods like sorbitol treatment.
-
DHA Exposure: Expose the synchronized ring-stage parasites to a high concentration of DHA (e.g., 700 nM) for 6 hours. A drug-free control is run in parallel.
-
Drug Wash-out: After 6 hours, wash the parasites to remove the drug.
-
Culture Continuation: Continue to culture the parasites for an additional 66 hours to allow surviving parasites to mature into schizonts.
-
Read-out: Stain the parasites with a DNA-specific dye (e.g., SYBR Green I) and quantify the parasite growth using flow cytometry or microscopy.
-
Calculation of Survival: Calculate the percentage of parasite survival in the DHA-treated sample relative to the drug-free control.
Clinical Efficacy Studies (In Vivo Validation)
Clinical studies remain the gold standard for validating the clinical relevance of a molecular marker. The key metric is the parasite clearance time.
Methodology:
-
Patient Enrollment: Enroll patients with uncomplicated P. falciparum malaria in regions where resistance is suspected.
-
Treatment Administration: Treat patients with an ACT.
-
Parasite Monitoring: Monitor parasite density in the blood at regular intervals (e.g., every 6-12 hours) until clearance.
-
Genotyping: Collect blood samples before treatment and genotype the parasites for the molecular marker of interest (e.g., PfK13 sequencing).
-
Data Analysis: Correlate the presence of the molecular marker with parasite clearance half-life and the proportion of patients with parasites still detectable on day 3 post-treatment. A statistically significant association validates the marker.[2]
Gene Editing (CRISPR-Cas9)
Gene editing techniques, such as CRISPR-Cas9, provide definitive evidence of a mutation's role in resistance by introducing the specific mutation into a sensitive parasite line and observing the resulting phenotype.
Methodology:
-
Design of Guide RNA: Design a guide RNA specific to the target sequence in the PfK13 gene.
-
Construction of Donor Template: Create a donor DNA template containing the desired mutation and flanking homology arms.
-
Transfection: Co-transfect a drug-sensitive P. falciparum strain with plasmids encoding Cas9, the guide RNA, and the donor template.
-
Selection of Edited Parasites: Select for parasites that have successfully integrated the mutation.
-
Phenotypic Characterization: Perform RSA and other assays to confirm that the introduced mutation confers DHA resistance.[8]
Visualizing the Validation Workflow
The following diagrams illustrate the key processes in validating molecular markers of DHA resistance.
Caption: Workflow for the discovery and validation of a molecular marker for this compound resistance.
Caption: Experimental workflow of the in vitro Ring-stage Survival Assay (RSA).
References
- 1. Emerging Plasmodium falciparum K13 gene mutation to artemisinin-based combination therapies and partner drugs among malaria-infected population in sub-Saharan Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malaria: Artemisinin partial resistance [who.int]
- 3. Recent clinical and molecular insights into emerging artemisinin resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Researchers identify a molecular marker for parasites resistant to malaria treatment | Infectious Diseases Data Observatory [iddo.org]
- 6. Molecular markers of this compound-piperaquine resistance in northwestern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular markers of this compound-piperaquine resistance in northwestern Thailand | springermedizin.de [springermedizin.de]
- 8. Plasmodium falciparum K13 mutations in Africa and Asia impact artemisinin resistance and parasite fitness | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dihydroartemisinin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of dihydroartemisinin (B1670584) is critical for environmental protection and laboratory safety. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste. The following procedures are based on general pharmaceutical waste regulations and safety data sheet recommendations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be used, or the handling should be conducted within a ventilated fume hood.[1]
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1] Always wash hands thoroughly after handling.
Step-by-Step Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. This process involves waste characterization, collection, storage, and transfer for final disposal.
1. Waste Characterization and Segregation:
-
While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, it is prudent to manage it as a hazardous chemical waste.[1]
-
Segregate this compound waste from other waste streams to prevent unintended reactions.[1] This includes unused compounds, contaminated consumables (e.g., gloves, pipette tips, weigh boats), and solutions.
2. Containerization and Labeling:
-
Place all this compound waste into a suitable, leak-proof, and tightly sealed container.[1][2]
-
Clearly label the container as "Hazardous Waste" and specify the contents (e.g., "this compound waste," "Methanol contaminated with this compound").[1] Include estimated concentrations and quantities.
3. On-site Storage:
-
Store the sealed waste container in a designated and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials and sources of ignition.[2][3]
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[1]
-
The standard and recommended method for the disposal of pharmaceutical waste is high-temperature incineration.[1][4]
-
Crucially, do not discharge this compound or its derivatives into the sewer system or dispose of them in regular laboratory trash. [1][2]
Spill Management Protocol
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the vicinity and ensure the area is well-ventilated. Remove all potential sources of ignition.[1][2]
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment:
-
For solid spills: Use dry clean-up methods to avoid generating dust. You may dampen the material slightly with water to prevent it from becoming airborne before sweeping.[1]
-
For liquid spills: Absorb the spill using an inert material such as vermiculite (B1170534) or sand.[1]
-
-
Collection: Carefully sweep or scoop the contained material into a suitable container for disposal.[1][2]
-
Decontamination: Thoroughly clean the spill area.
-
Disposal: Label the container with the spill cleanup debris and manage it as hazardous waste, following the disposal procedures detailed above.[1]
Quantitative Data: Chemical Stability of this compound
Understanding the stability of this compound is crucial for handling and interpreting experimental results, though it does not replace proper disposal protocols. The following table summarizes data on its degradation.
| Compound | Condition | Half-life (t½) | Notes |
| This compound (DHA) | pH 7.4 buffer, 37°C | 5.5 hours | Degradation follows pseudo-first-order kinetics.[1] |
| This compound (DHA) | Human Plasma | 2.3 hours | Significantly reduced antimalarial activity after 3 hours.[5] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and necessary steps for a researcher handling this compound waste.
Caption: this compound Waste Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
